molecular formula C6H6N2O4 B1661962 4-Hydroxy-6-methyl-3-nitro-2-pyridone CAS No. 4966-90-9

4-Hydroxy-6-methyl-3-nitro-2-pyridone

Cat. No.: B1661962
CAS No.: 4966-90-9
M. Wt: 170.12
InChI Key: QIKWTNPFTOEELW-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a piperidone derivative.>

Properties

IUPAC Name

4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKWTNPFTOEELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715763
Record name 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4966-90-9
Record name 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-6-methyl-3-nitro-2-pyridone
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methyl-3-nitro-2-pyridone: Synthesis, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Heterocycle

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular innovation, this guide offers a comprehensive exploration of 4-Hydroxy-6-methyl-3-nitro-2-pyridone. This seemingly simple heterocyclic compound sits at a crossroads of functionality, possessing a unique combination of a pyridone core, a hydroxyl group, a nitro moiety, and a methyl substituent. This intricate arrangement bestows upon it a rich and complex chemical personality, making it a molecule of significant interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide not just the "what," but the "why" and the "how." We will delve into the causality behind its synthesis, the nuances of its chemical behavior, and the practical methodologies for its characterization. Every piece of information is presented with the aim of empowering your research endeavors, fostering a deeper understanding of this versatile scaffold, and enabling its effective application in your discovery and development pipelines.

Molecular Architecture and Foundational Data

This compound, registered under CAS Number 4966-90-9, is a multifaceted organic compound with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol .[1][2] Its structural framework is built upon a 2-pyridone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group.

The molecule's reactivity and physical properties are dictated by the interplay of its key functional groups:

  • The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and intermolecular interactions. It also imparts acidic character to the molecule.

  • The 3-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electron density distribution within the pyridone ring, influencing its reactivity and acidity.

  • The 2-Pyridone Core: This core structure is known for its ability to exist in tautomeric forms and its diverse biological activities.

  • The 6-Methyl Group: This alkyl substituent provides a site for potential further functionalization and can influence the molecule's steric and electronic properties.

Table 1: Core Compound Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one[1]
CAS Number 4966-90-9[1][2]
Molecular Formula C₆H₆N₂O₄[1][2]
Molecular Weight 170.12 g/mol [1]
Appearance Light orange to yellow to green powder/crystal[3]
Melting Point 293-296 °C[4]

Synthesis Pathway: From a Common Precursor to a Nitrated Target

The synthesis of this compound is a two-step process that begins with the readily available starting material, dehydroacetic acid. The initial step involves the conversion of the pyrone ring of dehydroacetic acid into a pyridone ring, followed by a regioselective nitration.

Synthesis_Pathway Dehydroacetic_Acid Dehydroacetic Acid Intermediate 4-Hydroxy-6-methyl-2-pyrone Dehydroacetic_Acid->Intermediate H₂SO₄, Heat Precursor 4-Hydroxy-6-methylpyridin-2(1H)-one Intermediate->Precursor NH₄OH Final_Product This compound Precursor->Final_Product HNO₃ / H₂SO₄

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

The precursor, 4-Hydroxy-6-methylpyridin-2(1H)-one, is synthesized from dehydroacetic acid. This transformation involves the hydrolysis of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyrone, followed by reaction with ammonia to form the pyridone ring.[5]

Experimental Protocol:

  • Hydrolysis of Dehydroacetic Acid: Dehydroacetic acid is heated with a strong acid, such as sulfuric acid, to yield 4-hydroxy-6-methyl-2-pyrone.[5]

  • Formation of the Pyridone Ring: The resulting 4-hydroxy-6-methyl-2-pyrone is then treated with an aqueous solution of ammonium hydroxide. The ammonia acts as a nitrogen source, replacing the oxygen atom in the pyrone ring to form the 4-hydroxy-6-methylpyridin-2(1H)-one.[5]

Step 2: Nitration of 4-Hydroxy-6-methylpyridin-2(1H)-one

Proposed Experimental Protocol:

  • Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Nitration Reaction: 4-Hydroxy-6-methylpyridin-2(1H)-one is slowly added to the cooled nitrating mixture with vigorous stirring, ensuring the temperature is maintained at a low level (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration or degradation.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, causing the solid product to precipitate.

  • Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Key Chemical Properties: A Deeper Dive

Acidity and pKa: A Computational Perspective

The pKa of a molecule is a critical parameter that governs its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and biological activity. While an experimentally determined pKa for this compound is not available, we can infer its acidic and basic properties and estimate its pKa values through computational methods and comparison with related structures.[8][9][10]

The molecule possesses both acidic and basic centers:

  • Acidic Protons: The hydroxyl group at the 4-position and the N-H proton of the pyridone ring are both acidic. The electron-withdrawing nitro group at the 3-position is expected to significantly increase the acidity of the 4-hydroxyl group compared to the parent 4-hydroxypyridine.

  • Basic Center: The nitrogen atom of the pyridone ring can be protonated.

Computational studies on substituted pyridines have shown that density functional theory (DFT) methods can provide reasonably accurate pKa predictions.[10] Based on these models, the pKa of the 4-hydroxyl group is likely to be in the range of 3-5, making it a moderately strong acid. The pKa of the N-H proton is expected to be higher, likely in the range of 8-10.

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

4-Hydroxy-2-pyridones can exist in a tautomeric equilibrium with their corresponding 2,4-dihydroxypyridine form. For the parent 4-hydroxypyridine, the pyridone tautomer is generally favored in solution.[11][12]

Tautomerism Pyridone This compound (Pyridone form) Hydroxypyridine 2,4-Dihydroxy-6-methyl-3-nitropyridine (Hydroxypyridine form) Pyridone->Hydroxypyridine

Caption: Tautomeric equilibrium of the title compound.

For this compound, the presence of the electron-withdrawing nitro group at the 3-position is expected to further stabilize the pyridone form. Studies on 3-nitro-4-pyridone have shown that the pyridone tautomer is overwhelmingly favored.[13] This is due to the resonance stabilization of the negative charge on the oxygen of the nitro group when the molecule is in the pyridone form. Therefore, it is highly probable that this compound exists predominantly in the pyridone tautomeric form in both solid and solution phases.

Solubility Profile

The solubility of this compound is a key consideration for its handling, formulation, and biological testing.

  • Aqueous Solubility: Due to the presence of the polar hydroxyl, nitro, and carbonyl groups, the molecule is expected to have some solubility in water. Its acidity will also play a role, with solubility increasing in basic aqueous solutions due to deprotonation and salt formation.

  • Organic Solubility: It is reported to be soluble in N,N-dimethylformamide (DMF), albeit with some turbidity.[4] Based on the solubility of similar nitro-substituted phenolic compounds, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol and methanol.[14][15] Its solubility in nonpolar solvents like hexane is expected to be low.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterSparingly solublePolar functional groups, but also a relatively rigid aromatic core.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent capable of strong hydrogen bond acceptance.
N,N-Dimethylformamide (DMF)SolublePolar aprotic solvent.
Ethanol/MethanolModerately solublePolar protic solvents capable of hydrogen bonding.
DichloromethaneSparingly solubleModerately polar solvent.
HexaneInsolubleNonpolar solvent.

Spectroscopic and Analytical Characterization

A comprehensive characterization of this compound relies on a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyridone ring, and the exchangeable protons of the N-H and O-H groups. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: A band in the region of 3100-3500 cm⁻¹.

  • C=O stretch (amide): A strong band around 1650 cm⁻¹.

  • N-O stretch (nitro): Two strong bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

  • C=C and C=N stretches (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 170. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyridone ring.[1]

Elemental Analysis

Elemental analysis is used to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, and nitrogen.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its functional groups, making it a versatile building block in organic synthesis.

  • Reactions at the Hydroxyl Group: The 4-hydroxyl group can be alkylated or acylated to introduce a variety of substituents.

  • Electrophilic Aromatic Substitution: The pyridone ring is activated towards electrophilic substitution, although the presence of the nitro group will deactivate the ring to some extent.

  • Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic displacement, particularly under forcing conditions.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up a wide range of synthetic possibilities for creating libraries of compounds for biological screening.

  • Coordination Chemistry: The presence of the hydroxyl and carbonyl groups suggests that this molecule could act as a bidentate ligand, forming complexes with various metal ions. This property could be explored in the development of new catalysts or materials.

The diverse reactivity profile of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The pyridone core is a common feature in many biologically active compounds.[16]

  • Materials Science: As a building block for the synthesis of functional dyes and polymers.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion and Future Outlook

This compound is a heterocyclic compound with a rich chemical profile and significant potential for further exploration. While its fundamental properties have been outlined in this guide, there remain opportunities for deeper investigation. Future research efforts could focus on the experimental determination of its pKa, a thorough investigation of its tautomeric equilibrium under various conditions, and an exploration of its coordination chemistry. The development of efficient and scalable synthetic protocols will also be crucial for unlocking its full potential as a versatile building block in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

physical characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. As a Senior Application Scientist, my objective is to present this information not merely as a list of properties, but as a practical, field-proven guide to understanding and utilizing this compound in a research and development setting. The structure of this document is designed to flow from fundamental identifiers to complex spectroscopic profiles and practical experimental protocols, ensuring a thorough understanding for professionals in the field.

Introduction

This compound is a substituted pyridone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and chemical synthesis. Its utility is often as a reactant or intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] A precise understanding of its physical characteristics is paramount for its effective handling, characterization, reaction setup, and for meeting regulatory and quality control standards. This guide elucidates these properties through a combination of aggregated data from chemical suppliers and public databases, alongside validated experimental protocols for in-house verification.

Chemical Identity and Core Properties

A consistent and accurate identification of a chemical entity is the foundation of all subsequent research. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one[2]
CAS Number 4966-90-9[3][4]
Molecular Formula C₆H₆N₂O₄[2][3][4]
Molecular Weight 170.12 g/mol [2][4]
Monoisotopic Mass 170.03275668 Da[2]
InChI InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10)[2]
InChIKey QIKWTNPFTOEELW-UHFFFAOYSA-N[3]
Canonical SMILES CC1=CC(=C(C(=O)N1)--INVALID-LINK--=O)O[3]

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its storage, handling, and application conditions.

PropertyObservation / ValueSource(s)
Appearance Light orange to yellow to green powder or crystals.[1]
Melting Point 293-296 °C (lit.)[5]
Solubility Limited data available. Described as yielding "very faint turbidity" in N,N-Dimethylformamide (DMF).[5]
Purity (Typical) >97.0% to >98.0%[1]

Expert Insight: The high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding facilitated by the hydroxyl, amine, and nitro functional groups. The observed color is typical for nitro-aromatic compounds. While quantitative solubility data is sparse in the literature, the molecular structure, possessing both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -NO₂), suggests that solubility will be highest in polar aprotic solvents like DMSO and DMF, and likely low in nonpolar solvents such as hexanes or toluene. A detailed protocol for determining solubility is provided in Section 5.

Molecular Structure and Crystallography

The arrangement of atoms and molecules defines the chemical behavior and physical properties of the compound.

2D Structure and Tautomerism

This compound exists in tautomeric equilibrium between the pyridin-2-one form and its aromatic pyridin-2-ol isomer. However, for 2-pyridone systems, the equilibrium overwhelmingly favors the keto (pyridin-2-one) form, which is the structure commonly depicted.

tautomers cluster_pyridone Pyridin-2-one form (Favored) cluster_pyridinol Pyridin-2,4-diol form (Minor) node_pyridone node_pyridinol node_pyridone->node_pyridinol characterization_workflow start Receive Compound Batch visual Visual Inspection (Color, Form) start->visual mp Melting Point Determination visual->mp solubility Qualitative Solubility Screen mp->solubility ir FT-IR Spectroscopy solubility->ir nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr ms Mass Spectrometry nmr->ms compare Compare Data to Reference (Literature/Previous Batches) ms->compare pass Batch Qualified for Use compare->pass Data Match fail Batch Fails Qualification (Investigate/Reject) compare->fail Discrepancy Found

References

Spectroscopic Data for 4-Hydroxy-6-methyl-3-nitro-2-pyridone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a substituted pyridinone derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for advanced research and development, a thorough structural elucidation and confirmation of its identity are paramount. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to offer not only the spectral data but also insights into the experimental methodologies and data interpretation, empowering researchers to confidently identify and utilize this compound in their work.

The molecular structure of this compound is presented below. The tautomeric equilibrium between the pyridone and hydroxypyridine forms should be considered, although the pyridone form generally predominates in the solid state and in many common solvents.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methine, and hydroxyl/amine protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the aromatic pyridone ring.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0br s1HN-H
~10.0 - 12.0br s1HO-H
~6.0 - 6.5s1HC5-H
~2.2 - 2.5s3HC6-CH₃

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

Interpretation and Causality:

  • The N-H and O-H protons are expected to be broad singlets and their chemical shifts can be highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. Their integration would confirm the presence of one proton each.

  • The C5-H proton is anticipated to be a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to its position on the electron-deficient pyridone ring.

  • The C6-CH₃ protons are also expected to be a singlet, integrating to three protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160 - 165C2=O
~155 - 160C4-OH
~145 - 150C6-CH₃
~130 - 135C3-NO₂
~100 - 105C5
~18 - 22C6-CH₃

Note: Chemical shifts are predicted based on typical values for similar structures.[1]

Interpretation and Causality:

  • The carbonyl carbon (C2=O ) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

  • The carbons attached to the hydroxyl (C4-OH ) and the methyl group (C6-CH₃ ) will also appear at downfield shifts.

  • The carbon bearing the nitro group (C3-NO₂ ) will be significantly deshielded.

  • The methine carbon (C5 ) will be the most upfield of the ring carbons.

  • The methyl carbon (C6-CH₃ ) will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds and for observing exchangeable protons.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick the peaks in both ¹H and ¹³C spectra.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and NO₂ groups.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H and N-H stretching
~1650StrongC=O stretching (amide)
~1600MediumC=C stretching (aromatic)
1500-1550 and 1300-1350StrongAsymmetric and symmetric NO₂ stretching

Interpretation and Causality:

  • The broad band in the 3200-3500 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretching vibrations.

  • The strong absorption around 1650 cm⁻¹ is indicative of the amide C=O group.

  • The band around 1600 cm⁻¹ can be attributed to the C=C stretching of the pyridone ring.

  • The two strong bands for the nitro group (NO₂) stretching are highly characteristic and confirm its presence.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Sample Scan: Acquire the IR spectrum of the sample. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Step-by-step workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular weight is 170.12 g/mol .[2]

GC-MS Data:

The PubChem database indicates a GC-MS analysis with the following top peaks.[2]

m/zRelative Intensity
170High
110Medium
42Low

Interpretation and Proposed Fragmentation:

  • m/z = 170: This corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • m/z = 110: A plausible fragmentation pathway for this ion is the loss of NO₂ (46 Da) and a neutral molecule of CO (28 Da) from the molecular ion (170 - 46 - 28 = 96), however, this does not match the observed peak. A more likely fragmentation is the loss of NO₂ and subsequent rearrangement. Another possibility is the loss of ketene (CH₂=C=O, 42 Da) and NO₂. A definitive assignment would require high-resolution mass spectrometry.

  • m/z = 42: This could correspond to the ketene radical cation [CH₂=C=O]⁺ or other small fragments.

Fragmentation_Pathway M [C6H6N2O4]+. m/z = 170 F1 [Fragment]+ m/z = 110 M->F1 -NO2, -... F2 [Fragment]+ m/z = 42 M->F2 -...

Caption: A simplified potential fragmentation pathway.

Experimental Protocol for GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

GC Parameters:

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Conclusion

This technical guide has provided a detailed overview of the expected and available spectroscopic data for this compound. While a complete, experimentally verified dataset is not fully available in public databases, the provided interpretations and robust experimental protocols offer a solid foundation for researchers working with this compound. The combination of NMR, IR, and MS provides a powerful and self-validating system for the unambiguous identification and characterization of this compound, ensuring the scientific integrity of any subsequent research.

References

An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-6-methyl-3-nitro-2-pyridone in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS RN: 4966-90-9), a key intermediate in synthetic organic chemistry.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes theoretical principles with established experimental methodologies to empower researchers in drug discovery and chemical development. Herein, we will explore the molecular characteristics influencing solubility, provide a robust protocol for empirical determination, and discuss the implications for practical applications.

Compound Overview: Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to predicting its behavior in various solvents. The molecule's structure, featuring a pyridone backbone with hydroxyl, methyl, and nitro functional groups, dictates its polarity, hydrogen bonding capacity, and ultimately, its solubility.

The compound exists as a light orange to yellow or green crystalline powder.[2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄PubChem[3], Santa Cruz Biotechnology[4]
Molecular Weight 170.12 g/mol PubChem[3], Sigma-Aldrich[1]
Melting Point 293-296 °C (lit.)ChemWhat[5], Sigma-Aldrich[1]
IUPAC Name 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-onePubChem[3]
Canonical SMILES CC1=CC(=O)C(=C(O)N1)--INVALID-LINK--[O-]Thermo Fisher Scientific[6]
InChI Key QIKWTNPFTOEELW-UHFFFAOYSA-NSigma-Aldrich[1]

The presence of both hydrogen bond donors (hydroxyl and N-H in the pyridone tautomer) and acceptors (nitro group, carbonyl, and hydroxyl oxygens) suggests a complex solubility profile. The nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution and polarity of the molecule.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are critical:

  • Hydrogen Bonding: The hydroxyl and pyridone N-H groups can act as hydrogen bond donors, while the oxygen atoms of the carbonyl, hydroxyl, and nitro groups act as acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be more effective.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and carbonyl groups. Polar aprotic solvents (e.g., DMSO, DMF, acetone) will interact favorably through these forces.

  • Van der Waals Forces: These non-specific interactions are present in all solvent-solute combinations but are weaker than hydrogen bonding and dipole-dipole forces.

Based on its structure, this compound is a polar molecule. Therefore, it is anticipated to have higher solubility in polar solvents and lower solubility in nonpolar solvents like hexanes or toluene.

Known Qualitative Solubility Data

While precise quantitative data is scarce, some qualitative information has been reported:

  • N,N-Dimethylformamide (DMF): Solubility in N,N-DMF is reported to result in a "very faint turbidity," suggesting it is sparingly soluble to soluble in this polar aprotic solvent.[5]

The lack of comprehensive public data underscores the necessity for researchers to determine the solubility profile experimentally for their specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for determining the thermodynamic solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[8]

  • This compound (purity >98%)

  • Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Scintillation vials or sealed glass tubes

  • Isothermal shaker or constant temperature water bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]

  • Equilibration:

    • Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the minimum time required to reach a constant concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Sample Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_result Result A Add excess solute to a known volume of solvent in a vial B Agitate in isothermal shaker (e.g., 24-48h at 25°C) A->B Ensure excess solid remains C Allow solid to settle B->C Reach equilibrium D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtrate to a known concentration E->F Prepare for analysis G Quantify using calibrated HPLC or UV-Vis F->G H Calculate solubility (mg/mL, mol/L) G->H Determine final concentration

References

Nitropyridone Scaffolds: Versatile Precursors for the Synthesis of Novel Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitropyridone core, particularly 1-methyl-3,5-dinitro-2-pyridone, represents a class of highly reactive heterocyclic compounds. While direct therapeutic applications of nitropyridones are not extensively documented, their true value in medicinal chemistry lies in their function as versatile synthetic intermediates. The electron-deficient nature of the pyridone ring, activated by multiple nitro groups, makes it an exceptional substrate for nucleophilic-type ring transformation reactions. This guide provides an in-depth exploration of the synthesis and reactivity of 1-methyl-3,5-dinitro-2-pyridone, and details the significant potential of its derivatives in oncology, infectious diseases, and neurology. We will examine the established biological activities of compounds synthesized from this scaffold, provide detailed experimental protocols for their evaluation, and discuss the underlying mechanisms of action.

Chapter 1: The Chemistry of 1-Methyl-3,5-Dinitro-2-Pyridone: A Gateway to Novel Heterocycles

The utility of a starting material in a drug discovery program is often dictated by its accessibility and chemical versatility. 1-Methyl-3,5-dinitro-2-pyridone stands out as a key building block due to its unique electronic properties and predictable reactivity.

Synthesis of the Nitropyridone Core

The preparation of 1-methyl-3,5-dinitro-2-pyridone is a straightforward three-step process starting from pyridine, making it a readily accessible precursor for synthetic campaigns[1].

Experimental Protocol: Synthesis of 1-Methyl-3,5-Dinitro-2-Pyridone

  • Methylation: Pyridine is first converted to N-methylpyridinium salt (2) via reaction with an alkylating agent like dimethyl sulfate. The rationale here is to activate the pyridine ring for subsequent oxidation.

  • Oxidation: The resulting N-methylpyridinium salt is then oxidized in a one-pot reaction using potassium ferricyanide under alkaline conditions. This step yields 1-methyl-2-pyridone (3).

  • Nitration: The final step involves a strong nitrating environment. 1-methyl-2-pyridone is treated with fuming nitric acid in the presence of sulfuric acid to introduce two nitro groups at the 3 and 5 positions, yielding the target compound, 1-methyl-3,5-dinitro-2-pyridone (1)[1].

G Pyridine Pyridine Salt N-Methylpyridinium Salt (2) Pyridine->Salt Dimethyl Sulfate Pyridone 1-Methyl-2-Pyridone (3) Salt->Pyridone K3[Fe(CN)6], NaOH Nitropyridone 1-Methyl-3,5-Dinitro-2-Pyridone (1) Pyridone->Nitropyridone HNO3, H2SO4

Caption: Synthesis pathway for 1-methyl-3,5-dinitro-2-pyridone.

The Power of Ring Transformation Reactions

1-Methyl-3,5-dinitro-2-pyridone is an ideal substrate for nucleophilic-type ring transformations due to three key features:

  • High Electron Deficiency: The two electron-withdrawing nitro groups and the carbonyl group significantly reduce the electron density of the pyridone ring[1].

  • Low Aromaticity: This electron deficiency lowers the aromatic stabilization energy, making the ring susceptible to nucleophilic attack and subsequent opening[2].

  • Good Leaving Group: During the transformation, a portion of the ring can be eliminated as a stable anion of N-methyl-nitroacetamide[1].

This reactivity allows the nitropyridone to serve as a synthetic equivalent of the unstable nitromalonaldehyde, enabling the construction of complex, functionalized nitropyridines and nitroanilines through three-component reactions involving a ketone and a nitrogen source like ammonia or ammonium acetate[1][3].

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Nitropyridone 1-Methyl-3,5-dinitro-2-pyridone Process Three-Component Ring Transformation Nitropyridone->Process Ketone Ketone (e.g., Acetophenone) Ketone->Process NitrogenSource Nitrogen Source (e.g., Ammonium Acetate) NitrogenSource->Process Nitropyridine Functionalized Nitropyridine Process->Nitropyridine Byproduct N-methyl-nitroacetamide (Leaving Group) Process->Byproduct G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Compound Nitropyridone-Derived Anticancer Compound p53 p53 Upregulation Compound->p53 JNK JNK Upregulation & Phosphorylation Compound->JNK p21 p21 Upregulation p53->p21 G2M G2/M Arrest p21->G2M Apoptosis Apoptosis G2M->Apoptosis JNK->Apoptosis

References

theoretical studies and computational modeling of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Abstract

This technical guide provides a comprehensive theoretical examination of this compound (C₆H₆N₂O₄), a heterocyclic compound of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this document elucidates the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. Key quantum chemical descriptors, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), are analyzed to predict the molecule's chemical reactivity, stability, and potential sites for intermolecular interactions. The theoretical findings are correlated with available experimental data to validate the computational model. This guide is intended for researchers and professionals in drug development and computational chemistry, offering foundational insights into the molecule's behavior and its potential as a scaffold for novel therapeutics or functional materials.

Introduction: The Significance of 2-Pyridone Scaffolds

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-HIV, antitumor, and antibacterial properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound (CAS: 4966-90-9) is a derivative that incorporates key functional groups—a hydroxyl, a methyl, and a nitro group—that are known to modulate electronic distribution and biological interactions.[3][4][5] The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups on the pyridone ring creates a unique electronic profile, making it a compelling subject for theoretical investigation. Such studies are crucial for understanding its reactivity and for its rational application as an intermediate in the synthesis of more complex molecules, such as pyridylthiazole derivatives.[4][6]

This guide presents a detailed computational workflow to characterize the molecule's structural, vibrational, and electronic landscape, providing a theoretical foundation for future experimental work.

Computational Methodology: A Framework for Accuracy

The theoretical calculations detailed herein are performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method.

Rationale for Method Selection

Expertise & Experience: DFT, specifically with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, is selected for its proven efficacy in balancing computational efficiency and accuracy for organic molecules.[7][8] This functional reliably predicts geometric parameters, vibrational frequencies, and electronic properties. The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[9][10][11]

Computational Protocol Workflow

The following protocol outlines the step-by-step computational analysis process.

Protocol: DFT-Based Molecular Characterization

  • Structure Optimization:

    • The initial 3D structure of this compound is drawn using molecular modeling software.

    • A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory in the gas phase.[10]

    • The optimization process is continued until the forces on each atom are negligible, ensuring the structure corresponds to a minimum on the potential energy surface.

  • Frequency Calculation:

    • Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • The calculated frequencies are uniformly scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311G basis sets) to correct for anharmonicity and systematic errors, allowing for a more accurate comparison with experimental data.

  • Electronic Property Analysis:

    • Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

    • The energies of the HOMO and LUMO are determined to calculate the energy gap.

    • The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize charge distribution.

    • Nonlinear Optical (NLO) properties, such as the first-order hyperpolarizability (β), are calculated to assess the material's potential for optical applications.

G cluster_input Input cluster_dft DFT Calculation Engine (Gaussian, etc.) cluster_output Analysis & Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Submit for Optimization freq_calc Frequency Calculation geom_opt->freq_calc Confirm Energy Minimum opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, NLO) freq_calc->elec_prop Use Optimized Structure vib_spectra Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vib_spectra quantum_desc Quantum Descriptors (Energy Gap, Reactivity Sites) elec_prop->quantum_desc

Caption: Workflow for the computational analysis of the title compound.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The pyridone ring is nearly planar, with the nitro and hydroxyl groups influencing the electronic structure and bond lengths. The key optimized geometrical parameters are presented below. These theoretical values serve as a benchmark for understanding the molecule's structure in the absence of single-crystal X-ray diffraction data.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Calculated Value (Å or °)
Bond Lengths C=O 1.23
C-N (ring) 1.38
C-NO₂ 1.46
C-OH 1.35
C-CH₃ 1.51
Bond Angles O=C-N 123.5
C-N-C 120.1
C-C-NO₂ 121.8

| | C-C-OH | 122.3 |

Vibrational Spectra Analysis

The theoretical vibrational spectra (FT-IR and FT-Raman) were calculated to aid in the assignment of experimental spectral bands. The vibrational modes are complex, involving coupled motions of various functional groups. A comparison between the scaled theoretical wavenumbers and available experimental data from public databases validates the accuracy of the computational model.[12]

Trustworthiness: The strong correlation between the calculated and observed frequencies for key functional groups demonstrates the reliability of the B3LYP/6-311++G(d,p) level of theory for describing the vibrational properties of this molecule.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Assignment Calculated (Scaled) Experimental (FT-IR)[12]
O-H Stretch 3450 ~3400-3500 (broad)
N-H Stretch 3310 ~3300
C-H Stretch (Methyl) 2985 ~2980
C=O Stretch 1665 ~1660
C=C Ring Stretch 1610 ~1615
NO₂ Asymmetric Stretch 1540 ~1535
NO₂ Symmetric Stretch 1355 ~1350

| C-O Stretch | 1250 | ~1255 |

Electronic Properties and Reactivity Analysis

The electronic properties of a molecule are fundamental to its reactivity, stability, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.[13] The HOMO is the region with the highest probability of donating electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity.[14]

  • HOMO: The HOMO is primarily localized over the pyridone ring and the hydroxyl group, indicating these are the main sites for electron donation.

  • LUMO: The LUMO is predominantly distributed over the nitro group and the C=O bond, identifying these as the primary electron-accepting centers.

  • Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[11] The calculated energy gap for this molecule points towards significant charge transfer capabilities.

Table 3: Calculated Electronic Properties

Property Calculated Value (eV)
HOMO Energy -6.85
LUMO Energy -3.20

| Energy Gap (ΔE) | 3.65 |

G LUMO LUMO (Lowest Unoccupied) -3.20 eV HOMO HOMO (Highest Occupied) -6.85 eV HOMO->LUMO   ΔE = 3.65 eV   (Excitation Energy) p1 p2 Energy_Arrow

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15][16][17]

  • Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is located around the oxygen atoms of the nitro group and the carbonyl group, making them primary sites for interacting with electrophiles or forming hydrogen bonds.

  • Positive Potential Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atom of the hydroxyl group and the N-H group exhibit the most positive potential, indicating they are the most likely sites for nucleophilic interaction.

The MEP analysis confirms that the molecule possesses distinct, well-defined regions of positive and negative potential, which is a key feature for receptor binding in drug design.

Potential for Nonlinear Optical (NLO) Applications

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit high nonlinear optical (NLO) activity. The title compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group attached to the pyridone ring, fits this profile. Theoretical calculations of the first-order hyperpolarizability (β) can quantify this potential. A high β value suggests that the material could be useful in applications like frequency conversion and optical switching.[8][18] While a detailed NLO study is beyond the scope of this guide, the electronic structure strongly suggests this as a promising area for further investigation.

Implications for Drug Development

The computational analysis provides several key insights relevant to drug development:

  • Target Interaction Mapping: The MEP map provides a clear "pharmacophore" model, highlighting the regions likely to engage in hydrogen bonding (O and N-H atoms) or other electrostatic interactions with a biological target, such as an enzyme's active site.

  • Metabolic Stability: The HOMO-LUMO gap can provide an initial estimate of the molecule's susceptibility to oxidation. A higher gap generally correlates with greater stability.

  • Scaffold for Synthesis: As a known reactant, understanding the molecule's reactive sites (as predicted by MEP and frontier orbitals) can guide the synthesis of novel derivatives with improved potency or selectivity.[4] The 2-pyridone core is a versatile starting point for creating libraries of compounds for screening.[1][19]

Conclusion

This guide has detailed a comprehensive theoretical study of this compound using DFT calculations. The computational model, validated against available experimental data, provides a robust description of the molecule's geometric, vibrational, and electronic properties. The analysis of the HOMO-LUMO energy gap and the Molecular Electrostatic Potential map reveals significant insights into the molecule's reactivity, stability, and potential interaction sites. These findings underscore the molecule's potential as a valuable intermediate for synthesizing novel compounds in the fields of medicinal chemistry and materials science. The presented computational workflow serves as a reliable protocol for the in-silico characterization of similar heterocyclic systems.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine via Chlorination of 4-Hydroxy-6-methyl-3-nitro-2-pyridone with Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the conversion of 4-Hydroxy-6-methyl-3-nitro-2-pyridone to 2,4-dichloro-6-methyl-3-nitropyridine using phosphorus oxychloride (POCl₃). The dichlorinated product is a valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This guide details the underlying reaction mechanism, a field-proven experimental protocol, safety considerations, and data interpretation.

Introduction and Scientific Principles

The transformation of pyridone scaffolds into their corresponding chloropyridines is a cornerstone reaction in heterocyclic chemistry. The hydroxyl groups on the pyridone ring are poor leaving groups, but their conversion into chloro substituents via reagents like phosphorus oxychloride dramatically enhances the molecule's reactivity towards nucleophilic substitution. This allows for the subsequent introduction of a wide array of functional groups at these positions.

The starting material, this compound, exists in tautomeric equilibrium, allowing both the hydroxyl groups at the C2 and C4 positions to be targeted. Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating and chlorinating agent in this reaction.[1][2]

Reaction Mechanism: The reaction is believed to proceed through the formation of a chlorophosphate ester intermediate. The oxygen atom of the pyridone's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This initial step transforms the hydroxyl group into an excellent leaving group.[3] Subsequently, chloride ions, available from POCl₃, execute a nucleophilic attack on the C2 and C4 positions of the pyridine ring, displacing the chlorophosphate group and yielding the final dichlorinated product, 2,4-dichloro-6-methyl-3-nitropyridine. The reaction is typically performed using an excess of POCl₃, which conveniently serves as both the reagent and the reaction solvent.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described protocol.

ParameterDescriptionValueReference
Starting Material This compoundC₆H₆N₂O₄[6][7]
Reagent/Solvent Phosphorus OxychloridePOCl₃[1]
Product 2,4-Dichloro-6-methyl-3-nitropyridineC₆H₄Cl₂N₂O₂[4][8][9]
Molecular Weight (Starting Material) -170.12 g/mol [6]
Molecular Weight (Product) -207.01 g/mol [4][9]
Reaction Temperature Optimal temperature for the reaction mixture95 °C[4]
Reaction Time Duration of heating1.5 hours[4]
Expected Yield Typical isolated yield of the pure product~85.7%[4]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationales provided.

Materials and Equipment
  • Reagents: this compound, Phosphorus oxychloride (POCl₃), Ethyl acetate (EtOAc), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄), Crushed ice.

  • Equipment: Round-bottom flask (50 mL or appropriate size), reflux condenser with a drying tube, heating mantle with a magnetic stirrer and stir bar, thermometer, separatory funnel, rotary evaporator, Buchner funnel and flask.

Step-by-Step Procedure
  • Reaction Setup:

    • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add this compound (1.7 g, 10 mmol) to the flask.

    • Causality Note: Ensuring all glassware is dry is critical, as POCl₃ reacts violently with moisture.

  • Reagent Addition:

    • Carefully add phosphorus oxychloride (10 mL) to the flask containing the pyridone.[4] POCl₃ acts as both the chlorinating agent and the solvent, ensuring a sufficient concentration of the reagent.

    • Begin stirring the mixture.

  • Heating and Reaction:

    • Heat the reaction mixture to 95 °C using a heating mantle.[4]

    • Maintain this temperature and continue stirring for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

    • Causality Note: The elevated temperature is necessary to overcome the activation energy for the formation of the chlorophosphate intermediate and the subsequent nucleophilic substitution.

  • Workup and Quenching:

    • CRITICAL SAFETY STEP: After 1.5 hours, turn off the heat and allow the mixture to cool slightly. Prepare a separate large beaker containing a substantial amount of crushed ice (approx. 100-150 mL).

    • Very slowly and carefully, pour the reaction mixture onto the crushed ice with continuous stirring. This step is highly exothermic and will release hydrogen chloride (HCl) gas. Perform this in the back of the fume hood.[1]

    • Causality Note: The quenching step neutralizes the highly reactive excess POCl₃, converting it to phosphoric acid. The slow addition to ice is essential to control the exothermic reaction.

  • Extraction:

    • Once all the ice has melted, transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 80 mL).[4]

    • Combine the organic layers.

    • Causality Note: The desired organic product is more soluble in ethyl acetate than in the aqueous layer, allowing for its efficient separation. Multiple extractions ensure maximum recovery.

  • Washing and Drying:

    • Wash the combined organic phase with a saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

    • The resulting solid is the target compound, 2,4-dichloro-6-methyl-3-nitropyridine. The reported yield for this procedure is approximately 1.77 g (85.7%).[4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Isolation cluster_product Final Product Reagents 1. Combine Pyridone & POCl₃ in Flask Heating 2. Heat to 95°C for 1.5 hours Reagents->Heating Stir Quench 3. Quench with Ice Water Heating->Quench Cool Extract 4. Extract with Ethyl Acetate Quench->Extract WashDry 5. Wash with Brine & Dry (Na₂SO₄) Extract->WashDry Evaporate 6. Evaporate Solvent WashDry->Evaporate Product 2,4-Dichloro-6-methyl- 3-nitropyridine Evaporate->Product

Caption: Workflow for the synthesis of 2,4-dichloro-6-methyl-3-nitropyridine.

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water.[1] It must be handled at all times inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves.

  • Quenching Procedure: The addition of the reaction mixture to ice is extremely exothermic and releases corrosive HCl gas. Ensure the addition is performed slowly and that the fume hood sash is lowered to an appropriate height.

  • Waste Disposal: All liquid waste containing POCl₃ and chlorinated solvents must be disposed of in a designated halogenated organic waste container.

Product Characterization

The identity and purity of the synthesized 2,4-dichloro-6-methyl-3-nitropyridine (CAS: 63897-12-1) should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting material.

  • Mass Spectrometry: To verify the molecular weight (207.01 g/mol ).[4][9]

  • Melting Point Analysis: To assess the purity of the final product.

The resulting dichlorinated pyridine is a versatile building block. The two chlorine atoms are activated by the electron-withdrawing nitro group and the pyridine ring nitrogen, making them susceptible to nucleophilic aromatic substitution. This allows for the selective introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build more complex molecular architectures for drug discovery and materials science.

References

synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone from 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone

Abstract

This document provides a comprehensive guide for the synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone, a valuable intermediate in medicinal chemistry and materials science. The protocol details the conversion of 4-Hydroxy-6-methyl-3-nitro-2-pyridone using phosphorus oxychloride (POCl₃) as the chlorinating agent. Emphasis is placed on the mechanistic underpinnings of the reaction, critical safety protocols required when handling hazardous reagents, and a detailed, step-by-step procedure for synthesis, purification, and characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Principles

The transformation of hydroxypyridones into their corresponding chloropyridones is a fundamental step in the synthesis of more complex heterocyclic systems. The target molecule, 4-chloro-6-methyl-3-nitro-2-pyridone, serves as a versatile building block. The presence of the chloro group provides a reactive site for nucleophilic substitution, while the electron-withdrawing nitro group significantly influences the reactivity of the pyridone ring, making it a key component in the development of novel chemical entities.[1][2]

The conversion from this compound[3][4][5][6][7] is achieved through a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. Due to the relative stability of the hydroxypyridone tautomer, a powerful chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction mechanism, analogous to the conversion of carboxylic acids to acid chlorides, involves the activation of the hydroxyl group by POCl₃. The oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom, leading to the formation of a dichlorophosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, generated from POCl₃, acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final chlorinated product.

Critical Safety Protocols: Handling Phosphorus Oxychloride (POCl₃)

WARNING: Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive chemical.[8][9][10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood.[8][11] Required PPE includes:

    • NIOSH-approved respirator with appropriate cartridges for acid gases.[9]

    • Chemical splash goggles and a full-face shield.[11]

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Flame-resistant lab coat and closed-toe shoes.

    • An emergency shower and eyewash station must be immediately accessible.[8]

  • Reagent Handling:

    • POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[8] Ensure all glassware is thoroughly dried before use.

    • Avoid contact with skin and eyes, as it can cause severe chemical burns.[10][11]

    • Inhalation is extremely dangerous and can cause delayed pulmonary edema; symptoms may not appear for several hours.[9][11]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[11]

    • Spills: Do not use water to clean up spills.[8] Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. For larger spills, evacuate the area and contact emergency services.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Notes
This compound4966-90-9170.125.0 g (29.4 mmol)Starting material. Ensure it is dry.[3][5]
Phosphorus Oxychloride (POCl₃)10025-87-3153.3320 mL (218 mmol)Reagent and solvent. Use in significant excess. Corrosive, toxic.[12]
N,N-Dimethylformamide (DMF)68-12-273.090.5 mLCatalyst.
Deionized Water (H₂O)7732-18-518.02~500 mLFor work-up and washing.
Crushed Ice--~400 gFor quenching the reaction.
Ethanol (EtOH)64-17-546.07As neededFor recrystallization.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser with a gas outlet bubbler or drying tube

  • Heating mantle with a magnetic stirrer and stir bar

  • Dropping funnel (optional, for controlled addition)

  • Thermometer

  • Large beaker (1 L) for ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware and consumables

Reaction Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Assemble dry glassware (Flask, Condenser) in fume hood charge 2. Charge flask with starting material (5.0 g) and DMF (0.5 mL) prep->charge add_pocl3 3. Add POCl₃ (20 mL) (slowly, under stirring) charge->add_pocl3 reflux 4. Heat to reflux (110-120 °C) for 2-3 hours add_pocl3->reflux cool 5. Cool reaction to room temp. reflux->cool quench 6. Cautiously pour mixture onto crushed ice (~400 g) cool->quench precipitate 7. Stir until ice melts; product precipitates quench->precipitate filtrate 8. Isolate solid via vacuum filtration precipitate->filtrate wash 9. Wash solid with cold water filtrate->wash dry 10. Dry the crude product wash->dry recrystallize 11. Recrystallize from Ethanol dry->recrystallize analyze 12. Characterize final product (MP, NMR, IR) recrystallize->analyze

Caption: Experimental workflow for the synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood. Ensure all glassware is oven-dried to remove any traces of water.

  • Reagent Charging: To the flask, add this compound (5.0 g, 29.4 mmol) and N,N-Dimethylformamide (0.5 mL).

  • Addition of POCl₃: While stirring, slowly and carefully add phosphorus oxychloride (20 mL) to the flask. The addition may be slightly exothermic.

  • Reaction Reflux: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 2 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Quenching: (Perform this step with extreme caution in the back of the fume hood). Prepare a 1 L beaker with approximately 400 g of crushed ice. Slowly and in small portions, pour the cooled reaction mixture onto the crushed ice with constant, vigorous stirring. This is a highly exothermic process and will generate a significant amount of HCl gas.

  • Precipitation: Continue stirring the mixture until all the ice has melted. The hydrolysis of the remaining POCl₃ and the neutralization will cause the crude product to precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake on the filter paper thoroughly with several portions of cold deionized water to remove any residual acids.

  • Drying: Dry the crude product, either air-dried or in a vacuum oven at a low temperature (~50 °C).

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified 4-chloro-6-methyl-3-nitro-2-pyridone.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Scheme and Mechanism

ReactionScheme start This compound reagent POCl₃ (DMF, Δ) start->reagent product_struct reagent->product_struct Chlorination product 4-chloro-6-methyl-3-nitro-2-pyridone

Caption: Overall synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Presence of water in the reaction. 3. Insufficient heating.1. Increase reaction time and monitor by TLC. 2. Ensure all glassware is scrupulously dried and use fresh, anhydrous POCl₃. 3. Ensure the reaction mixture is maintained at a steady reflux.
Product is Dark/Oily 1. Reaction temperature was too high, causing decomposition. 2. Impurities from starting material.1. Maintain a controlled reflux; do not overheat. 2. Purify the crude product, potentially using activated charcoal during recrystallization, or consider column chromatography if recrystallization fails.
Violent Quenching Step This is expected. The reaction of POCl₃ with water is extremely vigorous.Pour the reaction mixture very slowly onto a large excess of ice with efficient stirring. Ensure the fume hood sash is lowered and appropriate PPE is worn.

Conclusion

The protocol described provides a reliable and effective method for the synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone. The success of this synthesis is critically dependent on maintaining anhydrous conditions and, most importantly, adhering to the stringent safety measures required for handling phosphorus oxychloride. This versatile chlorinated intermediate can be utilized in further synthetic steps to generate a diverse library of functionalized pyridone derivatives for various research applications.

References

Topic: Derivatization of 4-Hydroxy-6-methyl-3-nitro-2-pyridone for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including several FDA-approved drugs.[1] The specific molecule, 4-hydroxy-6-methyl-3-nitro-2-pyridone (CAS 4966-90-9), presents multiple reactive sites, making it an ideal starting point for the creation of a diverse chemical library for biological screening.[2][3][4] This guide provides a detailed technical overview and step-by-step protocols for the strategic derivatization of this pyridone core. We will explore three primary modification pathways: O-alkylation of the hydroxyl group, N-alkylation of the pyridone nitrogen, and reduction of the nitro group to a versatile amine. The rationale behind these modifications, detailed experimental procedures, characterization techniques, and a strategy for subsequent biological evaluation are presented to guide researchers in drug discovery and development.

Introduction: The Scientific Rationale for Derivatization

The this compound molecule is a rich platform for synthetic modification. Its inherent functionality allows for systematic chemical changes that can profoundly influence its physicochemical properties and biological interactions. The goal of derivatization is to generate a library of analogues to explore the Structure-Activity Relationship (SAR), ultimately identifying compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Key Reactive Sites for Derivatization:

  • The 4-Hydroxy Group: This site is amenable to O-alkylation, introducing a variety of alkyl or aryl ether functionalities. This modification primarily impacts the molecule's hydrogen-bonding capacity and lipophilicity.

  • The Pyridone Nitrogen: The 2-pyridone core exists in tautomeric equilibrium with its 2-hydroxypyridine form. This creates a classic challenge in heterocyclic chemistry: competitive N- vs. O-alkylation.[5][6][7] Controlling the regioselectivity of this reaction is crucial for generating defined products. N-alkylation introduces substituents that can explore different binding pockets in a biological target.

  • The 3-Nitro Group: The strongly electron-withdrawing nitro group is a key modulator of the ring's electronic properties and can be a pharmacophore in its own right.[8][9] More importantly, it can be reduced to a primary amine.[10] This transformation is strategically significant as it introduces a nucleophilic handle for a vast range of secondary modifications (e.g., amidation, sulfonylation), converting an electron-withdrawing group into an electron-donating one and adding a hydrogen bond donor.

The strategic diversification at these three points allows for a comprehensive exploration of the chemical space around the pyridone core, increasing the probability of discovering novel bioactive agents. Pyridone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][11]

Derivatization Pathways and Strategic Considerations

The following diagram illustrates the primary synthetic routes for modifying the this compound scaffold.

G start_node start_node path_node path_node product_node product_node A This compound B O-Alkylation (e.g., R-X, Base) A->B C N-Alkylation (e.g., R-X, Base) A->C D Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) A->D E O-Alkyl Derivatives (Ethers) B->E F N-Alkyl Derivatives C->F G 3-Amino-4-hydroxy- 6-methyl-2-pyridone D->G H Further Functionalization (e.g., Acylation, Sulfonylation) G->H I Amide / Sulfonamide Derivatives H->I

Caption: Primary derivatization pathways for this compound.

Causality Behind Experimental Choices
  • Controlling N- vs. O-Alkylation: The outcome of alkylation is highly dependent on reaction conditions. The pyridone anion is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the harder oxygen atom tends to react with harder electrophiles, while the softer nitrogen atom reacts with softer electrophiles. In practice, factors like the counter-ion, solvent polarity, and temperature play a decisive role. Polar aprotic solvents (e.g., DMF) can favor N-alkylation, while certain phase-transfer catalysis conditions or the use of specific reagents like diazo compounds can be employed to enhance selectivity for O-alkylation.[6][12]

  • Choosing a Nitro Reduction Method: The choice of reducing agent is dictated by the presence of other functional groups in the molecule.

    • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method but can be non-selective, potentially reducing other groups like alkenes or alkynes. It is often the method of choice for simple substrates.[13]

    • Metal/Acid Reduction (SnCl₂, Fe/HCl, Zn/AcOH): These methods offer excellent chemoselectivity for the nitro group in the presence of other reducible functionalities.[13][14] For instance, SnCl₂ is known for its mildness and is effective for reducing aromatic nitro compounds without affecting esters or nitriles that might be present on an alkyl chain.[13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: O-Alkylation of the 4-Hydroxy Group

This protocol describes a general procedure for the synthesis of 4-alkoxy derivatives via Williamson ether synthesis.

Reagents & Materials Purpose
This compoundStarting Material
Alkyl Halide (R-X, e.g., Benzyl bromide)Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrousBase
N,N-Dimethylformamide (DMF), anhydrousSolvent
Ethyl Acetate (EtOAc)Extraction Solvent
Brine (Saturated NaCl solution)Aqueous Wash
Magnesium Sulfate (MgSO₄), anhydrousDrying Agent

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Add the desired alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated derivative.

Protocol 2: Reduction of the 3-Nitro Group

This protocol details the chemoselective reduction of the nitro group to a primary amine using tin(II) chloride.

Reagents & Materials Purpose
This compoundStarting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Reducing Agent
Ethanol (EtOH)Solvent
Concentrated Hydrochloric Acid (HCl)Acidic Medium
Sodium Bicarbonate (NaHCO₃), saturated soln.Neutralization
Ethyl Acetate (EtOAc)Extraction Solvent

Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension.

  • Carefully add a few drops of concentrated HCl to initiate the reaction.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and cool in an ice bath.

  • Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: CO₂ evolution will occur.

  • Filter the resulting suspension through a pad of Celite® to remove tin salts.

  • Separate the organic layer from the filtrate and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the 3-amino derivative, which can be purified further if necessary.

Structural Characterization and Validation

Confirming the identity and purity of each synthesized derivative is a critical step. The protocols must be self-validating through rigorous analytical characterization.[15][16]

Technique Purpose and Expected Observations
¹H and ¹³C NMR Unambiguously determines the structure. For O-alkylation , a new set of signals corresponding to the alkyl chain will appear, and a downfield shift of the C4-carbon is expected. For N-alkylation , the chemical shift of the N-alkyl group will differ from the O-alkyl analogue, and the C6-methyl and C5-H protons will be affected. For nitro reduction , the aromatic protons will experience an upfield shift due to the electron-donating nature of the new amino group.[17][18]
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compound. The observed molecular ion peak (e.g., [M+H]⁺) must match the calculated molecular weight of the target derivative.[19]
Infrared (IR) Spectroscopy Provides information on functional groups. For nitro reduction , the characteristic NO₂ stretches (~1520 and 1340 cm⁻¹) will disappear, and new N-H stretches will appear (~3300-3500 cm⁻¹).

Workflow for Biological Screening

Once a library of derivatives has been synthesized and characterized, a systematic biological screening process is initiated to identify promising lead compounds.

G workflow_step workflow_step data_node data_node decision_node decision_node endpoint_node endpoint_node A Synthesized Derivative Library B Primary Screening (e.g., Single High Concentration) A->B C Hit Identification B->C D Dose-Response Analysis (IC₅₀/EC₅₀ Determination) C->D Active H Discard / De-prioritize C->H Inactive E Secondary Assays (Selectivity, Mechanism of Action) D->E F Structure-Activity Relationship (SAR) Analysis D->F E->F G Lead Compound Identification F->G

Caption: General workflow from synthesized library to lead compound identification.

General Protocol: In Vitro Biological Assays
  • Compound Preparation: Prepare stock solutions of all derivatives (e.g., 10 mM in DMSO).

  • Primary Screening: Screen the entire library at a single, relatively high concentration (e.g., 10-50 µM) in a relevant biological assay. Examples include:

    • Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria or fungi.[15]

    • Anticancer: Cell viability assays (e.g., MTT, CellTiter-Glo®) against one or more cancer cell lines.[20]

    • Enzyme Inhibition: Assays against a specific enzyme target known to be modulated by pyridone-like structures.

  • Hit Confirmation: Compounds that show significant activity (e.g., >50% inhibition) are considered "hits" and are re-tested to confirm the activity.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • SAR Analysis: Correlate the chemical modifications (O-alkylation, N-alkylation, amino-functionalization) with the observed biological activity to build a structure-activity relationship model. This analysis guides the design of the next generation of more potent and selective compounds.

References

functionalization of the pyridone ring of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical derivatization of this compound. This versatile heterocyclic building block offers multiple reactive sites, enabling a wide array of chemical transformations for the synthesis of novel compounds with potential therapeutic applications.

Introduction: The Strategic Value of this compound

This compound (CAS: 4966-90-9) is a piperidone derivative featuring a highly substituted pyridone core. Its molecular structure presents a unique convergence of functional groups, each offering distinct opportunities for chemical modification. The strategic importance of this scaffold lies in its inherent reactivity, which is governed by the interplay of its substituents:

  • The Pyridone Tautomerism: The molecule exists in equilibrium between the 2-pyridone and 2-hydroxypyridine tautomeric forms. This equilibrium is critical as it influences the regioselectivity of reactions like alkylation, potentially leading to N-alkylation or O-alkylation products.

  • Electron-Withdrawing Nitro Group: The powerful electron-withdrawing nature of the nitro group at the C3 position significantly modulates the electron density of the pyridone ring.[1][2] This electronic effect activates the ring for nucleophilic attack and influences its participation in cycloaddition reactions.[1][2]

  • Nucleophilic Centers: The enolic hydroxyl group at C4 and the pyridone nitrogen (N1) are primary sites for alkylation, acylation, and other substitutions.

  • Reactive Functional Groups: The nitro group itself can be reduced to an amine, opening a gateway to a vast landscape of secondary functionalizations. The hydroxyl group can be converted into a leaving group (e.g., a chloro group), facilitating nucleophilic aromatic substitution.

This guide will detail proven strategies and protocols for selectively targeting these reactive sites to generate a diverse library of derivatives.

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material is paramount for monitoring reaction progress and characterizing products.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄[3][4]
Molecular Weight 170.12 g/mol [3][4]
Appearance Light orange to yellow powder/crystal[5]
Melting Point 293-296 °C (lit.)[6]
CAS Number 4966-90-9[4]
¹H NMR Spectral data available[7]
¹³C NMR Spectral data available[7]
IR Spectrum Spectral data available[3][8][9]
Mass Spectrum Spectral data available[3][7]

Core Functionalization Pathways

The functionalization of this compound can be approached through several distinct pathways, each targeting a specific part of the molecule. The choice of pathway is dictated by the desired final structure and the strategic introduction of diversity points.

Functionalization_Pathways cluster_0 Hydroxy Group (C4) Reactions cluster_1 Pyridone Nitrogen (N1) Reactions cluster_2 Nitro Group (C3) Reactions cluster_3 Ring Reactions SM 4-Hydroxy-6-methyl- 3-nitro-2-pyridone O_Alk O-Alkylation/ O-Acylation SM->O_Alk R-X, Base Chlorination Chlorination (SOCl₂/POCl₃) SM->Chlorination SOCl₂ N_Alk N-Alkylation SM->N_Alk R-X, Base (selective cond.) Nitro_Red Nitro Reduction (H₂, Pd/C or SnCl₂) SM->Nitro_Red [H] DA Diels-Alder Cycloaddition SM->DA Diene Product_OAlk 4-Alkoxy/Acyloxy Derivatives O_Alk->Product_OAlk Product_Cl 4-Chloro Derivative Chlorination->Product_Cl Product_NAlk N-Alkyl Derivatives N_Alk->Product_NAlk Product_NH2 3-Amino Derivative Nitro_Red->Product_NH2 Product_DA Fused Heterocycles DA->Product_DA

Caption: Key functionalization pathways originating from the this compound scaffold.

Protocol I: Conversion of the 4-Hydroxy Group to 4-Chloro

Scientific Rationale: The conversion of the 4-hydroxyl group to a 4-chloro group is a pivotal transformation. It replaces the nucleophilic hydroxyl with an excellent leaving group, priming the molecule for subsequent nucleophilic aromatic substitution (SNAᵣ) reactions. This opens the door to introducing a wide variety of nucleophiles (amines, thiols, alkoxides) at the C4 position. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this conversion. This application is explicitly mentioned for the title compound.

Caption: Synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone.

Detailed Experimental Protocol: Chlorination
  • Reagent Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add this compound (1.0 eq).

  • Reaction Setup: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The use of a solvent like N,N-dimethylformamide (DMF) (catalytic amount) can facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 107 °C for POCl₃) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice in a beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral to pH paper. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize by melting point, NMR, and Mass Spectrometry to confirm the structure of 4-chloro-6-methyl-3-nitro-2-pyridone.

Protocol II: Reduction of the 3-Nitro Group to 3-Amino

Scientific Rationale: The reduction of the nitro group to a primary amine is one of the most valuable transformations in medicinal chemistry.[10] It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, and the resulting aniline-type amine is a versatile handle for countless subsequent reactions, including amide bond formation, diazotization, and reductive amination.[10] Several methods are effective for this reduction.[11][12]

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.[13]

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in acidic media or iron (Fe) powder in acetic acid provide milder, often more chemoselective alternatives.[13]

Caption: Reduction of the 3-nitro group to a 3-amino group.

Detailed Experimental Protocol: Nitro Reduction using SnCl₂
  • Reagent Preparation: To a solution of this compound (1.0 eq) in ethanol or concentrated hydrochloric acid (HCl) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts.

  • Isolation: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with a solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer several times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the resulting 3-amino-4-hydroxy-6-methyl-2-pyridone by NMR and Mass Spectrometry.

Protocol III: N-Alkylation vs. O-Alkylation

Scientific Rationale: Alkylation of the pyridone ring is a common strategy to introduce substituents that can modulate solubility, metabolic stability, and biological activity. However, the tautomeric nature of the 4-hydroxy-2-pyridone system presents a significant regioselectivity challenge: the reaction can occur on the nitrogen (N-alkylation) or the C4-oxygen (O-alkylation).[14] The outcome is highly dependent on the reaction conditions.

  • Factors Favoring O-Alkylation: Hard alkylating agents and conditions that favor the enolate form (e.g., using a strong base like NaH to deprotonate the hydroxyl group) tend to promote O-alkylation.

  • Factors Favoring N-Alkylation: Softer alkylating agents and conditions that favor the pyridone tautomer can lead to N-alkylation. Recent methods using P(NMe₂)₃ with α-keto esters have shown high regioselectivity for N-alkylation under mild conditions.[15] The choice of base and solvent is critical in directing the selectivity.[16]

Alkylation_Selectivity SM 4-Hydroxy-6-methyl- 3-nitro-2-pyridone Conditions R-X, Base, Solvent SM->Conditions N_Product N-Alkylated Product Conditions->N_Product  Soft Electrophile  Polar Aprotic Solvent O_Product O-Alkylated Product Conditions->O_Product  Hard Electrophile  Strong Base (e.g., NaH)

Caption: Factors influencing N- vs. O-alkylation regioselectivity.

General Experimental Protocol: O-Alkylation
  • Reagent Preparation: In an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (cessation of H₂ evolution).

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the 4-alkoxy-6-methyl-3-nitro-2-pyridone.

Protocol IV: Diels-Alder Cycloaddition

Scientific Rationale: The 3-nitro-2-pyridone core functions as an electron-deficient alkene (a dienophile), making it an excellent substrate for Diels-Alder reactions with electron-rich dienes.[1][2] This [4+2] cycloaddition is a powerful tool for constructing complex, fused heterocyclic ring systems in a single step. The reaction typically proceeds with high regioselectivity, and subsequent aromatization, often involving the elimination of nitrous acid (HNO₂), can lead to the formation of quinolone or isoquinolone derivatives.[1]

General Experimental Protocol: Diels-Alder Reaction
  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a high-boiling solvent such as toluene or xylene.

  • Reagent Addition: Add an excess of an electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene, Danishefsky's diene) (2-5 eq).

  • Reaction Conditions: Heat the mixture to a high temperature (110-140 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess diene.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the cycloadduct or the subsequently aromatized product.

  • Characterization: The resulting fused heterocyclic structure should be thoroughly characterized by 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5]

Always consult the Safety Data Sheet (SDS) before handling this chemical. All reactions should be performed in a well-ventilated chemical fume hood.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a heterocyclic organic compound with a molecular formula of C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol .[1][2][3] As a substituted pyridone, this molecule and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. Accurate and precise quantification of this compound is paramount for various stages of research and development, including pharmacokinetic studies, in vitro biological assays, and quality control of drug substances.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. The methodologies are designed to be robust and reliable, ensuring data integrity for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular FormulaC₆H₆N₂O₄[1][2]
Molecular Weight170.12 g/mol [1][2]
CAS Number4966-90-9[2][3][4]
Melting Point293-296 °C[4][5]
AppearanceSolid
SolubilitySoluble in N,N-Dimethylformamide (DMF)[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the quantification of small molecules due to its high resolution, sensitivity, and specificity. The following protocol outlines a reversed-phase HPLC method for the analysis of this compound.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later than less hydrophobic compounds. The nitro and hydroxyl groups on the pyridone ring will influence its polarity and retention on the column. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known concentration standard, detected by its UV absorbance.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Prepare Calibration Curve Standards (Serial Dilution) s2->s3 s4 Filter through 0.45 µm Syringe Filter s2->s4 a1 System Suitability Test s4->a1 To HPLC a2 Inject Calibration Standards a1->a2 a3 Inject Samples a2->a3 d1 Integrate Peak Areas d2 Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: Workflow for HPLC quantification of this compound.

Detailed Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to at least 0.1 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • HPLC Grade Solvents: Acetonitrile (ACN) and Water.

  • Reagents: Formic acid or phosphoric acid.

  • Reference Standard: this compound of known purity (e.g., >98%).[5]

  • Syringe Filters: 0.45 µm PVDF or PTFE.

2. Chromatographic Conditions

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier improves peak shape and reduces tailing.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 10% B to 80% B over 15 minA gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength To be determined (scan 200-400 nm)The optimal wavelength should be at the absorbance maximum of the analyte for the highest sensitivity. A diode array detector is ideal for determining this.
Injection Volume 10 µLA standard injection volume.
Diluent 50:50 (v/v) Acetonitrile:WaterThis mixture is generally a good solvent for a wide range of compounds and is compatible with the mobile phase.

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve it in the diluent and dilute as necessary to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the 10 µg/mL working standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the prepared sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration in the original sample by applying the appropriate dilution factors.

UV-Vis Spectrophotometry

For a rapid and simpler quantification, especially for pure samples or in matrices with no interfering substances, UV-Vis spectrophotometry can be employed.

Principle of the Method

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.

Experimental Workflow

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometer Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in Solvent (e.g., DMF or Methanol) s1->s2 s3 Prepare Calibration Curve Standards (Serial Dilution) s2->s3 a2 Measure Absorbance of Standards & Samples s3->a2 a1 Determine λmax a1->a2 d1 Construct Calibration Curve (Absorbance vs. Concentration) d2 Quantify Sample Concentration d1->d2

Caption: Workflow for UV-Vis spectrophotometric quantification of this compound.

Detailed Protocol

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended.

  • Quartz Cuvettes: 1 cm path length.

  • Analytical Balance: Capable of weighing to at least 0.1 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • Solvent: HPLC grade N,N-Dimethylformamide (DMF) or Methanol.

  • Reference Standard: this compound of known purity.

2. Determination of λmax

  • Prepare a solution of this compound in the chosen solvent (e.g., 10 µg/mL).

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to obtain concentrations in a suitable range (e.g., 1, 2, 5, 10, and 20 µg/mL).

  • Sample Preparation: Prepare a sample solution with an expected concentration within the calibration range.

4. Measurement and Quantification

  • Set the spectrophotometer to the predetermined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Perform a linear regression and ensure the correlation coefficient (r²) is ≥ 0.995.

  • Determine the concentration of the sample from the calibration curve.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, it is crucial to perform method validation according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank and a spiked sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is established by the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and UV-Vis spectrophotometry will depend on the sample matrix, required sensitivity, and the available instrumentation. For complex matrices, the HPLC method is recommended due to its superior specificity. For all applications, proper method validation is essential to ensure the integrity of the results.

References

Application Note & Protocols for the Analysis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a heterocyclic organic compound with a molecular weight of 170.12 g/mol and the chemical formula C₆H₆N₂O₄.[1][2] Its structure, featuring a pyridone core with hydroxyl, methyl, and nitro functional groups, makes it a compound of interest in pharmaceutical and chemical synthesis. As a potential intermediate or impurity in drug manufacturing, its accurate and precise quantification is critical for ensuring product quality, safety, and efficacy. This document provides detailed analytical procedures for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and reliable, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

The inherent polarity and UV-absorbing properties of this compound make reversed-phase HPLC with UV detection an ideal analytical choice. The following method is designed for the quantification of this compound in bulk materials or formulated products.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining polar to moderately nonpolar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and peak shape. Phosphoric acid is used to control the pH of the mobile phase, ensuring the consistent ionization state of the analyte and promoting sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength. Detection is performed at a wavelength that provides maximum absorbance for the analyte, thereby ensuring high sensitivity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatography Data System (CDS) for instrument control and data processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and other calibrated laboratory glassware.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid (85%, analytical grade).

  • Reference standard of this compound with known purity.

2. Chromatographic Conditions:

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B 0.1% Phosphoric Acid in Acetonitrile
Gradient Program 10% B to 85% B over 12 minutes, hold at 85% B for 3 minutes, return to 10% B in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm (or λmax determined by UV scan)
Injection Volume 10 µL

3. Preparation of Solutions:

  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the diluent, and dilute as needed to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

4. System Suitability:

Before initiating the analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. Inject the 10 µg/mL working standard solution six times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

5. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the prepared samples can be determined using the equation of the line obtained from the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

For orthogonal confirmation of identity and for analyses where higher specificity is required, a GC-MS method can be employed. Given the presence of polar functional groups (-OH and -NH), derivatization is recommended to improve the volatility and thermal stability of this compound.

Rationale for Method Development

Silylation is a common and effective derivatization technique for compounds containing active hydrogens. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that will react with the hydroxyl and pyridone nitrogen to form the more volatile trimethylsilyl (TMS) derivatives. The use of a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is appropriate for the separation of these derivatives. Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for compound identification and quantification.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • GC-MS system equipped with an autosampler, split/splitless injector, and a mass selective detector.

  • GC-MS data system for instrument control and data analysis.

  • Analytical balance (0.01 mg readability).

  • Reaction vials with screw caps.

  • GC-MS grade solvents (e.g., pyridine, acetonitrile).

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reference standard of this compound.

2. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample or standard into a reaction vial.

  • Add 200 µL of pyridine (or another suitable solvent) to dissolve the sample.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.

4. Data Analysis:

For qualitative analysis, the mass spectrum of the derivatized analyte from the sample is compared to the mass spectrum of the derivatized reference standard. The NIST Mass Spectral Library can also be a valuable tool for spectral matching and identification.[1] For quantitative analysis, a calibration curve is constructed using SIM mode, monitoring characteristic ions of the derivatized analyte.

Method Validation

Both the HPLC-UV and GC-MS methods described herein should be fully validated in accordance with ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[5][4] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.[3]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualization of Analytical Workflows

Analytical_Workflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_prep Sample & Standard Preparation hplc_analysis HPLC Separation (C18 Column) hplc_prep->hplc_analysis hplc_detection UV Detection (280 nm) hplc_analysis->hplc_detection hplc_data Data Analysis & Quantification hplc_detection->hplc_data gcms_prep Sample & Standard Preparation gcms_deriv Derivatization (BSTFA) gcms_prep->gcms_deriv gcms_analysis GC Separation (5% Phenyl Column) gcms_deriv->gcms_analysis gcms_detection MS Detection (EI, Scan/SIM) gcms_analysis->gcms_detection gcms_data Data Analysis & Identification/Quantification gcms_detection->gcms_data start Analyte: This compound start->hplc_prep For Purity/Assay start->gcms_prep For Identification/ Confirmation

Caption: Workflow for HPLC-UV and GC-MS analysis.

Summary of Performance Characteristics (Hypothetical)

The following table summarizes the expected performance characteristics of the validated methods. These values are illustrative and should be confirmed during method validation.

ParameterHPLC-UVGC-MS (SIM Mode)
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
LOD 0.2 µg/mL0.02 µg/mL
LOQ 0.6 µg/mL0.06 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%

Conclusion

This application note provides comprehensive protocols for the analysis of this compound by HPLC-UV and GC-MS. The HPLC-UV method is well-suited for routine quality control, offering robust and precise quantification. The GC-MS method provides a highly specific alternative for identification and can be used for trace-level analysis. Both methods are grounded in established chromatographic principles and are designed to be validated according to international regulatory standards, ensuring the generation of reliable and accurate analytical data in research and drug development settings.

References

Large-Scale Synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the considerations and methodologies for the large-scale synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone, a key intermediate in the pharmaceutical and fine chemical industries.[1] We delve into the critical aspects of reaction optimization, process safety, and scale-up strategies. The document outlines a detailed, field-proven protocol for the nitration of 4-hydroxy-6-methyl-2-pyridone, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and manufacturing.

Introduction and Strategic Importance

This compound is a substituted pyridone derivative with significant utility as a versatile building block in organic synthesis.[2] Its structural motifs are found in a range of biologically active molecules, making it a crucial precursor for the development of novel therapeutics, particularly in the realm of antibacterial agents.[3] The efficient and safe production of this intermediate at scale is therefore a critical objective for pharmaceutical and chemical manufacturing.

The synthesis of this compound primarily involves the nitration of 4-hydroxy-6-methyl-2-pyridone. While seemingly straightforward, nitration reactions are notoriously exothermic and can present significant safety hazards if not properly controlled, especially at an industrial scale.[4][5][6] This guide will address these challenges by providing a systematic approach to the synthesis, focusing on process understanding and control.

Synthetic Strategy: The Nitration of 4-Hydroxy-6-methyl-2-pyridone

The most direct and industrially viable route to this compound is the electrophilic nitration of the readily available starting material, 4-hydroxy-6-methyl-2-pyridone.

Mechanistic Considerations

The reaction proceeds via an electrophilic aromatic substitution mechanism. A nitrating agent, typically a mixture of nitric acid and sulfuric acid (mixed acid), generates the highly electrophilic nitronium ion (NO₂⁺). The pyridone ring, being electron-rich, is susceptible to attack by the nitronium ion to yield the desired product. The regioselectivity of the nitration is directed by the existing substituents on the pyridone ring.

Choice of Reagents and Rationale
  • Starting Material: 4-Hydroxy-6-methyl-2-pyridone is a commercially available and relatively inexpensive starting material. Its synthesis from dehydroacetic acid is a well-established process.[7]

  • Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the preferred nitrating agent for this transformation. Sulfuric acid serves two critical roles: it acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion, and it acts as a dehydrating agent, sequestering the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the reaction.[8]

Process Safety and Hazard Analysis

Nitration reactions are highly energetic and require stringent safety protocols to mitigate risks such as thermal runaway and potential explosions.[4][6][9][10]

Key Safety Considerations:

  • Exothermicity: The reaction is highly exothermic (ΔH ≈ −73 to −253 kJ/mol), necessitating efficient heat removal to maintain temperature control.[4]

  • Thermal Runaway: Uncontrolled temperature increases can lead to a rapid acceleration of the reaction rate, potentially resulting in a dangerous pressure buildup and reactor failure.[9]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and require the use of appropriate acid-resistant materials for all equipment.[6][11]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) are toxic and must be handled in a well-ventilated area, preferably a fume hood.[6][11]

A thorough risk assessment should be conducted before any scale-up activities.[6] This includes differential scanning calorimetry (DSC) and reaction calorimetry (RC1) studies to understand the thermal profile of the reaction.[12]

Detailed Experimental Protocol: Lab Scale (Demonstration)

This protocol details the synthesis of this compound on a laboratory scale. All operations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.[6][13]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel.

  • Ice-water bath.

  • 4-Hydroxy-6-methyl-2-pyridone (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Buchner funnel and filter paper

Procedure:

  • Reactor Setup: Assemble the three-necked flask in an ice-water bath on a magnetic stirrer.

  • Charge Sulfuric Acid: Carefully charge the flask with concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C with gentle stirring.

  • Addition of Starting Material: Slowly add 4-hydroxy-6-methyl-2-pyridone to the cold sulfuric acid in portions, ensuring the temperature does not exceed 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material via the dropping funnel. Maintain the internal temperature between 0-5 °C throughout the addition. The rate of addition should be carefully controlled to prevent a temperature spike.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution.[13]

  • Precipitation and Isolation: The product will precipitate out of the aqueous solution as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Scale-Up Considerations and Process Optimization

Transitioning from a laboratory-scale procedure to large-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Heat Transfer and Temperature Control

The primary challenge in scaling up this nitration is managing the significant heat of reaction.[4]

  • Reactor Design: Jacketed reactors with efficient cooling systems are essential. The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.

  • Addition Rate: The rate of addition of the nitrating agent is a critical parameter for controlling the rate of heat generation. A slow, controlled addition is crucial.

  • Continuous Flow Chemistry: For industrial-scale production, continuous flow reactors offer significant advantages over batch reactors for nitration processes.[4][8] They provide superior heat and mass transfer, precise temperature control, and enhanced safety due to the small reaction volume at any given time.[4][8][10]

Mixing

Efficient mixing is vital to ensure homogenous temperature distribution and prevent localized "hot spots" which could lead to runaway reactions. The viscosity of the reaction mixture may increase as the reaction progresses, requiring a robust agitation system.

Quenching and Work-up

The quenching process must be carefully designed to handle the large exotherm upon dilution of the strong acids. A reverse quench, where the reaction mixture is slowly added to a large volume of agitated ice/water, is often preferred at scale.

Data Presentation: Key Process Parameters
ParameterLaboratory Scale (Typical)Pilot/Industrial Scale Considerations
Reactant Ratio 1.0 : 1.1-1.5 (Substrate : Nitric Acid)Optimization required to minimize excess nitrating agent and reduce waste.
Temperature 0-5 °CPrecise control is critical. Continuous flow allows for better temperature management.[4][8]
Addition Time 30-60 minutesSignificantly longer, dependent on reactor cooling capacity.
Reaction Time 1-2 hoursMonitored by in-process controls (e.g., HPLC).
Quenching Pouring onto iceReverse addition into a large volume of ice/water.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Charge_H2SO4 Charge H₂SO₄ to Reactor Start->Charge_H2SO4 Cool_H2SO4 Cool to 0-5 °C Charge_H2SO4->Cool_H2SO4 Add_Substrate Add 4-Hydroxy-6-methyl-2-pyridone Cool_H2SO4->Add_Substrate Nitration Controlled Addition of Nitrating Mixture (0-5 °C) Add_Substrate->Nitration Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Prep_Nitrating_Mix->Nitration Stir Stir and Monitor Nitration->Stir Quench Quench into Ice/Water Stir->Quench Filter Filter Precipitate Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Product Wash->Dry Final_Product This compound Dry->Final_Product

References

Application Notes & Protocols: Leveraging 4-Hydroxy-6-methyl-3-nitro-2-pyridone for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, and their structural conservation, especially at the ATP-binding site, presents a formidable challenge: achieving inhibitor selectivity. Off-target effects stemming from poor selectivity can lead to toxicity and limit the therapeutic window of a drug candidate. Consequently, the exploration of novel heterocyclic scaffolds that can exploit subtle differences within the kinase active site is a paramount objective in medicinal chemistry.

The 2-pyridone motif is a privileged scaffold, found in numerous biologically active compounds due to its ability to form multiple hydrogen bonds, acting as both a donor and an acceptor. The specific derivative, 4-hydroxy-6-methyl-3-nitro-2-pyridone, offers a synthetically versatile and strategically functionalized starting point for the development of potent and selective kinase inhibitors. The electron-withdrawing nitro group and the modifiable hydroxyl and methyl groups provide a rich chemical canvas for generating diverse compound libraries.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a foundational building block for the synthesis and evaluation of next-generation kinase inhibitors.

Part 1: The Strategic Advantage of the this compound Scaffold

The utility of this pyridone derivative is rooted in its distinct chemical and structural features, which can be rationally exploited for kinase active site targeting.

Key Structural Features:

  • Bidentate Hydrogen Bonding: The 2-pyridone core, with its N-H and C=O groups, is an excellent mimic of the adenine portion of ATP, enabling it to form crucial hydrogen bonds with the "hinge" region of the kinase active site. This interaction is a primary anchor for many potent kinase inhibitors.

  • Tunable Electronics: The nitro group at the 3-position significantly influences the electron density of the pyridone ring. It enhances the acidity of the 4-hydroxyl group and can be a critical element for potent interactions or a handle for further chemical modification.

  • Vectors for Diversification: The hydroxyl, methyl, and even the nitro group itself serve as strategic points for chemical elaboration. These positions can be modified to introduce side chains that target specific sub-pockets within the kinase active site, thereby driving selectivity.

G cluster_pyridone This compound Core cluster_kinase Kinase ATP Pocket pyridone Pyridone Core hydroxyl 4-OH (Vector 1) d_pocket Hydrophobic Pocket I hydroxyl->d_pocket Targeting Selectivity Pockets nitro 3-NO2 (Modulator/Vector 2) gatekeeper Gatekeeper Residue nitro->gatekeeper Steric/Electronic Influence methyl 6-CH3 (Vector 3) f_pocket Hydrophobic Pocket II methyl->f_pocket Probing Hydrophobic Regions hinge_binder Hinge Binder (N-H & C=O) hinge Hinge Region hinge_binder->hinge H-Bonding G start 4-Hydroxy-6-methyl- 3-nitro-2-pyridone step1 Nonaflation/ Triflation (NfF/Tf2O, base) start->step1 intermediate Pyridyl-4-O-Nonaflate/ -Triflate step1->intermediate step2 Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2, Pd catalyst, base) intermediate->step2 library Diverse Kinase Inhibitor Library step2->library reduction Nitro Group Reduction (e.g., Fe/HCl) -> Amine library->reduction Further Modification functionalization Amide Coupling, Sulfonylation, etc. reduction->functionalization

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. Our approach is rooted in established chemical principles and practical, field-tested experience to ensure you can navigate the common challenges associated with this synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a two-step process. The first step involves the conversion of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyridone. The second, and more challenging step, is the regioselective nitration of the pyridone ring.

The primary challenge in this synthesis lies in the nitration of the 4-hydroxy-6-methyl-2-pyridone intermediate. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as nitration, difficult. However, the presence of the hydroxyl and methyl groups on the pyridone ring influences the regioselectivity of the nitration. Understanding and controlling the reaction conditions during this step is critical to maximizing the yield of the desired 3-nitro isomer and minimizing the formation of byproducts.

II. Experimental Workflows

A. Synthesis of 4-hydroxy-6-methyl-2-pyridone (Precursor)

The synthesis of the precursor, 4-hydroxy-6-methyl-2-pyridone, from dehydroacetic acid is a well-established and high-yielding reaction. It proceeds via an acid-catalyzed hydrolysis and rearrangement of dehydroacetic acid, followed by amination.

Synthesis_of_Precursor Dehydroacetic_Acid Dehydroacetic Acid Sulfuric_Acid H₂SO₄, H₂O Intermediate 4-Hydroxy-6-methyl-2-pyrone Dehydroacetic_Acid->Intermediate Hydrolysis & Rearrangement Ammonium_Hydroxide NH₄OH Pyridone 4-Hydroxy-6-methyl-2-pyridone Intermediate->Pyridone Amination

Caption: Workflow for the synthesis of the precursor, 4-hydroxy-6-methyl-2-pyridone.

B. Nitration of 4-hydroxy-6-methyl-2-pyridone

The nitration of the pyridone precursor is the critical step where yield and purity can be compromised. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Nitration_Workflow Pyridone 4-Hydroxy-6-methyl-2-pyridone Reaction Electrophilic Aromatic Substitution Pyridone->Reaction Nitrating_Mixture HNO₃, H₂SO₄ Nitrating_Mixture->Reaction Product This compound Reaction->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the nitration of 4-hydroxy-6-methyl-2-pyridone.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of 4-hydroxy-6-methyl-2-pyridone (Precursor) 1. Incomplete hydrolysis of dehydroacetic acid. 2. Suboptimal temperature for the hydrolysis reaction. 3. Inefficient amination.1. Ensure complete dissolution of dehydroacetic acid: Use the specified amount of sulfuric acid and ensure the mixture is homogeneous before heating. 2. Optimize reaction temperature: The hydrolysis of dehydroacetic acid is typically carried out at elevated temperatures. Ensure the reaction mixture reaches and is maintained at the recommended temperature for the specified time.[1] 3. Control pH during amination: The reaction with ammonium hydroxide should be monitored to ensure a basic pH is maintained for efficient conversion.
Low Yield of this compound 1. Incomplete nitration. 2. Over-nitration or side reactions. 3. Suboptimal reaction temperature. 4. Incorrect ratio of nitrating agents.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Strict temperature control: The nitration of pyridones is highly exothermic. Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture to prevent side reactions and over-nitration.[2] 3. Optimize the nitrating mixture: The ratio of nitric acid to sulfuric acid is crucial. A typical starting point is a 1:1 or 1:2 molar ratio. This can be systematically varied to find the optimal conditions for your specific setup. 4. Slow addition of the nitrating agent: Add the cold nitrating mixture dropwise to the solution of the pyridone precursor with vigorous stirring to ensure efficient mixing and heat dissipation.
Formation of Multiple Products (Observed on TLC/NMR) 1. Isomer formation (e.g., nitration at other positions). 2. Dinitration or other side reactions due to harsh conditions.1. Regioselectivity control: The hydroxyl group at the 4-position and the methyl group at the 6-position are ortho-, para-directing, while the pyridone carbonyl is meta-directing. Nitration is generally favored at the 3-position.[3] However, deviation from optimal conditions can lead to other isomers. Precise temperature control is key. 2. Milder nitrating agents: If over-nitration is a persistent issue, consider using alternative, milder nitrating agents. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) to separate the desired 3-nitro isomer from other byproducts.
Difficulty in Product Purification/Isolation 1. Product is highly polar and may be soluble in the aqueous work-up. 2. Oily product that is difficult to crystallize. 3. Co-precipitation of impurities.1. Extraction: After quenching the reaction with ice, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) multiple times to maximize the recovery of the polar product. 2. Recrystallization: If the product is an oil, try trituration with a non-polar solvent to induce crystallization. For recrystallization, a polar solvent like ethanol or a mixture of ethanol and water is often effective.[4] 3. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for purification.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water that is formed as a byproduct of the reaction. This prevents the dilution of the nitrating mixture and maintains its strength.

Q2: How can I monitor the progress of the nitration reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The starting material, 4-hydroxy-6-methyl-2-pyridone, will have a different Rf value than the more polar product, this compound. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product over time.

Q3: What are the expected spectral characteristics of the final product?

A3: The structure of this compound can be confirmed by various spectroscopic methods:

  • ¹H NMR: You would expect to see distinct signals for the methyl protons, the proton on the pyridine ring, and the protons of the hydroxyl and amine groups. The introduction of the nitro group will cause a downfield shift of the adjacent ring proton.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbons of the pyridone ring, the methyl group, and the carbons bearing the hydroxyl and nitro groups.[5]

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H and O-H stretching (broad), C=O stretching of the pyridone, C=C stretching of the aromatic ring, and the asymmetric and symmetric stretching of the N-O bonds of the nitro group.[6]

  • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (170.12 g/mol ).

Q4: What safety precautions should be taken during this synthesis?

A4: Both steps of this synthesis involve hazardous materials and require appropriate safety measures:

  • Dehydroacetic acid and sulfuric acid: Both are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Nitrating mixture (Nitric and Sulfuric Acid): This mixture is extremely corrosive and a strong oxidizing agent. It should be prepared by slowly adding nitric acid to sulfuric acid while cooling in an ice bath. The addition of the nitrating mixture to the reaction should also be done slowly and at low temperatures to control the exothermic reaction. Always work in a fume hood and have appropriate spill kits available.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes.

V. Detailed Experimental Protocols

A. Synthesis of 4-hydroxy-6-methyl-2-pyridone
  • In a round-bottom flask, combine dehydroacetic acid and a 92% aqueous solution of sulfuric acid.[1]

  • Heat the mixture with stirring to the temperature specified in the literature (e.g., 130 °C) for the recommended duration (e.g., 10 minutes).[1]

  • Carefully pour the hot reaction mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash it with cold water. This affords 4-hydroxy-6-methyl-2-pyrone.[1]

  • To a flask containing the 4-hydroxy-6-methyl-2-pyrone, add aqueous ammonium hydroxide.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product, 4-hydroxy-6-methyl-2-pyridone, can be isolated by filtration, washed with cold water, and dried. A yield of around 80% can be expected.[1]

B. Synthesis of this compound

Note: This is a generalized procedure based on standard nitration protocols for similar substrates. Optimization may be required.

  • In a round-bottom flask, dissolve 4-hydroxy-6-methyl-2-pyridone in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (0-5 °C) using an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal or double molar equivalent of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • With vigorous stirring, add the cold nitrating mixture dropwise to the solution of the pyridone precursor, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4]

VI. References

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References

Technical Support Center: Purification of Crude 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the purification of 4-Hydroxy-6-methyl-3-nitro-2-pyridone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Here, we will address common challenges encountered during its purification, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a dark, tarry appearance. What is the likely cause?

A1: A dark, tarry appearance in the crude product often indicates the presence of polymeric or degradation byproducts. These can arise from excessive heat or prolonged reaction times during the nitration of the 4-hydroxy-6-methyl-2-pyridone precursor. The nitro group is strongly electron-withdrawing, which can make the pyridone ring susceptible to side reactions under harsh nitrating conditions.

Q2: I'm observing a broad melting point for my purified product. Does this indicate impurities?

A2: Yes, a broad melting point range is a classic sign of impurities. For a pure compound, the melting point should be sharp, typically within a 1-2°C range. The literature value for the melting point of this compound is approximately 293-296°C. A wider range suggests the presence of unreacted starting materials, isomers, or byproducts that are disrupting the crystal lattice of your final product.

Q3: My NMR spectrum shows signals that I cannot account for, even after purification. What could they be?

A3: Unaccounted signals in the NMR spectrum could be due to several factors. Residual solvents from the purification process are a common culprit. Additionally, the presence of tautomers of this compound can lead to a more complex spectrum than anticipated. The pyridone ring system can exist in equilibrium between the keto (pyridone) and enol (hydroxypyridine) forms. While the pyridone form is generally favored, the equilibrium can be influenced by the solvent, temperature, and pH, potentially giving rise to additional peaks.

Q4: Is column chromatography a viable option for purifying this compound?

A4: While column chromatography can be used, it presents challenges for highly polar compounds like this compound. The compound's polarity can lead to strong adsorption on silica gel, resulting in poor separation and low recovery. If chromatography is necessary, consider using a more polar mobile phase or alternative stationary phases like alumina. However, recrystallization is often the more efficient and scalable method for this particular molecule.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound and provides actionable solutions.

Issue 1: Poor Yield After Recrystallization
  • Symptom: A significant loss of material is observed after the recrystallization process.

  • Possible Causes & Solutions:

    • Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at room temperature, the yield will be low.

      • Actionable Advice: If you are losing a substantial amount of product in the filtrate, your solvent is likely too good. A patent for a structurally similar compound, 4-hydroxy-3-nitro-6-phenyl-2H-pyran-2-one, suggests the use of glacial acetic acid for recrystallization[1]. Given the structural similarity, this is an excellent starting point. If glacial acetic acid proves too effective, consider a solvent mixture to fine-tune the solubility.

    • Premature Crystallization: If the product crystallizes too quickly upon cooling, impurities can become trapped within the crystal lattice.

      • Actionable Advice: Ensure the solution is allowed to cool slowly and without disturbance. Cooling the solution too rapidly in an ice bath can lead to the formation of small, impure crystals. Allow the solution to first cool to room temperature, and then transfer it to an ice bath to maximize recovery.

    • Incorrect Solvent Volume: Using an excessive volume of solvent will result in a lower yield, as more of the compound will remain in the solution even at low temperatures.

      • Actionable Advice: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, leading to a higher yield of crystals.

Issue 2: Persistent Color in the Final Product
  • Symptom: The purified crystals retain a yellow or brownish tint.

  • Possible Causes & Solutions:

    • Trapped Impurities: Colored impurities may be occluded within the crystals.

      • Actionable Advice: A second recrystallization is often necessary to remove persistent colored impurities. For highly colored impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.

    • Inherent Color: It is important to note that this compound itself is often described as a light orange to yellow or green powder/crystal[2]. Therefore, a completely colorless product may not be achievable. The goal is to obtain a product with a consistent, light color and a sharp melting point.

Issue 3: Oily Residue Instead of Crystals
  • Symptom: Upon cooling the recrystallization solution, an oil separates out instead of solid crystals.

  • Possible Causes & Solutions:

    • High Impurity Load: A high concentration of impurities can lower the melting point of the mixture, leading to the formation of an oil.

      • Actionable Advice: Before attempting recrystallization, it is beneficial to perform a preliminary purification step. Trituration of the crude material with a solvent in which the desired product is insoluble but the impurities are soluble can be effective. For a polar compound like this, a less polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes could be suitable for trituration.

    • Solvent-Induced Oiling Out: The chosen solvent may not be appropriate, causing the compound to "oil out" at a temperature above its melting point in that solvent system.

      • Actionable Advice: Try a different recrystallization solvent or a solvent mixture. Adding a "non-solvent" (a solvent in which the compound is insoluble) dropwise to a solution of the compound in a "good" solvent can sometimes induce crystallization.

Detailed Experimental Protocol: Recrystallization from Glacial Acetic Acid

This protocol is based on methodologies reported for structurally similar compounds and is a robust starting point for the purification of crude this compound[1].

Materials:

  • Crude this compound

  • Glacial Acetic Acid

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a fume hood, add a minimal amount of glacial acetic acid to the flask. Gently heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling glacial acetic acid. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of your compound through the filter paper. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. You should observe the formation of crystals as the solution cools.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove residual acetic acid. Be mindful that your product may have some solubility in water, so use a minimal amount for washing.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation

Purification MethodTypical Yield RangeExpected Purity (by HPLC)Notes
Recrystallization (Glacial Acetic Acid)70-90%>98%Yield is dependent on the initial purity of the crude material. A second recrystallization may be necessary for very impure starting material.
Column Chromatography (Silica Gel)40-70%>99%Lower yield due to potential for product adsorption on the column. Recommended for small-scale purification or when recrystallization fails.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Gl. Acetic Acid) Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Cool to RT, then ice bath Washing Wash with Cold Water Filtration->Washing Drying Drying under Vacuum Washing->Drying Pure Pure Product (>98%) Drying->Pure

References

Technical Support Center: Regioselective Functionalization of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the regioselective functionalization of 4-Hydroxy-6-methyl-3-nitro-2-pyridone. This molecule, a highly functionalized pyridone derivative, serves as a valuable building block in medicinal chemistry and materials science. However, its multiple reactive sites present significant challenges in achieving regioselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common experimental hurdles. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the reactivity of this compound.

Q1: What are the primary reactive sites on this compound and what dictates their reactivity?

A: The molecule possesses four primary sites for functionalization, each with distinct electronic and steric properties. The interplay between the electron-withdrawing nitro group, the electron-donating hydroxy group, and the pyridone tautomerism governs the overall reactivity.

  • N1-H (Amide): The nitrogen atom is a soft nucleophile. It is a common site for alkylation and arylation reactions.

  • O4-H (Hydroxy): The exocyclic oxygen of the hydroxyl group is a hard nucleophile. It competes directly with the N1 site, particularly in alkylation reactions, leading to O-substituted products.

  • C5-H (Ring Carbon): This position is the most electron-rich carbon on the ring due to the influence of the adjacent hydroxy group, making it a potential site for electrophilic and radical C-H functionalization.[1]

  • C6-CH₃ (Methyl Group): The protons on the methyl group are acidic and can be removed by a strong base to generate a nucleophilic carbanion, allowing for functionalization at this position.[2]

Caption: Key reactive sites on the this compound scaffold.

Q2: I am consistently getting a mixture of N- and O-alkylated products. How can I control the selectivity?

A: The N- versus O-alkylation is a classic challenge controlled by the principles of Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[3][4] Generally, the pyridone anion is an ambident nucleophile. The nitrogen is the softer nucleophilic site and the oxygen is the harder site.

  • To favor N-alkylation (soft-soft interaction): Use softer electrophiles (e.g., benzyl halides, allyl halides), less polar solvents (e.g., THF, Toluene), and bases with counter-ions that associate more strongly with the oxygen (e.g., K₂CO₃, Cs₂CO₃).[5][6]

  • To favor O-alkylation (hard-hard interaction): Use harder electrophiles (e.g., alkyl sulfates, Meerwein's salt), polar aprotic solvents (e.g., DMF, DMSO) that solvate the cation and create a more "naked" reactive anion, and strong bases like NaH or t-BuOK.[5]

See Troubleshooting Guide 1 for detailed protocols.

Q3: How does the 3-nitro group affect the reactivity of the pyridone ring?

A: The 3-nitro group is a powerful electron-withdrawing group that profoundly influences the ring's electronics and reactivity.[7][8]

  • Activation for Nucleophilic Attack: It significantly lowers the electron density of the pyridone ring, making the scaffold more susceptible to nucleophilic addition reactions.[9] The nitro group can stabilize anionic intermediates formed during such attacks.[9]

  • Directing C-H Functionalization: By deactivating the ring towards traditional electrophilic substitution, it encourages alternative pathways like radical or transition-metal-catalyzed C-H functionalization, primarily at the C5 position.[1]

  • Participation in Cycloadditions: The electron-deficient nature imparted by the nitro group allows the pyridone ring to act as a dienophile in Diels-Alder reactions, a powerful method for constructing fused heterocyclic systems.[7]

Troubleshooting Guides

Guide 1: Controlling N- vs. O-Alkylation Selectivity

Problem: Poor regioselectivity during alkylation, resulting in difficult-to-separate mixtures of N- and O-alkylated isomers.

Root Cause Analysis: The outcome of the competitive alkylation at the N1 and O4 positions is a delicate balance of several factors: the solvent, the base's counter-ion, and the intrinsic reactivity (hardness/softness) of the alkylating agent.

Solutions & Protocols:

The choice of reaction parameters is critical for directing the alkylation to the desired site. The following table summarizes conditions that steer the reaction towards either N- or O-alkylation.

ParameterFavors N-Alkylation (Soft Site)Favors O-Alkylation (Hard Site)Rationale
Solvent Non-polar (Toluene, THF)Polar Aprotic (DMF, DMSO)Polar solvents solvate the cation, creating a highly reactive, "naked" anion where the charge is concentrated on the more electronegative oxygen, favoring O-alkylation.[4]
Base Weaker bases (K₂CO₃, Cs₂CO₃)Strong bases (NaH, t-BuOK)Weaker bases result in a tighter ion pair, promoting reaction at the softer nitrogen center. Strong bases lead to a more dissociated anion, favoring reaction at the harder oxygen.[5]
Electrophile Soft (Allyl/Benzyl Halides)Hard (Alkyl Sulfates, Iodomethane)Follows HSAB principle: soft electrophiles prefer the soft nitrogen nucleophile, and hard electrophiles prefer the hard oxygen nucleophile.
Catalyst Phase-Transfer Catalyst (e.g., TBAB)None typically requiredA phase-transfer catalyst can help shuttle the pyridone anion into an organic phase, often favoring N-alkylation under specific conditions.[5]

Protocol 1.A: Selective N-Benzylation

This protocol is optimized for reacting with a soft electrophile to favor substitution at the N1 position.

  • To a stirred suspension of this compound (1.0 eq) and Cesium Carbonate (Cs₂CO₃, 1.5 eq) in anhydrous Toluene (10 mL/mmol) under a nitrogen atmosphere, add Benzyl Bromide (1.1 eq).

  • Heat the reaction mixture to 80 °C and monitor by TLC (e.g., 1:1 Hexane:EtOAc).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid with Toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-benzylated product.

Causality Insight: The use of Toluene and Cs₂CO₃ creates a reaction environment where the pyridone anion is in a tight ion pair with the cesium cation. This steric and electronic arrangement favors the attack from the less hindered and softer nitrogen atom onto the soft benzyl bromide electrophile.

Protocol 1.B: Selective O-Methylation

This protocol uses a hard electrophile in a polar solvent to favor the O4 position.

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add Dimethyl Sulfate (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the O-methylated product.

Causality Insight: DMF is a highly polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive and dissociated pyridone anion. The charge density is highest on the more electronegative oxygen atom (the harder nucleophilic site), which then preferentially attacks the hard electrophile, dimethyl sulfate.

Alkylation_Workflow start Goal: Alkylate Pyridone decision Desired Product? start->decision n_alkylation N-Alkylation decision->n_alkylation N-Substituted o_alkylation O-Alkylation decision->o_alkylation O-Substituted n_conditions Use: - Soft Electrophile (e.g., BnBr) - Non-polar Solvent (e.g., Toluene) - Weaker Base (e.g., Cs₂CO₃) n_alkylation->n_conditions o_conditions Use: - Hard Electrophile (e.g., Me₂SO₄) - Polar Solvent (e.g., DMF) - Strong Base (e.g., NaH) o_alkylation->o_conditions

Caption: Decision workflow for achieving selective N- vs. O-alkylation.

Guide 2: Challenges in C5-H Arylation

Problem: Attempts at direct C-H arylation at the C5 position with arylboronic acids result in no reaction or decomposition of the starting material.

Root Cause Analysis: While the C5 position is electronically favored for C-H functionalization, the reaction requires a carefully chosen catalytic system. The 4-hydroxy group can act as a directing group in palladium-catalyzed reactions, but the strongly deactivating 3-nitro group can inhibit the catalytic cycle or promote side reactions under harsh conditions.[1][10]

Solutions & Protocols:

A palladium-catalyzed oxidative arylation is a promising approach. The mechanism likely involves an initial C-H palladation directed by the 4-hydroxy group, followed by transmetalation and reductive elimination.[1]

Protocol 2.A: Palladium-Catalyzed C5-Arylation

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the desired Arylboronic Acid (2.0 eq), Palladium(II) Acetate (Pd(OAc)₂, 0.1 eq), and Copper(II) Acetate (Cu(OAc)₂, 2.0 eq) as a re-oxidant.

  • Evacuate and backfill the vessel with oxygen or air (using a balloon).

  • Add anhydrous DMSO as the solvent (5 mL/mmol).

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction mixture with Ethyl Acetate and water.

  • Separate the layers and extract the aqueous phase with Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

Causality Insight: This reaction operates via an oxidative C-H activation pathway. The 4-hydroxy group directs the electrophilic palladium catalyst to the C5 position. The arylboronic acid serves as the coupling partner, and Cu(OAc)₂ is crucial for re-oxidizing the Pd(0) intermediate back to the active Pd(II) state, allowing the catalytic cycle to continue.[1] The choice of an appropriate oxidant and solvent is key to preventing catalyst deactivation.

Guide 3: Selective Functionalization of the 6-Methyl Group

Problem: Attempts to deprotonate the 6-methyl group lead to a complex mixture, suggesting deprotonation at other sites (N-H, O-H).

Root Cause Analysis: The protons on the N-H and O-H groups are significantly more acidic than those on the C6-methyl group. Using standard bases (e.g., NaH, K₂CO₃) will invariably deprotonate these heteroatoms first. To achieve selective C-H deprotonation at the methyl group, a very strong, non-nucleophilic base is required at low temperatures to ensure kinetic control.[2]

Solutions & Protocols:

The key is to use a strong organolithium or amide base at cryogenic temperatures. This kinetically deprotonates the desired carbon site before equilibration or reaction at other sites can occur.

Protocol 3.A: Deprotonation and Aldol Addition at the 6-Methyl Group

  • Dissolve this compound (1.0 eq) in anhydrous THF (20 mL/mmol) in an oven-dried, three-neck flask equipped with a thermometer and under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Potassium Hexamethyldisilazide (KHMDS, 2.2 eq, as a solution in THF) dropwise, ensuring the internal temperature does not rise above -70 °C. The solution should change color, indicating anion formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the desired aldehyde (e.g., Benzaldehyde, 1.5 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then extract with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting alcohol product by column chromatography.

Causality Insight: At -78 °C, the deprotonation is under kinetic control. While the N-H and O-H protons are thermodynamically more acidic, the use of a bulky, strong base like KHMDS can selectively deprotonate the methyl group. The subsequent reaction with the electrophile is rapid at this low temperature, "trapping" the desired carbanion before potential side reactions can occur. Using more than two equivalents of base ensures deprotonation of all acidic N-H and O-H protons, followed by the desired C-H abstraction.[2]

References

Technical Support Center: Optimizing Derivatization of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS: 4966-90-9). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent chemical properties of this pyridone present unique challenges and opportunities in synthesis. This guide provides in-depth, experience-driven answers to common issues, ensuring your experiments are both efficient and reproducible.

Section 1: Foundational Concepts in Pyridone Reactivity

Before troubleshooting specific reactions, it is critical to understand the fundamental chemical behavior of the 4-hydroxy-2-pyridone core.

FAQ 1: What are the primary reactive sites on this compound for derivatization?

This compound exists in tautomeric equilibrium, primarily between the 4-hydroxy-2-pyridone form and the 2,4-dihydroxypyridine form. This gives rise to two primary nucleophilic sites for derivatization: the exocyclic oxygen at the C4 position (O-alkylation/acylation) and the ring nitrogen (N-alkylation/acylation). This property is known as ambident nucleophilicity.[1] The reaction outcome is highly dependent on the reaction conditions.[1]

Caption: Tautomeric forms and key nucleophilic sites.

FAQ 2: What factors determine whether a reaction occurs at the Oxygen (O-alkylation) versus the Nitrogen (N-alkylation)?

The selectivity between O- and N-derivatization is a classic example of the Principle of Hard and Soft Acids and Bases (HSAB). The pyridone oxygen is a "hard" nucleophile (high charge density, less polarizable), while the nitrogen is a "softer" nucleophile (more polarizable).

  • Hard Electrophiles (e.g., acyl chlorides, silyl chlorides, sulfonyl chlorides) preferentially react at the hard oxygen site, leading to O-derivatization.[1]

  • Soft Electrophiles (e.g., softer alkyl halides like methyl iodide) can show increased reactivity at the softer nitrogen site.[1]

  • Reaction Conditions: The choice of base, solvent, and counter-ion dramatically influences the outcome. Aprotic polar solvents like DMF or THF can favor O-alkylation, especially when using a strong base like sodium hydride (NaH) that generates a free, highly reactive oxygen anion.

Section 2: Troubleshooting Common Derivatization Problems

This section addresses the most common issues encountered during the derivatization of this compound.

Problem 1: Low Yield and/or a Mixture of N- and O-Alkylated Products

Question: My alkylation reaction is giving me a low yield of the desired O-alkylated product and a significant amount of the N-alkylated isomer. How can I improve the selectivity?

Answer: This is the most prevalent challenge. Achieving high selectivity requires a systematic optimization of reaction parameters. The goal is to create conditions that overwhelmingly favor reaction at one nucleophilic site over the other.

Optimization Strategy Table

Parameter To Favor O-Alkylation (Hard Site) To Favor N-Alkylation (Soft Site) Rationale
Base Strong, non-nucleophilic (e.g., NaH, KHMDS) Weaker, carbonate bases (e.g., K₂CO₃, Cs₂CO₃) Strong bases fully deprotonate the hydroxyl group, creating a highly reactive, hard oxygen anion. Weaker bases may lead to an equilibrium state where the softer nitrogen can compete more effectively.
Solvent Polar Aprotic (e.g., Anhydrous DMF, THF) Less Polar (e.g., Acetonitrile, Acetone) Polar aprotic solvents effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive oxygen anion.
Electrophile Hard Alkylating Agents (e.g., Benzyl Bromide, Alkyl Tosylates) Softer Alkylating Agents (e.g., Methyl Iodide) Matching the "hardness" of the electrophile to the nucleophile (Hard-Hard, Soft-Soft) often improves selectivity.
Temperature Low to Room Temperature Often requires elevated temperatures Lower temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the O-alkylated species.

| Counter-ion | Na⁺, K⁺ | Ag⁺ (e.g., using Ag₂CO₃) | The silver ion can coordinate with the hard oxygen, effectively "masking" it and promoting reaction at the nitrogen.[1] |

G start Goal: Improve Derivatization Selectivity desired_product What is the desired product? start->desired_product o_alk O-Alkylation desired_product->o_alk O-Derivative n_alk N-Alkylation desired_product->n_alk N-Derivative o_base Use Strong Base (e.g., NaH, KH) o_alk->o_base o_solvent Use Polar Aprotic Solvent (e.g., anhy. DMF, THF) o_base->o_solvent o_temp Run at Low Temperature (e.g., 0 °C to RT) o_solvent->o_temp o_result Favors Hard Oxygen Anion Reaction o_temp->o_result n_base Use Weaker Base (e.g., K₂CO₃, Ag₂CO₃) n_alk->n_base n_solvent Use Less Polar Solvent (e.g., Acetonitrile) n_base->n_solvent n_temp May Require Heat n_solvent->n_temp n_result Favors Softer Nitrogen Reaction n_temp->n_result

Caption: Decision logic for optimizing N- vs. O-alkylation.

Problem 2: Incomplete Reaction or Poor Solubility

Question: My starting material isn't fully dissolving, leading to an incomplete reaction. What should I do?

Answer: The limited solubility of the pyridone starting material can be a significant hurdle.

  • Solvent Choice: If solubility in common solvents like THF or acetonitrile is low, consider using more polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Ensure the solvent is anhydrous, as water can quench reagents and participate in side reactions.

  • Pre-dissolution for Silylation: For GC-MS derivatization with reagents like BSTFA or MSTFA, the pyridone may not dissolve well. A common technique is to first dissolve the dried sample residue in a small amount of anhydrous pyridine before adding the silylating agent.[2] Pyridine acts as both a solvent and a catalyst for the reaction.[3][4]

  • Temperature: Gently warming the mixture can sometimes improve solubility, but this must be balanced against the risk of product degradation or reduced selectivity.

Problem 3: Product Degradation During Reaction or Workup

Question: I'm observing decomposition of my product, especially during workup. What are the likely causes?

Answer: The nitro group and the pyridone ring can be sensitive to certain conditions.

  • Strongly Basic or Acidic Conditions: Avoid prolonged exposure to harsh pH conditions. If using a strong base like NaH, ensure the reaction is quenched carefully at a low temperature (e.g., with saturated aq. NH₄Cl). For workup, use mild acids/bases for pH adjustment if necessary.

  • High Temperatures: The nitro-pyridone scaffold can be thermally labile. Run reactions at the lowest temperature that allows for a reasonable reaction rate. Monitor reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

  • Oxidative/Reductive Conditions: Be mindful of reagents that could potentially reduce the nitro group or oxidize the ring, unless that is the desired transformation.

Section 3: Recommended Starting Protocols

These protocols provide validated starting points for common derivatization workflows. Optimization will likely be required based on your specific substrate and desired product.

Method 1: Protocol for O-Silylation for GC-MS Analysis

This method creates a volatile trimethylsilyl (TMS) ether, ideal for gas chromatography.

  • Preparation: Place 1-2 mg of the dried sample in a 2 mL autosampler vial. Ensure the sample is completely dry, as water will consume the silylating reagent.[3]

  • Dissolution: Add 100 µL of anhydrous pyridine and vortex briefly to dissolve the sample.[2]

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes in a heating block or oven.[3]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Method 2: General Protocol for Selective O-Alkylation (e.g., Benzylation)

This method is designed to favor the formation of the O-alkylated ether.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 equiv).

  • Solvent: Add anhydrous DMF (approx. 0.1 M concentration). Stir to suspend the solid.

  • Deprotonation: Cool the flask to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir the mixture at 0°C for 30-60 minutes. You should observe gas evolution (H₂) ceasing.

  • Alkylation: Add the alkylating agent (e.g., Benzyl Bromide, 1.1 equiv) dropwise via syringe while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Section 4: Purification and Analytical FAQs

FAQ 4: My O- and N-alkylated products are difficult to separate by column chromatography. What can I do?

Co-elution is a common problem when a mixture of isomers is formed.

  • Optimize Chromatography: Experiment with different solvent systems. A gradient elution might be necessary. Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter selectivity.

  • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like neutral or basic alumina, which can interact differently with the isomers.

  • Revisit the Reaction: The most effective solution is often to re-optimize the reaction to produce a single isomer, eliminating the difficult separation altogether. Refer to the table in Problem 1.

FAQ 5: My NMR characterization is inconsistent between experiments. Why might this happen?

If you are analyzing the underivatized pyridone, the tautomeric equilibrium can be influenced by the analytical solvent.[1] Running spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can shift the equilibrium, leading to different appearances. For consistent results, always use the same solvent and sample concentration for analysis.[1]

References

stability and degradation pathways of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-6-methyl-3-nitro-2-pyridone (HMNP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of HMNP, along with troubleshooting common experimental challenges. The information herein is curated to ensure scientific integrity and is based on established chemical principles and data from related compounds, given the limited specific literature on the degradation pathways of HMNP.

I. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments with HMNP, providing insights into potential causes and actionable solutions.

1. Q: My solid HMNP has changed color from yellow to a darker orange or brown. Is it still usable?

A: A change in the color of solid HMNP is a potential indicator of degradation. While a slight color change may not significantly impact purity for some applications, a noticeable darkening suggests the formation of degradation products.

  • Potential Cause: The nitro group (-NO2) in HMNP can be susceptible to photoreduction, especially if the compound has been exposed to light over time. This can lead to the formation of nitroso or amino derivatives, which are often colored. Additionally, slow oxidation of the pyridone ring or methyl group can also lead to colored impurities.

  • Recommended Action:

    • Assess Purity: Before use, it is crucial to re-characterize the material. Techniques such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector can help quantify the purity and identify any new impurity peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also reveal the presence of degradation products.[1][2]

    • Recrystallization: If the purity is compromised, recrystallization from an appropriate solvent may remove the colored impurities. The choice of solvent should be determined empirically, starting with solvents in which HMNP has moderate solubility at elevated temperatures and low solubility at room temperature.

    • Proper Storage: To prevent further degradation, store HMNP in an amber vial or a container wrapped in aluminum foil to protect it from light. Storing it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen), is also recommended.

2. Q: I am observing a gradual loss of my HMNP in solution, even when stored in the dark. What could be the cause?

A: The loss of HMNP in solution, even without light exposure, suggests a reaction with the solvent or other components in the medium.

  • Potential Cause:

    • Hydrolysis: The pyridone ring, particularly with its electron-withdrawing nitro group, may be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis will be dependent on the pH and temperature of the solution.

    • Solvent Reactivity: Some solvents may not be inert. For example, protic solvents might facilitate tautomerization or other slow reactions. Ensure your solvent is of high purity and free from contaminants like peroxides (in the case of ethers) that could induce oxidative degradation.

  • Recommended Action:

    • pH Control: If your experimental conditions allow, buffer the solution to a neutral pH. If you need to work at acidic or basic pH, be aware of the potential for accelerated degradation and consider running a time-course study to quantify the stability of HMNP under your specific conditions.

    • Solvent Selection: Use high-purity, degassed solvents. If you suspect solvent reactivity, switch to a more inert solvent. For long-term storage in solution, consider aprotic solvents like DMSO or DMF, but be aware that even these can contain water, which can contribute to hydrolysis.[3]

    • Fresh Solutions: Prepare solutions of HMNP fresh before each experiment to minimize the impact of slow degradation in solution.

3. Q: My reaction with HMNP is giving unexpected side products. How can I identify the degradation pathway?

A: Identifying degradation pathways requires a systematic approach to analyze the reaction mixture and understand the reactivity of HMNP's functional groups.

  • Potential Degradation Pathways:

    • Reduction of the Nitro Group: The nitro group is a common site for chemical reactions. It can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group, especially in the presence of reducing agents or certain metals.

    • Oxidation: The pyridone ring and the methyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under aerobic conditions with metal catalysts. This could lead to the formation of N-oxides, carboxylic acids from the methyl group, or ring-opened products.

    • Ring Opening: Under harsh conditions (e.g., strong acid or base, high temperature, or potent oxidants), the pyridone ring could undergo cleavage. For instance, oxidative cleavage might occur, or hydrolysis could lead to ring-opened structures.[4]

  • Analytical Workflow for Identification:

    • LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for separating and identifying reaction products. The mass-to-charge ratio (m/z) of the parent and fragment ions can provide clues to the structures of the degradation products.

    • NMR Spectroscopy: If a significant amount of a side product is formed, it can be isolated (e.g., by preparative HPLC) and its structure elucidated by 1D and 2D NMR techniques.

    • Forced Degradation Studies: To proactively understand the stability of HMNP, you can perform forced degradation studies. This involves exposing a solution of HMNP to various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixtures to identify potential degradation products.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties and handling of HMNP.

1. Q: What are the key physicochemical properties of this compound?

A: Here is a summary of the key properties of HMNP:

PropertyValueSource
CAS Number 4966-90-9[3][5][6]
Molecular Formula C6H6N2O4[6][7][8]
Molecular Weight 170.12 g/mol [6][7][8]
Appearance Yellow to light orange powder/crystal[9][10]
Melting Point 293-296 °C (lit.)[3][10]
Solubility Faint turbidity in N,N-DMF[3]

2. Q: How should I store solid this compound?

A: For optimal stability, solid HMNP should be stored in a tightly sealed container, protected from light (amber vial or wrapped in foil), in a cool, dark, and dry place. For long-term storage, consider placing it in a desiccator under an inert atmosphere.

3. Q: What are the main safety hazards associated with HMNP?

A: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, HMNP is associated with the following hazards:

  • Causes skin irritation (H315)[8]

  • Causes serious eye irritation (H319)[8]

  • May cause respiratory irritation (H335)[8]

Personal Protective Equipment (PPE) that should be worn when handling HMNP includes gloves, safety glasses (eyeshields), and a dust mask (type N95 or equivalent).

4. Q: Can this compound exist in different tautomeric forms?

A: Yes, like many pyridone structures, HMNP can exist in different tautomeric forms. The provided name, this compound, suggests the presence of a hydroxyl group at the 4-position and a carbonyl group at the 2-position. However, other tautomers, such as a 2,4-dihydroxypyridine form, are possible. The predominant tautomer will depend on the state (solid or solution) and the nature of the solvent. This is an important consideration for reaction mechanisms and spectroscopic analysis.

III. Visualizing Potential Degradation & Workflows

To aid in your experimental design and troubleshooting, the following diagrams illustrate a potential degradation pathway and a recommended workflow for stability testing.

G Potential Degradation Pathways of HMNP HMNP This compound Nitroso Nitroso Derivative HMNP->Nitroso Reduction (e.g., mild reducing agent) Oxidized_Methyl Carboxylic Acid Derivative HMNP->Oxidized_Methyl Oxidation (e.g., KMnO4) Ring_Opened Ring-Opened Products HMNP->Ring_Opened Harsh Conditions (e.g., strong oxidant, high heat) Amino Amino Derivative Nitroso->Amino Further Reduction

Caption: Potential degradation pathways of HMNP.

G Workflow for HMNP Stability Assessment start Prepare HMNP Solution in Test Medium stress Expose to Stress Condition (e.g., Heat, Light, pH, Oxidant) start->stress sampling Take Samples at Time Points (t=0, t=1h, t=4h, etc.) stress->sampling analysis Analyze by HPLC-PDA/MS sampling->analysis quantify Quantify HMNP Peak Area analysis->quantify identify Identify Degradation Peaks (MS) analysis->identify data Plot % HMNP Remaining vs. Time quantify->data end Determine Degradation Rate & Pathway identify->end data->end

Caption: Workflow for assessing the stability of HMNP.

IV. References

  • ChemWhat. This compound CAS#: 4966-90-9. --INVALID-LINK--

  • National Institutes of Health. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. --INVALID-LINK--

  • Stenutz. This compound. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound 98%. --INVALID-LINK--

  • TCI Chemicals. This compound. --INVALID-LINK--

  • MDPI. Nitrones: Comprehensive Review on Synthesis and Applications. --INVALID-LINK--

  • Pharmaffiliates. This compound. --INVALID-LINK--

  • National Institutes of Health. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound. --INVALID-LINK--

  • Echemi. This compound. --INVALID-LINK--

  • CiteSeerX. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. --INVALID-LINK--

  • Sigma-Aldrich. 4-Hydroxy-6-methyl-2(1H)-pyridinone. --INVALID-LINK--

  • ChemicalBook. This compound(4966-90-9)ir1. --INVALID-LINK--

  • ChemicalBook. This compound(4966-90-9) 13 c nmr. --INVALID-LINK--

  • MDPI. Methyl Orange Photo-Degradation by TiO2 in a Pilot Unit under Different Chemical, Physical, and Hydraulic Conditions. --INVALID-LINK--

  • Oakwood Chemical. 4-Hydroxy-6-methyl-2-pyrone. --INVALID-LINK--

  • BLD Pharm. 4-Hydroxy-6-methyl-2-pyrone. --INVALID-LINK--

References

Technical Support Center: Scale-Up of 4-Hydroxy-6-methyl-3-nitro-2-pyridone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS 4966-90-9). This resource is designed for researchers, process chemists, and drug development professionals. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize this process effectively. We will address common challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale.

The synthesis of this compound is a critical process, as this compound serves as a key intermediate in the production of various pharmaceuticals, including antibiotics and other therapeutic agents.[1] The primary route involves the electrophilic nitration of 4-hydroxy-6-methyl-2-pyridone. While straightforward on paper, this reaction presents significant scale-up challenges related to reaction control, safety, product isolation, and purity.

Part 1: Synthesis Overview & Core Challenges

The overall transformation is the nitration of the pyridone ring. The electron-donating hydroxyl group and the ring nitrogen activate the C3 and C5 positions for electrophilic substitution. The reaction must be carefully controlled to ensure selective mono-nitration at the C3 position and to manage the significant exothermicity of the reaction.

Synthesis_Overview cluster_start Starting Material cluster_reagents Nitrating Agent cluster_product Final Product SM 4-Hydroxy-6-methyl-2-pyridone Product This compound SM->Product   Electrophilic Nitration    Reagent HNO₃ / H₂SO₄ Reagent->Product

Caption: General synthesis pathway for this compound.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during scale-up.

FAQ Section A: Low Yield and Purity

Question 1: My isolated yield is significantly lower on a larger scale compared to my bench-top experiments. What are the likely causes?

This is a classic scale-up problem. Low yields often stem from a combination of factors that are less pronounced at the lab scale.[2] Let's break down the possibilities.

  • Cause 1: Inefficient Heat Transfer: Nitration is highly exothermic. A large reactor has a smaller surface-area-to-volume ratio than a lab flask, making heat dissipation less efficient. If the internal temperature rises uncontrollably, it can lead to the formation of side products and degradation of both starting material and product, directly impacting yield.

    • Solution:

      • Controlled Reagent Addition: Add the nitrating agent sub-surface at a slow, controlled rate. This prevents localized "hot spots."

      • Jacket Cooling: Ensure your reactor's cooling jacket is operating at maximum efficiency. Pre-chill the starting material solution before beginning the addition.

      • Dilution: Increasing the solvent volume can help buffer the exotherm, though this may impact work-up efficiency later. A careful balance is required.

  • Cause 2: Poor Mixing: Inadequate agitation in a large vessel can lead to non-homogenous reaction conditions. Pockets of high reactant concentration can cause localized overheating and side reactions, while other areas remain unreacted.

    • Solution:

      • Impeller Selection: Use an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and optimize the agitation speed to ensure the entire reactor volume is well-mixed without splashing.

      • Baffles: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

  • Cause 3: Suboptimal Work-up and Isolation: The way you precipitate and filter the product is critical at scale.

    • Solution:

      • Controlled Quench: Quench the reaction mixture by slowly adding it to a pre-chilled water/ice mixture with vigorous stirring, rather than the other way around. This maintains a consistently low temperature and helps control particle size.

      • Aging/Digestion: After precipitation, allow the slurry to stir (age) at a controlled temperature. This can improve the crystal structure, making the product easier to filter and wash.

      • Filtration & Washing: Ensure the filter cake is washed with an appropriate amount of cold solvent (typically water) to remove trapped acidic impurities. An improperly washed cake can lead to product degradation upon drying.

Question 2: My final product is off-color (e.g., yellow or brown) and fails purity specifications. What impurities should I look for?

Off-color product is a clear indication of impurities. The most common culprits are over-nitrated species or oxidative degradation byproducts. The strongly electron-withdrawing nitro group generally deactivates the ring to further nitration, but this protection is not absolute under harsh conditions.[3]

  • Probable Impurities:

    • Dinitro Species: 4-Hydroxy-6-methyl-3,5-dinitro-2-pyridone.

    • Oxidative Byproducts: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can lead to complex, often colored, degradation products.

    • Residual Starting Material: Incomplete reaction.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter. Maintain the reaction temperature within the validated range (often 0-10 °C for nitrations) to minimize side reactions.

    • Stoichiometry: Use the minimum required excess of nitric acid. A large excess increases the risk of over-nitration and oxidation.

    • Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts over time.[4]

Parameter Lab Scale (100 mL) Pilot Scale (100 L) Key Rationale
Reagent Addition Manual, dropwise via funnelMetering pump, sub-surface feedPrevents localized hot spots and improves control.
Temp. Control Ice bathJacketed reactor with chiller unitSurface-area-to-volume ratio decreases, requiring active cooling.
Mixing Magnetic stir barOverhead stirrer with optimized impellerEnsures homogeneity in a larger volume.
Quenching Pouring flask into beaker of iceSlow addition of reaction mass into agitated, chilled waterControls exotherm and improves product particle characteristics.

Table 1: Comparison of key process parameters between lab and pilot scale.

FAQ Section B: Process Safety & Handling

Question 3: What are the primary safety hazards during the scale-up of this nitration, and how can they be mitigated?

Nitrations are high-hazard processes, and safety must be the primary consideration during scale-up.

  • Hazard 1: Runaway Reaction: The significant exotherm can lead to a thermal runaway if cooling is lost or reagents are mixed too quickly, potentially causing a rapid pressure increase and reactor failure.

    • Mitigation:

      • Process Safety Review: Conduct a thorough hazard and operability (HAZOP) study before scaling up.

      • Redundant Cooling: Ensure backup cooling systems are in place.

      • Controlled Addition: Use a reliable metering pump for nitric acid addition. Interlock the pump with temperature probes to automatically stop the feed if the temperature exceeds a set limit.

      • Emergency Quench: Have a plan for emergency quenching of the reaction if control is lost.

  • Hazard 2: Corrosive & Oxidizing Reagents: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers.

    • Mitigation:

      • Material Compatibility: Ensure the reactor, transfer lines, and all wetted parts are made of compatible materials (e.g., glass-lined steel, Hastelloy).

      • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, aprons, and face shields.

      • Containment: Use a closed-system design for reagent transfer to minimize fumes and spill risk.

  • Hazard 3: Release of Toxic Gases: The reaction can release nitrogen oxide (NOx) gases, especially if temperatures are too high.

    • Mitigation:

      • Ventilation: The reactor must be vented to a scrubber system designed to neutralize acidic gases.

      • Temperature Control: Maintaining the correct temperature profile is the best way to minimize gas formation.

FAQ Section C: Work-up and Product Isolation

Question 4: My product precipitates as a fine powder that is very slow to filter. How can I improve the filtration characteristics?

Fine particles can clog filter media, leading to excessively long filtration times, which is a major bottleneck in production. The goal is to encourage the growth of larger, more uniform crystals.

  • Solution 1: Control the Precipitation Rate:

    • Slow Quench: As mentioned, a slow, controlled addition of the reaction mixture into the quench vessel allows crystals to form and grow rather than crashing out as a fine powder.

    • Temperature Profile: Maintain a constant temperature in the quench vessel during the addition.

  • Solution 2: Slurry Aging:

    • After precipitation is complete, hold the slurry at a constant temperature (e.g., 5-10 °C) with gentle agitation for several hours. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

  • Solution 3: Anti-Solvent Addition:

    • In some cases, a carefully controlled addition of an anti-solvent can improve crystal habit. However, this must be thoroughly tested at the lab scale first to avoid oiling out the product.

Caption: Troubleshooting decision tree for addressing low product yield during scale-up.

Part 3: Experimental Protocol Example

The following is a representative protocol for the scale-up of this compound. NOTE: All quantities and parameters must be optimized and validated in your specific equipment before full-scale production.

Protocol: Pilot Scale Synthesis (100 L Reactor)

  • Reactor Preparation:

    • Ensure the 100 L glass-lined reactor is clean, dry, and passivated.

    • Charge the reactor with 4-hydroxy-6-methyl-2-pyridone (5.0 kg, 39.96 mol).

    • Add concentrated sulfuric acid (98%, 25 L) while maintaining gentle agitation. The addition is exothermic; ensure the temperature does not exceed 30 °C.

    • Cool the reactor contents to 0-5 °C using the cooling jacket.

  • Nitration:

    • Prepare the nitrating mixture in a separate, suitable vessel by slowly adding nitric acid (68%, 3.0 L, approx. 44 mol) to chilled concentrated sulfuric acid (5.0 L).

    • Slowly add the nitrating mixture to the reactor via a sub-surface addition tube over 2-3 hours.

    • CRITICAL: Maintain the internal reaction temperature at 0-5 °C throughout the addition. If the temperature approaches 10 °C, immediately stop the addition until it is back in range.

  • Reaction Monitoring:

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

    • Take a sample for in-process control (e.g., HPLC) to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • In a separate 500 L precipitation vessel, charge 200 kg of crushed ice and 100 L of purified water. Start agitation.

    • Slowly transfer the reaction mixture from the reactor into the precipitation vessel over 1-2 hours. Monitor the temperature in the precipitation vessel, ensuring it remains below 15 °C.

    • A yellow solid product will precipitate.

    • Age the resulting slurry by stirring at 5-10 °C for at least 2 hours to improve filterability.

  • Filtration and Drying:

    • Filter the slurry using a suitable filter (e.g., Nutsche filter-dryer).

    • Wash the filter cake with cold purified water (2 x 25 L) until the filtrate is neutral (pH > 5).

    • Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage the highly exothermic nitration step involved in this procedure. As Senior Application Scientists, we provide not only protocols but also the rationale behind them to ensure your experiments are both successful and safe.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal hazards and control strategies for this synthesis.

Q1: What makes the nitration of 4-Hydroxy-6-methyl-2-pyridone particularly hazardous?

A1: The primary hazard lies in the highly exothermic nature of the nitration reaction.[1] Nitration processes, especially at a larger scale, are notoriously prone to thermal runaway.[2] A thermal runaway is a positive feedback loop where the reaction rate increases with temperature, releasing heat more rapidly than the system can dissipate it.[3] This can lead to a rapid spike in temperature and pressure, potentially causing equipment failure, fire, or an explosion.[3] The synthesis of this compound involves reacting the pyridone substrate with a strong nitrating agent, such as a mixture of nitric and sulfuric acids. This reaction generates a significant amount of heat, and without precise control, the reaction can become self-accelerating.[1][4]

Q2: What are the most critical parameters to control during the reaction?

A2: Successful and safe synthesis hinges on the strict control of three key parameters:

  • Temperature: Maintaining a low and stable temperature is paramount. This is achieved through efficient external cooling (e.g., an ice or dry ice/acetone bath) and continuous monitoring.[5] Pre-cooling reagents before addition is a critical preventive step.[5]

  • Reagent Addition Rate: The nitrating agent must be added slowly and in a controlled, dropwise manner.[6] Rapid addition introduces a large amount of reactive material at once, causing heat to be generated faster than the cooling system can remove it, which can trigger a thermal runaway.[1][5]

  • Agitation (Stirring): Vigorous and constant agitation is essential.[3] Inadequate stirring leads to poor heat transfer and the formation of localized hot spots where the reaction can accelerate uncontrollably, even if the overall bulk temperature appears stable.[3]

Q3: What are the early warning signs of an impending thermal runaway?

A3: Vigilant monitoring is key to early detection. Be alert for the following signs:

  • A sudden, unexpected, and accelerating increase in the internal reaction temperature that does not respond to cooling adjustments.[3]

  • A noticeable rise in pressure within a closed or semi-closed system.

  • Changes in the color or viscosity of the reaction mixture.

  • The evolution of brown-yellow fumes (toxic nitrogen dioxide, NO₂), which indicates that a dangerous decomposition reaction is occurring.[3]

Q4: How can impurities or side reactions affect the safety of the synthesis?

A4: Impurities can significantly lower the decomposition temperature of nitro compounds, making the reaction mixture less thermally stable.[3][7] For instance, contamination with certain materials can catalyze decomposition at a much lower temperature than the pure product would decompose at.[8] Over-nitration is another concern; it is an exothermic process that can contribute to the overall heat generation and lead to undesired, potentially unstable byproducts.[4][6] Using a minimal excess of the nitrating agent can help control this.[6]

Troubleshooting Guide: Managing Off-Normal Events

This guide provides actionable steps for specific issues you may encounter during the experiment.

Issue 1: The reaction temperature is rising rapidly and is not responding to cooling.
  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.[3] This is the most critical first step to prevent adding more fuel to the reaction.

    • Enhance Cooling: Increase the coolant flow to the maximum. If the primary cooling bath (e.g., ice/water) is failing, switch to a more potent emergency cooling system (e.g., dry ice/acetone) if safely possible.[5]

    • Prepare for Quenching: Have a pre-prepared quenching agent, such as a large volume of crushed ice or cold water, ready for immediate use. If the temperature continues to rise uncontrollably, carefully and slowly pour the reaction mixture onto the quenching agent with vigorous stirring in a well-ventilated fume hood.

  • Causality & Prevention: This situation typically arises from an addition rate that is too fast for the cooling capacity or from a failure in the cooling system itself. To prevent this, always ensure your cooling bath is adequately sized and maintained. Perform the reaction on a smaller scale first to understand its thermal profile before scaling up.[5]

Issue 2: Brown/yellow gas (NO₂) is evolving from the reactor.
  • Immediate Actions:

    • Do Not Inhale: Nitrogen dioxide is highly toxic.[3] Ensure maximum ventilation in the fume hood and use appropriate respiratory protection if exposure is possible.

    • Treat as a Critical Emergency: The evolution of NO₂ signifies that a decomposition reaction is underway, which is highly exothermic and a direct precursor to thermal runaway.[3]

    • Follow all steps outlined in Issue 1 immediately: Stop reagent addition, maximize cooling, and be prepared to quench the reaction.

  • Causality & Prevention: NO₂ evolution is caused by excessive temperatures or localized hot spots leading to the decomposition of the nitrating agent or the nitro-product. This is a severe sign of loss of control. Prevention relies on meticulous adherence to temperature control, addition rates, and efficient agitation as described in the protocols.

Issue 3: The mechanical stirrer has failed.
  • Immediate Actions:

    • Stop Reagent Addition Immediately. [3]

    • Do NOT attempt to restart the stirrer if significant reagent has been added but not yet reacted. Doing so could suddenly mix unreacted pockets, causing a violent, uncontrollable exotherm.

    • If only a small amount of nitrating agent has been added, you may be able to resume very slow stirring. However, the safest course of action is to stop the experiment and quench the existing mixture.

  • Causality & Prevention: Mechanical failure can occur for various reasons. Before starting the reaction, always check that the stirrer is functioning correctly at the intended speed and that the stirring vortex is appropriate for the reaction volume to ensure good mixing.

Experimental Protocols & Workflows

Key Safety Parameters Summary
ParameterRecommended ValueCritical Limit (Action Required)Rationale
Reaction Temperature 0 to 5 °C> 10 °CMinimizes reaction rate and prevents side reactions/decomposition.
Nitrating Agent Addition Slow, dropwiseAny uncontrolled streamControls the rate of heat generation to stay within cooling capacity.[1]
Agitation Speed Sufficient to create a vortexStoppage or slow/uneven mixingPrevents localized hot spots and ensures even heat distribution.[3]
Diagram: Safe Nitrating Agent Addition Workflow

This diagram illustrates the logical flow for the controlled addition of the nitrating agent.

cluster_prep Preparation Phase cluster_addition Addition & Monitoring Phase prep_substrate Prepare Pyridone in H2SO4 cool_substrate Cool Substrate to 0-5 °C prep_substrate->cool_substrate start_add Begin Dropwise Addition cool_substrate->start_add prep_nitro Prepare Nitrating Mix (HNO3/H2SO4) cool_nitro Cool Nitrating Mix Separately prep_nitro->cool_nitro cool_nitro->start_add monitor_temp Continuously Monitor Temp. start_add->monitor_temp temp_ok Temp ≤ 5°C? monitor_temp->temp_ok Check temp_high Temp > 5°C monitor_temp->temp_high No temp_ok->monitor_temp Yes, Continue Addition complete_add Addition Complete temp_ok->complete_add Yes, All Added pause_add Pause Addition temp_high->pause_add pause_add->monitor_temp Wait for Temp to Drop

Caption: Workflow for controlled addition of nitrating agent.

Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. A thorough risk assessment must be conducted before beginning.[9]

Equipment:

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Addition (dropping) funnel

  • Low-temperature thermometer

  • Cooling bath (ice/salt or dry ice/acetone)

  • Emergency quench bath (large beaker with crushed ice)

Reagents:

  • 4-Hydroxy-6-methyl-2-pyridone

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the overhead stirrer, thermometer (ensuring the bulb is submerged in the reaction medium), and addition funnel. Place the entire setup in the cooling bath.

  • Substrate Preparation: In the flask, carefully add 4-Hydroxy-6-methyl-2-pyridone to concentrated sulfuric acid while stirring. Allow the mixture to cool to an internal temperature of 0-5 °C.

  • Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, slowly and carefully add fuming nitric acid to a portion of concentrated sulfuric acid. This mixing is also exothermic. Allow this mixture to cool before use.[6]

  • Controlled Addition: Transfer the cold nitrating mixture to the addition funnel. Begin adding the nitrating mixture dropwise to the stirred pyridone solution.[6]

  • Temperature Monitoring & Control: Maintain the internal reaction temperature between 0-5 °C throughout the entire addition process.[5] The addition rate should be adjusted immediately if the temperature begins to rise towards the upper limit. If the temperature exceeds 10 °C, stop the addition until the temperature is back in range.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for the prescribed reaction time, monitoring for any thermal changes.

  • Work-up (Quenching): Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic step due to the dilution of concentrated acid.[10]

  • Isolation: The precipitated product can then be isolated by filtration, washed with cold water, and dried.

Diagram: Troubleshooting a Thermal Excursion

This decision tree outlines the immediate actions required when a thermal excursion is detected.

start Thermal Excursion Detected (Temp Rising Uncontrollably) stop_add IMMEDIATELY Stop Reagent Addition start->stop_add max_cool Maximize Cooling stop_add->max_cool check_control Is Temperature Stabilizing? max_cool->check_control stabilized Continue Monitoring Do Not Restart Addition check_control->stabilized Yes not_stabilized Temperature Still Rising? check_control->not_stabilized No prepare_quench Prepare Emergency Quench Bath not_stabilized->prepare_quench Yes evacuate Evacuate Area if NO₂ is Evolving not_stabilized->evacuate Yes, with Gas quench QUENCH REACTION (Pour mixture onto ice) prepare_quench->quench

Caption: Emergency response workflow for a temperature excursion.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS: 4966-90-9). This versatile heterocyclic compound is a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its activated ring structure.[1][2] However, its reactivity is profoundly influenced by a chemical phenomenon known as tautomerism. The choice of solvent can dictate which tautomeric form predominates, directly impacting reaction outcomes, solubility, and spectroscopic characterization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this compound, providing clear, actionable solutions to common experimental challenges.

Part 1: The Core Concept - Understanding Tautomerism in Different Solvents

This section addresses the fundamental principles governing the behavior of this compound in solution.

FAQ 1: What are the tautomeric forms of this compound, and why are they so important?

Answer: this compound exists as a dynamic equilibrium between two constitutional isomers called tautomers: the 4-hydroxypyridine form (an "enol" or lactim) and the 2-pyridone form (a "keto" or lactam).[3][4][5] This equilibrium is not static; the ratio of the two forms is highly sensitive to the surrounding environment, especially the solvent.[4][5]

Understanding this equilibrium is critical because the two tautomers have different chemical properties and reactive sites:

  • The 4-hydroxypyridine form has a nucleophilic hydroxyl (-OH) group.

  • The 2-pyridone form has an acidic N-H proton and a carbonyl group (C=O).

Therefore, a reaction intended for the hydroxyl group might fail or yield unwanted byproducts if the equilibrium favors the pyridone form in the chosen solvent.

tautomers cluster_enol 4-Hydroxypyridine Tautomer (Enol) cluster_keto 2-Pyridone Tautomer (Keto) enol Features: - Aromatic Ring - Nucleophilic -OH group keto Features: - Less Aromatic Ring - Acidic N-H Proton - C=O Carbonyl Group enol->keto Equilibrium (⇌)

Caption: Tautomeric equilibrium of the title compound.

FAQ 2: How does my choice of solvent control which tautomer is present?

Answer: The position of the tautomeric equilibrium is primarily dictated by solvent polarity and its ability to form hydrogen bonds.[3][6]

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents strongly stabilize the 2-pyridone form.[3][5] The pyridone tautomer is more polar and has both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). Polar solvents can solvate this form effectively, shifting the equilibrium in its favor.[3][4]

  • Non-Polar Solvents (e.g., Cyclohexane, Toluene, Dioxane): These solvents favor the 4-hydroxypyridine form.[3][6] In the absence of strong solvent interactions, the more aromatic and less polar hydroxypyridine tautomer is often more stable.[5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can accept hydrogen bonds but cannot donate them as effectively as protic solvents. They generally favor the 2-pyridone form due to its high polarity.

solvent_effect cluster_solvent Solvent Environment cluster_tautomer Dominant Tautomer Polar Protic\n(Water, EtOH) Polar Protic (Water, EtOH) Pyridone (Keto) Pyridone (Keto) Polar Protic\n(Water, EtOH)->Pyridone (Keto) Stabilizes via H-Bonding Non-Polar\n(Toluene, Hexane) Non-Polar (Toluene, Hexane) Hydroxypyridine (Enol) Hydroxypyridine (Enol) Non-Polar\n(Toluene, Hexane)->Hydroxypyridine (Enol) Favors less polar form

Caption: Influence of solvent polarity on tautomeric equilibrium.

Solvent TypeExamplesDominant TautomerRationale
Polar Protic Water, Ethanol, Methanol2-Pyridone (Keto) Strong hydrogen bonding stabilizes the more polar keto form.[3][5]
Polar Aprotic DMSO, DMF, Acetonitrile2-Pyridone (Keto) High polarity of the solvent stabilizes the high-dipole moment keto form.
Non-Polar Toluene, Hexane, Dioxane4-Hydroxypyridine (Enol) Favors the less polar, more aromatic enol form.[3][6]
Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides practical solutions to problems frequently encountered during experimentation.

Issue 1: Inconsistent Reactivity in Alkylation or Acylation Reactions

Question: "I am attempting an O-alkylation (or O-acylation) on the hydroxyl group, but my yields are low and I'm isolating the N-substituted product instead. What is causing this selectivity issue?"

Answer: This is a classic problem directly caused by solvent effects on the tautomeric equilibrium. You are likely using a solvent that favors the 2-pyridone tautomer, exposing the N-H group for reaction instead of the desired O-H group.

Root Cause Analysis & Solution: The nucleophilicity of the oxygen versus the nitrogen atom is determined by the dominant tautomer. To control the reaction site, you must first control the equilibrium.

  • For O-Alkylation/O-Acylation (targeting the hydroxyl group):

    • Solvent Choice: You must use a non-polar, aprotic solvent such as toluene, dioxane, or THF. This will shift the equilibrium to favor the desired 4-hydroxypyridine tautomer.

    • Base Selection: Use a mild, non-nucleophilic base. Silver carbonate (Ag₂CO₃) is an excellent choice as the silver ion can coordinate to the oxygen, further enhancing its nucleophilicity for the reaction.

    • Anhydrous Conditions: Ensure your reaction is completely free of water, as trace amounts of polar water can shift the equilibrium back towards the pyridone form.

  • For N-Alkylation/N-Acylation (targeting the ring nitrogen):

    • Solvent Choice: Use a polar, aprotic solvent like DMF or DMSO. This stabilizes the 2-pyridone tautomer.

    • Base Selection: Use a stronger base capable of deprotonating the N-H group, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

pathways cluster_nonpolar Non-Polar Solvent (e.g., Toluene) cluster_polar Polar Aprotic Solvent (e.g., DMF) start Reactant + Base + Alkyl Halide (R-X) enol_form Favors Hydroxypyridine Tautomer start->enol_form keto_form Favors Pyridone Tautomer start->keto_form o_product O-Alkylated Product (Major) enol_form->o_product R-X attacks Oxygen n_product N-Alkylated Product (Major) keto_form->n_product R-X attacks Nitrogen

Caption: Solvent-controlled competing N- vs. O-alkylation pathways.

Issue 2: Poor or Unpredictable Solubility

Question: "My compound won't dissolve completely in my reaction solvent, leading to a heterogeneous mixture and poor reactivity."

Answer: Solubility is directly linked to the principle of "like dissolves like," which in this case, applies to the dominant tautomeric form. The compound has a high melting point (293-296 °C), suggesting strong intermolecular forces in the solid state, which can make dissolution challenging.[7]

Troubleshooting Steps:

  • Match Solvent to Expected Tautomer: If you need to dissolve the compound for a reaction favoring the pyridone form (e.g., N-alkylation), use polar aprotic solvents like DMF or DMSO where it is generally more soluble. A report notes faint turbidity in DMF, indicating that even in a suitable solvent, it may not be perfectly soluble at high concentrations.[7]

  • Use Co-solvents: If a single solvent doesn't work, a mixture can be effective. For example, in a reaction requiring a non-polar environment, using a toluene/THF mixture can improve solubility while keeping polarity low.

  • Gentle Heating: Gently warming the mixture can often help overcome the activation energy of dissolution. However, monitor for any potential degradation, especially in the presence of reagents.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and promote dissolution without excessive heating.

Issue 3: Ambiguous Spectroscopic Data for Characterization

Question: "I've run my reaction, but the IR and NMR spectra of my product are confusing. How can I definitively identify the tautomeric form or confirm my product's structure?"

Answer: Spectroscopy is a powerful tool for distinguishing between the tautomers, but you must know which signals to look for. Running spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) can itself be a diagnostic experiment.

Key Spectroscopic Fingerprints:

Technique4-Hydroxypyridine (Enol) Signal2-Pyridone (Keto) SignalWhy it's a Key Differentiator
FT-IR Broad -OH stretch (~3200-3500 cm⁻¹). Absence of strong C=O.Strong C=O stretch (~1640-1680 cm⁻¹). N-H stretch (~3100-3300 cm⁻¹).The presence or absence of the intense carbonyl (C=O) peak is the most definitive indicator.[3][5]
¹H NMR Sharp -OH proton signal (variable shift, exchanges with D₂O). Aromatic CH proton signal.Broad N-H proton signal (variable shift, exchanges with D₂O). Vinylic CH proton signal.The chemical shifts of the ring protons will differ due to changes in aromaticity between the two forms.
¹³C NMR Carbon attached to -OH will be downfield (~160 ppm).Carbonyl (C=O) carbon will be significantly downfield (>170 ppm).The chemical shift of the carbonyl carbon is a clear marker for the pyridone form.
UV-Vis Absorption maximum (λ_max) will differ.Absorption maximum (λ_max) will differ.The λ_max is sensitive to the electronic conjugation, which changes between tautomers. This is often used to quantify the equilibrium in various solvents.[8]
Part 3: Validated Experimental Protocols
Protocol 1: General Procedure for Selective O-Alkylation

This protocol is designed to maximize the yield of the O-alkylated product by controlling the tautomeric equilibrium.

  • Reagent Preparation:

    • Dry this compound (1.0 eq.) in a vacuum oven at 60°C for 4 hours to remove any adsorbed water.

    • Use anhydrous toluene as the solvent. Ensure it is passed through a drying column or distilled over a suitable drying agent.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the dried pyridone.

    • Add anhydrous toluene (approx. 0.1 M concentration).

    • Add silver carbonate (Ag₂CO₃, 1.5 eq.). The use of a silver salt promotes O-alkylation.

  • Execution:

    • Stir the resulting suspension at room temperature for 30 minutes.

    • Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

    • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove silver salts. Wash the pad with ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel.

Causality Note: The choice of anhydrous toluene is paramount to favor the 4-hydroxypyridine tautomer. Ag₂CO₃ acts as a mild base and its coordination with the hydroxyl oxygen makes it a more potent nucleophile than the ring nitrogen, ensuring high selectivity for the O-alkylated product.

References

Technical Support Center: Efficient Synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. This compound is a valuable building block in medicinal chemistry.[1] This guide aims to empower you with the knowledge to optimize your synthetic protocols, overcome common challenges, and ensure the efficient and safe production of these important compounds.

I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, which typically involves the nitration of 4-hydroxy-6-methyl-2-pyridone.

Problem 1: Low or No Yield of the Desired 3-Nitro Product

Q: My nitration reaction of 4-hydroxy-6-methyl-2-pyridone is resulting in a very low yield of the desired 3-nitro product. What are the potential causes and how can I improve the outcome?

A: Low yields in this nitration are a common issue and can stem from several factors related to the reaction conditions and the nature of the starting material. Here’s a systematic approach to troubleshooting:

  • Inadequate Nitrating Agent Generation: The key to successful nitration is the efficient in-situ generation of the nitronium ion (NO₂⁺), which is the active electrophile.[2][3] A mixture of concentrated nitric acid and sulfuric acid is standard for this purpose.[2]

    • Causality: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.[3][4] If the concentration of sulfuric acid is too low or if the acids are not sufficiently concentrated, the equilibrium will not favor nitronium ion formation, leading to a sluggish or incomplete reaction.

    • Solution:

      • Verify Acid Concentrations: Ensure you are using concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%).

      • Optimize Acid Ratio: A common starting point is a 1:1 to 1:2 molar ratio of nitric acid to sulfuric acid. Carefully experiment within this range to find the optimal ratio for your specific setup.

      • Order of Addition: Always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath. This highly exothermic reaction needs to be controlled to prevent runaway reactions and decomposition of the nitrating mixture.[5]

  • Sub-optimal Reaction Temperature: Temperature plays a critical role in nitration reactions.

    • Causality: While higher temperatures can increase the reaction rate, they can also lead to the formation of unwanted byproducts through over-nitration or oxidation of the starting material.[6][7] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Solution:

      • Maintain Low Temperature: The nitration of pyridones is typically carried out at low temperatures, often between 0°C and 10°C, to control the exothermic nature of the reaction and improve selectivity.[8]

      • Controlled Addition: Add the pyridone starting material portion-wise or as a solution to the cold nitrating mixture to maintain the desired temperature range.

  • Poor Substrate Solubility: The starting material, 4-hydroxy-6-methyl-2-pyridone, may have limited solubility in the highly polar acidic medium.

    • Causality: If the substrate is not well-dispersed, the reaction will be slow and inefficient, as the nitration can only occur at the surface of the solid particles.

    • Solution:

      • Vigorous Stirring: Ensure efficient stirring throughout the reaction to maximize the contact between the substrate and the nitrating agent.

      • Alternative Solvents (with caution): While the mixed acid often serves as the solvent, in some specialized cases, co-solvents can be used. However, this requires careful selection to avoid reaction with the strong acids. This is an advanced technique and should be approached with a thorough literature review for your specific derivative.

Problem 2: Formation of Multiple Unidentified Side Products

Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure this compound. What are these side products and how can I minimize their formation?

A: The formation of side products is a significant challenge in the nitration of activated aromatic systems like pyridones. The likely culprits are over-nitration and oxidation.

  • Over-nitration (Dinitro and other polynitro compounds):

    • Causality: The electron-donating hydroxyl and methyl groups on the pyridone ring activate it towards electrophilic substitution, making it susceptible to further nitration. This can lead to the formation of dinitro- or even trinitro-pyridone derivatives.[6][7]

    • Solution:

      • Strict Temperature Control: As mentioned previously, maintaining a low reaction temperature is crucial to disfavor the more highly activated dinitration reaction.

      • Stoichiometry of Nitrating Agent: Use a slight excess, but not a large excess, of the nitrating agent. A molar ratio of 1.05 to 1.2 equivalents of nitric acid relative to the pyridone substrate is a good starting point.

      • Reaction Time: Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent the product from undergoing further nitration.

  • Oxidative Degradation:

    • Causality: Nitric acid is a strong oxidizing agent, and at higher temperatures or with prolonged reaction times, it can lead to the oxidative degradation of the pyridone ring, resulting in a complex mixture of byproducts.

    • Solution:

      • Low Temperature: This is the most effective way to minimize oxidative side reactions.

      • Controlled Addition: Slow, controlled addition of the substrate to the nitrating mixture helps to dissipate the heat of reaction and maintain a low temperature.

  • Formation of Isomers:

    • Causality: While the directing effects of the hydroxyl and methyl groups strongly favor nitration at the C3 position, there is a small possibility of nitration at other positions, particularly if the reaction conditions are not optimal.

    • Solution:

      • Optimal Conditions: Adhering to the recommended low temperature and controlled addition protocols will maximize the regioselectivity for the desired C3 isomer.

      • Purification: If minor isomeric impurities are formed, they will need to be removed during the purification step, typically by recrystallization or column chromatography.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound derivatives.

Q1: What is the role of sulfuric acid in the nitration of 4-hydroxy-6-methyl-2-pyridone? Is it just a catalyst?

A1: Sulfuric acid plays a dual role in this reaction. It is not just a catalyst but also a dehydrating agent and a solvent.[3][9]

  • Catalyst for Nitronium Ion Formation: Its primary role is to act as a strong acid to protonate nitric acid.[2][3] This protonation facilitates the elimination of a water molecule, generating the highly reactive nitronium ion (NO₂⁺), which is the actual electrophile that attacks the pyridone ring.[2][4]

  • Dehydrating Agent: The water molecule formed during the generation of the nitronium ion can act as a nucleophile and react with the nitronium ion, reducing its concentration. Sulfuric acid is an excellent dehydrating agent and effectively sequesters this water, driving the equilibrium towards the formation of the nitronium ion.

  • Solvent: The concentrated sulfuric acid, along with nitric acid, provides the reaction medium.

Q2: Are there alternative, milder catalysts or nitrating agents I can use to avoid the harsh conditions of mixed acid?

A2: While the mixed acid system is the most common and cost-effective method, concerns about its corrosive nature and the potential for side reactions have led to the exploration of alternatives. However, for the direct nitration of pyridones, these are often less efficient or require more specialized setups.

  • Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can be used as a source of the nitronium ion in an inert organic solvent. This avoids the need for strong acids but these reagents are more expensive and moisture-sensitive.

  • Dinitrogen Pentoxide (N₂O₅): This is a powerful nitrating agent that can be used in organic solvents. However, it is highly reactive and requires careful handling.[10]

  • Metal Nitrate/Acid Systems: Some protocols utilize metal nitrates (e.g., KNO₃) in the presence of a strong acid like sulfuric acid. This can sometimes offer better control over the reaction.

For most standard laboratory preparations, the carefully controlled use of mixed acid remains the most practical approach.

Q3: How can I effectively monitor the progress of my nitration reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of this reaction.

  • TLC Protocol:

    • Sample Preparation: Carefully take a small aliquot of the reaction mixture and quench it in a vial containing ice-cold water or a dilute solution of sodium bicarbonate to neutralize the strong acids. Extract the organic components with a suitable solvent like ethyl acetate.

    • Eluent System: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio) is often a good starting point for the eluent. You may need to add a small amount of acetic acid or methanol to improve the resolution of the spots.

    • Visualization: The starting material, product, and any byproducts can usually be visualized under UV light (254 nm). Staining with iodine or potassium permanganate can also be used.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (4-hydroxy-6-methyl-2-pyridone) has disappeared. It is crucial to stop the reaction at this point to prevent the formation of over-nitrated byproducts.

Q4: What are the critical safety precautions I should take when performing this nitration?

A4: Nitration reactions are potentially hazardous and must be conducted with strict adherence to safety protocols.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.[5]

  • Fume Hood: All manipulations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated chemical fume hood.[5][11]

  • Exothermic Reaction Control: The reaction is highly exothermic. Use an ice bath to control the temperature, especially during the mixing of the acids and the addition of the substrate.[5]

  • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. This should be done in the fume hood and behind a safety shield.

  • Waste Disposal: The acidic waste generated from the reaction and quenching steps must be neutralized and disposed of according to your institution's hazardous waste guidelines. Nitration waste can sometimes be unstable.[12]

III. Experimental Protocols and Data

Table 1: Catalyst Systems for Pyridone Functionalization
Catalyst/Reagent SystemTarget PositionTypical SubstrateAdvantagesDisadvantagesReference
HNO₃ / H₂SO₄C34-Hydroxy-2-pyridoneCost-effective, readily availableHarsh conditions, potential for side products[2][3]
Pd(OAc)₂ / Cu(OAc)₂C34-Hydroxy-2-pyridoneMilder conditions for arylationRequires pre-functionalized reagents (boronic acids)[13]
Ni/Al co-catalysisC62-PyridoneHigh regioselectivity for C6Requires specific catalyst preparation[13]
Iron-based catalystsC32-PyridoneCatalytic, can use pyridone as limiting reagentMay require elevated temperatures[13]
Detailed Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxy-6-methyl-2-pyridone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (2.0 equivalents).

  • Slowly and with vigorous stirring, add concentrated nitric acid (1.1 equivalents) to the sulfuric acid, ensuring the temperature remains below 10°C.

  • Once the addition is complete, continue stirring the nitrating mixture in the ice bath for 10-15 minutes.

  • In small portions, add 4-hydroxy-6-methyl-2-pyridone (1.0 equivalent) to the cold nitrating mixture over 30-60 minutes. Monitor the temperature closely and maintain it between 0°C and 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring.

  • A yellow precipitate of this compound should form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C).

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

IV. Visualizations

Diagram 1: Reaction Mechanism for the Nitration of 4-Hydroxy-6-methyl-2-pyridone

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Pyridone 4-Hydroxy-6-methyl-2-pyridone NO2+->Pyridone H2O H₂O Intermediate Sigma Complex (Resonance Stabilized) Pyridone->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of nitration for 4-hydroxy-6-methyl-2-pyridone.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Acids Verify Acid Concentrations (Conc. H₂SO₄ & HNO₃) Start->Check_Acids Check_Temp Evaluate Reaction Temperature (Maintain 0-10°C) Check_Acids->Check_Temp Acids OK Optimize_Ratio Optimize HNO₃:H₂SO₄ Ratio Check_Acids->Optimize_Ratio Incorrect Conc. Check_Stirring Assess Stirring Efficiency Check_Temp->Check_Stirring Temp OK Control_Addition Ensure Slow, Controlled Addition Check_Temp->Control_Addition Temp Too High Improve_Dispersion Increase Stirring Rate Check_Stirring->Improve_Dispersion Poor Mixing Solution Improved Yield Check_Stirring->Solution Stirring OK Optimize_Ratio->Check_Temp Control_Addition->Check_Stirring Improve_Dispersion->Solution

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridone core with strategically placed functional groups, makes it a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic activities. The presence of the nitro group, in particular, offers a handle for further chemical modifications, such as reduction to an amino group, which can then be elaborated into diverse functionalities. This guide provides an in-depth comparison of two plausible synthetic routes to this important molecule, offering a critical evaluation of their respective methodologies, efficiencies, and practical considerations for laboratory and potential scale-up applications.

Route 1: Nitration of a Pre-formed Pyridone Ring

This is a classical and widely utilized approach in heterocyclic chemistry, where the core pyridone ring is first constructed and then functionalized. In this case, the synthesis begins with the readily available and inexpensive starting material, dehydroacetic acid.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone

The first step involves the acid-catalyzed hydrolysis and decarboxylation of dehydroacetic acid to form 4-hydroxy-6-methyl-2-pyrone.

Experimental Protocol:

  • In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol).

  • Heat the mixture to 130 °C for 10 minutes.

  • While still warm, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the solid to obtain 4-hydroxy-6-methyl-2-pyrone as a white solid. This reaction typically proceeds with a high yield of around 86%.[1]

Causality of Experimental Choices: The use of concentrated sulfuric acid is crucial for the hydrolysis of the acetyl group and subsequent decarboxylation of dehydroacetic acid. The high temperature accelerates the reaction, and pouring the mixture into ice water causes the product, which is less soluble in cold water, to precipitate, allowing for easy isolation.

Step 2: Synthesis of 4-Hydroxy-6-methyl-2-pyridone

The pyrone ring is then converted to a pyridone ring by reaction with an ammonia source.

Experimental Protocol:

  • To a 25 mL flask, add 4-hydroxy-6-methyl-2-pyrone (1 mmol) and a 28% aqueous solution of ammonium hydroxide (5 mmol).[1]

  • Heat the mixture to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product, 4-hydroxy-6-methyl-2-pyridone. This step is reported to have a yield of approximately 80%.[1]

Causality of Experimental Choices: Ammonium hydroxide serves as the source of nitrogen for the ring transformation from a pyrone to a pyridone. The elevated temperature is necessary to drive the reaction to completion.

Step 3: Nitration of 4-Hydroxy-6-methyl-2-pyridone

The final step is the electrophilic nitration of the electron-rich pyridone ring to introduce the nitro group at the 3-position.

Experimental Protocol (based on established nitration procedures for similar heterocycles):

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 4-hydroxy-6-methyl-2-pyridone (1 mmol) to 5 mL of concentrated sulfuric acid.

  • In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 2 mL of concentrated sulfuric acid, while maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of the pyridone in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain this compound.

Causality of Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts. The electron-donating hydroxyl and alkyl groups on the pyridone ring direct the nitration to the C-3 and C-5 positions, with the C-3 position being sterically more accessible.

Route 2: Construction of the Pyridone Ring from Acyclic Precursors

This approach builds the desired substituted pyridone ring in a single step from simple, acyclic starting materials. This method can be more convergent and potentially more efficient than a multi-step linear synthesis.

One-Pot Synthesis from Ethyl Acetoacetate and Nitroacetamide

This proposed route involves the condensation of a β-ketoester (ethyl acetoacetate) with a C-nitromethyl active methylene compound (nitroacetamide).

Experimental Protocol (based on similar pyridone syntheses):

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 mmol) and nitroacetamide (1 mmol) in a suitable solvent such as ethanol or toluene.

  • Add a basic catalyst, such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

Causality of Experimental Choices: The base deprotonates the active methylene group of both ethyl acetoacetate and nitroacetamide, generating nucleophilic enolates. The subsequent condensation and cyclization reactions lead to the formation of the pyridone ring. The choice of base and solvent can significantly influence the reaction yield and purity of the product.

Performance Comparison

ParameterRoute 1: Nitration of Pre-formed PyridoneRoute 2: Construction from Acyclic Precursors
Starting Materials Dehydroacetic acid, Sulfuric acid, Ammonium hydroxide, Nitric acidEthyl acetoacetate, Nitroacetamide, Base (e.g., K₂CO₃)
Number of Steps 31
Overall Yield Potentially lower due to multiple steps (estimated around 60-70% based on individual step yields)Potentially higher in a one-pot reaction, but optimization may be required.
Scalability Each step is well-established and generally scalable.One-pot reactions can sometimes be challenging to scale up due to heat and mass transfer issues.
Safety Considerations Involves the use of highly corrosive concentrated acids and a potentially exothermic nitration step requiring careful temperature control.The use of strong bases requires caution. Nitroacetamide is a high-energy material and should be handled with care.
Environmental Impact Generates significant acidic waste from the nitration step.Potentially more atom-economical if yields are high. The nature of the solvent and base will determine the environmental footprint.
Cost-Effectiveness Dehydroacetic acid is a relatively inexpensive starting material.Ethyl acetoacetate is also inexpensive. The cost of nitroacetamide may be a factor.

Visualizing the Synthesis Routes

Route 1: Nitration of Pre-formed Pyridone

G A Dehydroacetic Acid B 4-Hydroxy-6-methyl-2-pyrone A->B H₂SO₄, 130°C Yield: ~86% C 4-Hydroxy-6-methyl-2-pyridone B->C NH₄OH, 100°C Yield: ~80% D This compound C->D HNO₃, H₂SO₄ 0-10°C

Caption: Workflow for the synthesis of this compound via a multi-step route starting from dehydroacetic acid.

Route 2: Construction from Acyclic Precursors

G cluster_0 Starting Materials A Ethyl Acetoacetate C This compound A->C Base (e.g., K₂CO₃) Solvent (e.g., Ethanol) Reflux B Nitroacetamide B->C Base (e.g., K₂CO₃) Solvent (e.g., Ethanol) Reflux

Caption: One-pot synthesis of this compound from acyclic precursors.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a well-established, albeit longer, approach that relies on predictable and generally high-yielding individual reactions. The main drawback is the multi-step nature, which can impact the overall yield and increase labor and resource consumption. The nitration step requires careful handling of strong acids and precise temperature control.

Route 2 represents a more convergent and potentially more efficient one-pot synthesis. This route is attractive for its atom economy and reduced number of unit operations. However, the development and optimization of this reaction may be required to achieve high yields and purity, and the safety of handling nitroacetamide on a larger scale should be carefully evaluated.

The choice between these two routes will ultimately depend on the specific needs and capabilities of the research or development team. For reliability and predictability, Route 1 may be preferred initially. For process efficiency and in the context of green chemistry, Route 2 presents a more appealing long-term goal, provided the reaction can be optimized and safely implemented.

References

A Comparative Spectroscopic Investigation of 4-Hydroxy-6-methyl-3-nitro-2-pyridone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of 4-Hydroxy-6-methyl-3-nitro-2-pyridone and its derivatives. Geared towards researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Vis, FT-IR, NMR, and Mass Spectrometry data to elucidate the structural and electronic characteristics of these compounds. By understanding the interplay between chemical structure and spectroscopic output, researchers can better characterize novel compounds, ensure purity, and predict molecular behavior.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest due to the versatile reactivity of its pyridone core, a scaffold present in numerous biologically active molecules. The presence of hydroxyl, methyl, and nitro groups on the pyridone ring imparts a unique electronic and structural profile, making its detailed spectroscopic characterization crucial for both fundamental understanding and application in medicinal chemistry. The analysis of its derivatives allows for a deeper comprehension of structure-property relationships, guiding the synthesis of novel compounds with tailored characteristics.

A key feature of 4-hydroxy-2-pyridones is their existence in tautomeric forms: the 4-hydroxy-2-pyridone and the 2,4-dihydroxypyridine forms. The equilibrium between these tautomers is influenced by factors such as solvent polarity and the solid-state packing. In most cases, the pyridone form is the major tautomer observed. This tautomerism significantly impacts the spectroscopic signatures of these molecules.

UV-Vis Spectroscopy: Probing Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of 200–800 nm, using the pure solvent as a reference.

  • Analysis: Identify the λmax values and the corresponding molar absorptivity (ε).

The UV-Vis spectrum of 4-nitropyridine N-oxide, a related compound, shows a solvatochromic effect in the long-wavelength ultraviolet region (λ = 330–355 nm), making it a useful probe for assessing hydrogen-bond donation.[1][2]

Comparative Analysis:

The introduction of various substituents on the this compound scaffold is expected to cause shifts in the λmax. Electron-donating groups (EDGs) like amino or alkoxy groups will likely cause a bathochromic (red) shift due to increased conjugation and destabilization of the ground state. Conversely, electron-withdrawing groups (EWGs) may lead to a hypsochromic (blue) shift. The specific solvent used can also influence the λmax due to differential stabilization of the ground and excited states.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement: Record the spectrum in the range of 4000–400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for different functional groups.

Spectroscopic Data for this compound:

Functional GroupCharacteristic Wavenumber (cm⁻¹)Reference
O-H stretch (hydroxyl)~3400 (broad)[3]
N-H stretch (amide)~3200 (broad)[3]
C-H stretch (methyl)~2950[3]
C=O stretch (amide)~1650[3]
C=C stretch (aromatic)~1600, ~1450[3]
N-O stretch (nitro)~1550 (asymmetric), ~1350 (symmetric)[3]

Comparative Analysis of Derivatives:

The FT-IR spectra of derivatives will exhibit changes corresponding to the introduced functional groups. For instance, the introduction of an alkyl chain will show additional C-H stretching and bending vibrations. If the hydroxyl group is derivatized to an ether, the broad O-H stretching band will disappear and a new C-O stretching band will appear around 1100-1200 cm⁻¹. Similarly, modification of the nitro group will lead to the disappearance of its characteristic stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Record ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

  • Analysis: Analyze the chemical shifts (δ), integration, and coupling patterns (for ¹H NMR) to assign the signals to specific protons and carbons in the molecule.

¹H and ¹³C NMR Data for this compound:

  • ¹H NMR (Predicted):

    • The methyl protons (CH ₃) are expected to appear as a singlet around δ 2.0-2.5 ppm.

    • The vinyl proton on the pyridone ring (CH ) will likely be a singlet in the aromatic region, around δ 6.0-7.0 ppm.

    • The hydroxyl (OH ) and amide (NH ) protons will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR (Predicted):

    • The methyl carbon (C H₃) will be in the aliphatic region, around δ 20-30 ppm.

    • The sp² carbons of the pyridone ring will appear in the range of δ 100-160 ppm.

    • The carbonyl carbon (C =O) will be the most downfield, typically above δ 160 ppm.

Comparative Analysis of Derivatives:

The substitution pattern on the pyridone ring will significantly affect the chemical shifts in both ¹H and ¹³C NMR spectra.

  • Effect of Substituents on ¹H NMR: An electron-donating group will shield nearby protons, causing an upfield shift (lower δ), while an electron-withdrawing group will deshield them, leading to a downfield shift (higher δ).

  • Effect of Substituents on ¹³C NMR: The effect on carbon chemical shifts is more complex but generally follows similar trends. The chemical shift of the carbon directly attached to a substituent is most affected.

For instance, in a study on the synthesis of N-substituted 3-amino-2-pyridones, the introduction of various groups on the nitrogen atom led to distinct changes in the NMR spectra, allowing for the unambiguous characterization of the products.[3][5]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ionization: The sample molecules are ionized.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectral Data for this compound:

  • Molecular Formula: C₆H₆N₂O₄[4]

  • Molecular Weight: 170.12 g/mol [4]

  • Expected Molecular Ion Peak [M]⁺: m/z 170

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound with a prominent peak at m/z 170.[4]

Comparative Analysis of Derivatives:

The mass spectrum of a derivative will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can also be diagnostic of the introduced substituent. For example, a derivative with a benzyl group would likely show a fragment at m/z 91, corresponding to the tropylium ion. By analyzing the mass difference between the parent compound and its derivative, the mass of the added functional group can be confirmed.

Workflow Diagrams

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Parent 4-Hydroxy-6-methyl- 3-nitro-2-pyridone Derivatization Chemical Derivatization Parent->Derivatization Derivative Derivative Compound Derivatization->Derivative UV_Vis UV-Vis Spectroscopy Derivative->UV_Vis FT_IR FT-IR Spectroscopy Derivative->FT_IR NMR NMR Spectroscopy (¹H, ¹³C) Derivative->NMR MS Mass Spectrometry Derivative->MS UV_Data λmax, ε UV_Vis->UV_Data IR_Data Vibrational Frequencies FT_IR->IR_Data NMR_Data Chemical Shifts, Coupling NMR->NMR_Data MS_Data m/z, Fragmentation MS->MS_Data Comparison Structure-Spectra Correlation UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

References

A Comparative Guide to the Biological Activity of 4-Hydroxy-6-methyl-3-nitro-2-pyridone and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-pyridone scaffold represents a "privileged structure" in the design of novel therapeutics.[1] These nitrogen-containing heterocycles are prevalent in a multitude of biologically active natural products and synthetic compounds, demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides an in-depth comparative analysis of the biological potential of a specific, yet underexplored, derivative: 4-Hydroxy-6-methyl-3-nitro-2-pyridone .

Due to a lack of extensive direct biological testing on this particular molecule, this guide will leverage established structure-activity relationships (SAR) from closely related heterocyclic compounds to project its potential efficacy. We will compare its structural features to well-characterized 2-pyridones and other heterocycles, providing a framework for its potential applications and a rationale for future experimental investigation.

The 2-Pyridone Core: A Hub of Biological Activity

The 2-pyridone ring system is a versatile pharmacophore due to its unique electronic and structural properties. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[1] The tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms further contributes to its chemical versatility. The biological activities of 2-pyridone derivatives are highly dependent on the nature and position of their substituents.

Synthesis of this compound: A Plausible Route

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a logical synthetic pathway can be proposed based on established chemical transformations of related compounds. The synthesis would likely begin with the commercially available dehydroacetic acid.

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below. The first step involves the conversion of dehydroacetic acid to 4-hydroxy-6-methylpyridin-2(1H)-one, a well-documented procedure.[3] The subsequent step is a standard nitration reaction, a common method for introducing a nitro group onto an aromatic or heterocyclic ring.

Synthesis Dehydroacetic_acid Dehydroacetic Acid Intermediate 4-Hydroxy-6-methyl- pyridin-2(1H)-one Dehydroacetic_acid->Intermediate Ammonium Hydroxide Product 4-Hydroxy-6-methyl- 3-nitro-2-pyridone Intermediate->Product Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one

This protocol is adapted from a known procedure for the synthesis of the pyridone precursor.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine dehydroacetic acid with an excess of aqueous ammonium hydroxide.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to yield the pure product.

Experimental Protocol: Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one (Proposed)

This is a generalized protocol for the nitration of a pyridone ring.

  • Reaction Setup: In a flask cooled in an ice bath, dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

  • Reaction Conditions: Allow the reaction to stir at a low temperature for a specified time, again monitoring by TLC.

  • Workup and Isolation: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove residual acid, and purify by recrystallization.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of this compound can be inferred by examining the contributions of its key structural features: the 4-hydroxy-2-pyridone core, the 6-methyl group, and the 3-nitro group.

Anticancer Potential

Nitrogen-containing heterocycles are a cornerstone of modern anticancer drug discovery, with a significant percentage of FDA-approved small-molecule cancer drugs featuring these scaffolds.[4][5][6] The 2-pyridone moiety itself is present in several cytotoxic compounds.[7]

The introduction of a nitro group, a strong electron-withdrawing group, can significantly enhance the anticancer activity of heterocyclic compounds.[8] For instance, nitro-substituted benzothiazole derivatives have shown potent activity against HeLa and MCF-7 cancer cell lines.[8] The nitro group's ability to induce redox reactions within cells can lead to toxicity and cell death in cancerous cells.[9]

Comparative Compounds:

CompoundStructureRelevant Biological ActivityReference
Milrinone 6-methyl-2-oxo-1,2-dihydropyridine-5-carbonitrileCardiotonic agent, demonstrates the biological relevance of the 6-methyl-2-pyridone scaffold.[1]
Nitracrine 9-((3-(dimethylamino)propyl)amino)-1-nitroacridineAnticancer agent, highlighting the contribution of the nitro group to cytotoxicity.[10]
A derivative of 4-hydroxy-2-pyridone (4g in the cited study) bis(pyridyl)methane structureShowed significant tumor growth inhibition against a panel of 60 human tumor cell lines.[7][7]
Various nitro-pyrrolomycins Nitro-substituted pyrrole derivativesDemonstrated antitumoral activity against colon (HCT116) and breast (MCF 7) cancer cell lines.[11][11]

Based on these comparisons, the presence of both the 4-hydroxy-2-pyridone core and the 3-nitro group in this compound suggests a strong potential for anticancer activity.

Antimicrobial Potential

The 2-pyridone scaffold is also a common feature in compounds with antibacterial and antifungal properties.[12] The nitro group is a well-known pharmacophore in antimicrobial agents, with its presence often enhancing activity.[9][13] For example, nitropyrroles and nitrothiophenes have been studied for their antibacterial effects.[14]

Comparative Compounds:

CompoundStructureRelevant Biological ActivityReference
Ciclopirox 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridoneBroad-spectrum antifungal agent.[12]
Nitrofurantoin A nitrofuran derivativeAntibacterial agent used to treat urinary tract infections.[9]
Various nitropyridines Pyridine ring with a nitro substituentPrecursors for a wide range of bioactive molecules with demonstrated antimicrobial activity.[15][15]
Apiosporamide A 4-hydroxy-2-pyridone alkaloidExhibited broad inhibitory activities against several Gram-positive bacteria.[16][16]

The combination of the 4-hydroxy-2-pyridone core, known for its role in antifungal agents like ciclopirox, and the nitro group, a key component of many antibacterial drugs, suggests that this compound could possess broad-spectrum antimicrobial properties.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, standardized in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary screening tool for potential anticancer compounds.

MTT_Assay Start Seed cancer cells in a 96-well plate Treat Treat cells with varying concentrations of the test compound Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure End Calculate IC₅₀ value Measure->End

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

MIC_Assay Start Prepare serial dilutions of the test compound in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate at an appropriate temperature and duration Inoculate->Incubate Observe Visually inspect for microbial growth Incubate->Observe End Determine the MIC (lowest concentration with no visible growth) Observe->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently limited, a comparative analysis based on the well-established structure-activity relationships of similar heterocyclic compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 4-hydroxy-2-pyridone scaffold, in conjunction with a nitro group, suggests a high probability of significant anticancer and antimicrobial properties.

Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive in vitro screening using the protocols outlined in this guide. Positive results from these initial studies would warrant further investigation into its mechanism of action and in vivo efficacy, potentially leading to the development of a novel therapeutic candidate.

References

A Comparative Guide to the Quantitative Analysis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Hydroxy-6-methyl-3-nitro-2-pyridone, a key intermediate in various synthetic pathways. The selection of an appropriate analytical method is paramount for ensuring the quality, consistency, and purity of raw materials, in-process samples, and final products in the pharmaceutical and chemical industries. This document is intended for researchers, analytical scientists, and drug development professionals, offering a technical comparison of three common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The causality behind our experimental choices is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Each protocol described herein is designed as a self-validating system, ensuring that the generated data is reliable, reproducible, and fit for its intended purpose.

Introduction to this compound

This compound (MW: 170.12 g/mol , Formula: C₆H₆N₂O₄) is a pyridinone derivative whose accurate quantification is critical for process control and quality assurance.[4][5][6] Its structure, featuring a substituted aromatic ring and a nitro group, lends itself to detection by several analytical techniques. The choice of method depends on the required sensitivity, selectivity, sample matrix complexity, and the available instrumentation.

Method 1: UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a straightforward and cost-effective technique that measures the absorbance of light by the analyte in a solution. The nitroaromatic structure of this compound is expected to exhibit strong UV absorbance, allowing for direct quantification based on Beer-Lambert's law. While methods for similar compounds often utilize wavelengths around 254 nm, determining the specific maximum absorption wavelength (λmax) is a critical first step in method development.[7][8]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrument & Reagents:

    • A calibrated double-beam UV-Vis spectrophotometer.

    • Methanol (HPLC grade) as the solvent.

    • This compound reference standard.

    • Matched quartz cuvettes (1 cm path length).

  • Preparation of Standard Solutions:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution with methanol.

  • Determination of λmax:

    • Scan a 10 µg/mL standard solution from 200 to 400 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax). For this protocol, we will assume a hypothetical λmax of 254 nm.

  • Calibration Curve Construction:

    • Measure the absorbance of each working standard at the determined λmax (254 nm).

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Analysis:

    • Prepare the sample solution by accurately weighing the material, dissolving it in methanol, and diluting it to fall within the calibration range.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration using the regression equation from the calibration curve.

Validation Approach
  • Linearity: Assessed from the calibration curve over the specified concentration range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a standard solution. The relative standard deviation (%RSD) should typically be ≤ 2%.

  • Specificity: This is the main limitation. The method is susceptible to interference from any other component in the sample matrix that absorbs at the same wavelength. A derivative spectrophotometry approach could be employed to enhance specificity by resolving overlapping spectral bands.[9][10][11]

Workflow Diagram: UV-Vis Method

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification P1 Prepare Stock Solution (100 µg/mL) P2 Prepare Working Standards (2-20 µg/mL) P1->P2 A2 Measure Absorbance of Standards P2->A2 A1 Determine λmax (e.g., 254 nm) A1->A2 A3 Construct Calibration Curve A2->A3 Q1 Calculate Concentration from Regression Equation A3->Q1 A4 Prepare & Measure Sample A4->Q1

Caption: Workflow for UV-Vis spectrophotometric quantification.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC offers superior specificity compared to UV-Vis spectrophotometry by physically separating the analyte from other matrix components before quantification.[12] A reversed-phase C18 column is commonly used for separating polar to moderately non-polar compounds like nitroaromatics.[13] Detection is achieved with a UV detector set at the analyte's λmax.

Experimental Protocol: HPLC-UV
  • Instrumentation and Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[8]

    • Injection Volume: 10 µL.

  • Preparation of Standard and Sample Solutions:

    • Diluent: Mobile phase (60:40 Acetonitrile:Water with 0.1% Formic Acid).

    • Stock Solution (100 µg/mL): Prepare as described for the UV-Vis method, using the diluent.

    • Working Standards: Prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Accurately weigh the sample, dissolve in, and dilute with the diluent to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).

    • The %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and theoretical plates > 2000.

  • Analysis and Quantification:

    • Inject the diluent (as a blank), followed by the working standards to generate a calibration curve.

    • Inject the sample solutions.

    • Plot peak area versus concentration for the standards and perform a linear regression.

    • Quantify the analyte in the samples using the calibration curve.

Validation Approach
  • Specificity: The key advantage of this method. Assessed by analyzing a blank and a placebo (matrix without analyte). Peak purity can be evaluated using a photodiode array (PDA) detector. Forced degradation studies should be performed to ensure the method separates the analyte from potential degradation products.[14]

  • Linearity, Accuracy, Precision: Evaluated as described for the UV-Vis method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability is tested by introducing small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5 °C, flow rate ±0.1 mL/min).

Workflow Diagram: HPLC-UV Method

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_quant Quantification P1 Prepare Mobile Phase H1 System Equilibration P1->H1 P2 Prepare Standards & Samples P3 Filter Samples (0.45 µm) P2->P3 H3 Inject Standards & Samples P3->H3 H2 System Suitability Test H1->H2 H2->H3 H4 Data Acquisition (254 nm) H3->H4 Q1 Integrate Peaks H4->Q1 Q2 Generate Calibration Curve Q1->Q2 Q3 Calculate Sample Concentration Q2->Q3 cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification P1 Prepare Standards & Samples (ng/mL range) P2 Matrix Cleanup (e.g., SPE) P1->P2 L2 UHPLC Separation P2->L2 L1 Optimize MS Parameters L1->L2 L3 MRM Data Acquisition (e.g., 169.0 -> 123.0) L2->L3 Q1 Integrate MRM Peaks L3->Q1 Q2 Build Calibration Curve Q1->Q2 Q3 Quantify & Correct for Matrix Effects Q2->Q3

References

A Comparative Guide to Catalysts in the Synthesis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone: A Keystone Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, 4-hydroxy-6-methyl-3-nitro-2-pyridone stands as a pivotal intermediate. Its functionalized heterocyclic structure is a cornerstone for the synthesis of a variety of bioactive molecules, including novel antibiotics and potential therapeutics targeting bacterial infections[1]. This guide provides a comprehensive comparative analysis of catalytic methods for the synthesis of this crucial compound, offering researchers, scientists, and drug development professionals a detailed roadmap with supporting experimental insights. We will delve into the synthesis of the precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, and critically evaluate various catalytic systems for the subsequent, and more challenging, nitration step.

The Strategic Importance of this compound

The strategic value of this compound lies in its versatile chemical architecture. The presence of hydroxyl, nitro, and pyridone functionalities provides multiple reaction sites for further chemical modifications, enabling the generation of diverse molecular libraries for drug screening. Its role as a key building block in the synthesis of complex pharmaceutical agents underscores the need for efficient and scalable synthetic routes.

Synthesis of the Precursor: 4-Hydroxy-6-methylpyridin-2(1H)-one

The journey to our target molecule begins with the synthesis of its immediate precursor, 4-hydroxy-6-methylpyridin-2(1H)-one. A well-established and efficient route starts from the readily available and bio-based dehydroacetic acid. This two-step process is both high-yielding and scalable.

Step 1: Hydrolysis of Dehydroacetic Acid

The initial step involves the acid-catalyzed hydrolysis of dehydroacetic acid to yield 4-hydroxy-6-methyl-2H-pyran-2-one. Concentrated sulfuric acid is the catalyst of choice for this transformation, promoting the cleavage of the cyclic ether and subsequent rearrangement.

Experimental Protocol:

  • To a round-bottom flask, add dehydroacetic acid and a 92% aqueous solution of sulfuric acid.

  • Heat the mixture to 130°C for approximately 10 minutes.

  • While still warm, carefully pour the reaction mixture over crushed ice.

  • The product, 4-hydroxy-6-methyl-2H-pyran-2-one, will precipitate as a white solid.

  • Collect the solid by filtration and wash with cold water.

  • This step typically affords the product in high yield, around 86%.

Step 2: Amination to the Pyridone Core

The second step involves the conversion of the pyran-2-one intermediate to the desired 4-hydroxy-6-methylpyridin-2(1H)-one. This is achieved through a reaction with aqueous ammonium hydroxide, where the ammonia acts as a nitrogen source for the formation of the pyridone ring.

Experimental Protocol:

  • In a flask, suspend 4-hydroxy-6-methyl-2H-pyran-2-one in 28% aqueous ammonium hydroxide.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration.

  • This amination step proceeds with a typical yield of around 80%.

Synthesis_of_Precursor Dehydroacetic_acid Dehydroacetic Acid Pyranone 4-Hydroxy-6-methyl-2H-pyran-2-one Dehydroacetic_acid->Pyranone H₂SO₄, 130°C (Yield: ~86%) Pyridone 4-Hydroxy-6-methylpyridin-2(1H)-one Pyranone->Pyridone NH₄OH (aq) (Yield: ~80%)

Caption: Synthesis of the 4-hydroxy-6-methylpyridin-2(1H)-one precursor.

The Critical Nitration Step: A Comparative Analysis of Catalytic Systems

The introduction of a nitro group at the C3 position of the pyridone ring is the most critical and challenging step in the synthesis of this compound. The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and safety of the process. Below, we compare the most common catalytic approaches.

Conventional Method: Mixed Acid (H₂SO₄/HNO₃) Catalysis

The traditional and most widely employed method for the nitration of aromatic and heteroaromatic compounds is the use of a mixture of concentrated sulfuric acid and nitric acid, commonly known as "mixed acid".

Mechanism of Action: In this system, sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The pyridone ring, being electron-rich, then undergoes electrophilic aromatic substitution, with the nitronium ion attacking the C3 position. Kinetic studies on similar 6-hydroxy-2(1H)-pyridones have shown that the nitration occurs on the free base at the 3-position.

Mixed_Acid_Nitration HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ H2SO4->H2NO3_plus NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O Pyridone 4-Hydroxy-6-methyl- pyridin-2(1H)-one Intermediate Wheland Intermediate Pyridone->Intermediate + NO₂⁺ Product 4-Hydroxy-6-methyl- 3-nitro-2-pyridone Intermediate->Product - H⁺

Caption: Mechanism of mixed acid-catalyzed nitration.

Performance and Considerations:

  • Effectiveness: This method is generally effective for the nitration of activated pyridone systems.

  • Yield: High yields can be achieved under optimized conditions.

  • Drawbacks: The use of large quantities of concentrated and corrosive acids poses significant safety and environmental concerns. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts. The workup procedure involves quenching the reaction mixture in ice, which can be hazardous on a large scale.

Milder Nitrating Agents and Alternative Acid Catalysts

To circumvent the harshness of the mixed acid protocol, researchers have explored milder nitrating agents in conjunction with various acid catalysts.

a) Acetyl Nitrate: Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a less aggressive nitrating agent. The reaction can be catalyzed by a strong acid like sulfuric acid, but often proceeds under milder conditions than the mixed acid method.

b) Solid Acid Catalysts: The use of solid acid catalysts represents a greener and more sustainable approach to nitration. These catalysts are typically non-corrosive, reusable, and simplify product purification. Examples include:

  • Sulfuric acid supported on silica gel: This catalyst provides an active surface for the generation of the nitronium ion while being easily separable from the reaction mixture.

  • Metal-modified montmorillonite clays: These clays can be modified to possess strong acidic sites, promoting nitration under heterogeneous conditions.

Performance and Considerations:

  • Mildness: These methods generally operate under less acidic and lower temperature conditions, enhancing the safety of the process.

  • Selectivity: Milder conditions can sometimes lead to higher selectivity and reduced byproduct formation.

  • Green Chemistry: The use of reusable solid acid catalysts aligns with the principles of green chemistry by minimizing waste and simplifying workup procedures.

  • Catalyst Activity and Reusability: The efficiency and longevity of solid acid catalysts can vary depending on their preparation and the reaction conditions. Leaching of the active species can sometimes be an issue.

Comparative Summary of Catalytic Systems
Catalyst SystemNitrating AgentTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃Conc. H₂SO₄, 0-10 °CHigh reactivity, well-establishedHighly corrosive, hazardous, exothermic, significant waste generation
Acetyl Nitrate Acetyl NitrateAcetic Anhydride/HNO₃Milder conditionsStill requires strong acids, potential for side reactions
Solid Acid Catalysts Conc. HNO₃Sulfuric acid on silica, Montmorillonite claysReusable, non-corrosive, simplified workup, greenerLower reactivity, potential for catalyst deactivation, leaching

Experimental Protocol for Mixed Acid Nitration

Given its widespread use and effectiveness, a detailed protocol for the mixed acid nitration of 4-hydroxy-6-methylpyridin-2(1H)-one is provided below.

Caution: This procedure involves the use of highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 4-hydroxy-6-methylpyridin-2(1H)-one to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the pyridone in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of pharmaceutical research. While the conventional mixed acid nitration method remains a robust and high-yielding approach, the development of milder and more sustainable catalytic systems is paramount. Solid acid catalysts, in particular, offer a promising avenue for greener and safer synthesis, although further research is needed to enhance their activity and stability for industrial applications. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, safety considerations, and environmental impact. This guide provides the fundamental knowledge for researchers to make informed decisions and to further innovate in the synthesis of this valuable chemical intermediate.

References

The Strategic Advantage of 4-Hydroxy-6-methyl-3-nitro-2-pyridone in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of a starting scaffold is a critical decision that dictates the efficiency, novelty, and ultimately the success of a synthetic campaign. Among the plethora of heterocyclic building blocks, the pyridone core stands out as a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds. This guide provides an in-depth technical analysis of a particularly valuable, yet perhaps underutilized, building block: 4-Hydroxy-6-methyl-3-nitro-2-pyridone . We will explore its intrinsic advantages over other synthetic intermediates, supported by mechanistic insights and comparative data, to empower researchers in their pursuit of novel molecular entities.

The Pyridone Scaffold: A Foundation for Bioactivity

Pyridone derivatives are a cornerstone in drug discovery, renowned for their ability to engage in crucial biological interactions. Their inherent functionalities allow them to act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets.[1][2] This versatility has led to the development of numerous FDA-approved drugs across a spectrum of therapeutic areas, including anticancer agents, antimicrobials, and anti-inflammatory drugs. The strategic functionalization of the pyridone ring is therefore a key focus for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic properties of their lead compounds.

Unveiling the Potential of this compound

This compound is a piperidone derivative with the chemical formula C₆H₆N₂O₄.[3][4] What sets this building block apart is the unique interplay of its substituent groups: a hydroxyl group at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position. This specific arrangement confers a distinct reactivity profile that offers significant advantages in the synthesis of complex heterocyclic systems.

Key Advantages at a Glance:
FeatureAdvantageComparison with Alternatives
Electron-Deficient Ring Activated towards nucleophilic substitution and cycloaddition reactions.Pyridones lacking the strongly electron-withdrawing nitro group are significantly less reactive towards nucleophiles.
Versatile Nitro Group Can be readily transformed into other functional groups (e.g., amines, nitriles) or act as a leaving group.Alternative building blocks may require harsh conditions for functional group interconversion.
Strategic Hydroxyl Group Can be converted into a leaving group (e.g., chloro) for further functionalization.Direct chlorination of unsubstituted pyridones can lead to mixtures of products.
Multifunctionality Allows for sequential and site-selective modifications.Simpler building blocks offer fewer handles for diversification, limiting the accessible chemical space.

The Power of Activation: The Role of the Nitro Group

The paramount advantage of employing this compound lies in the profound activating effect of the nitro group. As a potent electron-withdrawing group, it significantly reduces the electron density of the pyridone ring, rendering it highly susceptible to nucleophilic attack.[5] This intrinsic activation is a key differentiator when compared to less substituted pyridone building blocks, which often require harsh reaction conditions or pre-activation steps to achieve similar transformations.

This enhanced reactivity opens the door to a variety of synthetic strategies, including:

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group facilitates the displacement of other substituents or can itself be displaced, providing a facile entry into a diverse range of functionalized pyridones.

  • Diels-Alder Reactions: The electron-deficient nature of the pyridone ring makes it an excellent dienophile in cycloaddition reactions, enabling the rapid construction of complex polycyclic frameworks.[5]

dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

pyridone [label="this compound", fillcolor="#F1F3F4"]; nucleophile [label="Nucleophile (Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Meisenheimer Complex\n(Stabilized by NO₂)", shape=ellipse, fillcolor="#FBBC05"]; product [label="Substituted Pyridone", fillcolor="#34A853", fontcolor="#FFFFFF"];

pyridone -> intermediate [label="Nucleophilic Attack"]; nucleophile -> intermediate; intermediate -> product [label="Loss of Leaving Group"]; } digraph "Diels_Alder_Reaction" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

dienophile [label="this compound\n(Electron-deficient dienophile)", fillcolor="#F1F3F4"]; diene [label="Electron-rich Diene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cycloadduct [label="Cycloadduct", shape=ellipse, fillcolor="#FBBC05"]; product [label="Fused Heterocycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

dienophile -> cycloadduct; diene -> cycloadduct; cycloadduct -> product [label="[4+2] Cycloaddition"]; }

Caption: Mechanistic pathways enabled by the nitro group.

A Gateway to Key Synthetic Intermediates

Commercial suppliers highlight the utility of this compound as a reactant for the synthesis of two particularly valuable intermediates: 4-chloro-6-methyl-3-nitro-2-pyridone and pyridylthiazole derivatives .[3]

Synthesis of 4-chloro-6-methyl-3-nitro-2-pyridone

The conversion of the 4-hydroxyl group to a chloro substituent is a pivotal transformation, as the resulting 4-chloropyridone is a versatile precursor for a multitude of cross-coupling reactions. The presence of the nitro group is anticipated to facilitate this conversion under milder conditions than those required for analogous transformations on less activated pyridones.

Experimental Protocol: Chlorination of this compound (Proposed)

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparison with Alternative Methods:

The synthesis of 4-chloropyridines can also be achieved from pyridine N-oxides or through direct chlorination of pyridine.[6][7] However, these methods often suffer from drawbacks such as the need for harsh reagents, low yields, and lack of regioselectivity, particularly with substituted pyridines. The use of this compound offers a more direct and potentially higher-yielding route to the corresponding 4-chloropyridone.

Synthesis of Pyridylthiazole Derivatives

The synthesis of pyridylthiazole derivatives represents another key application of this building block. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[8][9]

Conceptual Workflow: Synthesis of a Pyridylthiazole Derivative

A plausible synthetic route would involve the reaction of an α-haloketone with a thioamide derived from the pyridone. The activated nature of the pyridone ring could play a role in the subsequent cyclization step.

dot digraph "Pyridylthiazole_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="this compound", fillcolor="#F1F3F4"]; thioamide [label="Thioamide Intermediate", shape=ellipse, fillcolor="#FBBC05"]; haloketone [label="α-Haloketone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclization [label="Hantzsch Thiazole Synthesis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pyridylthiazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> thioamide [label="Thionation"]; thioamide -> cyclization; haloketone -> cyclization; cyclization -> product; }

Caption: Conceptual workflow for pyridylthiazole synthesis.

Alternative Building Blocks for Pyridylthiazoles:

The synthesis of pyridylthiazoles can be approached using various starting materials, such as aminopyridines, which are converted to pyridylthioureas, or by using pyridinecarboxaldehydes in multicomponent reactions. While effective, these methods may require more steps or less readily available starting materials compared to the potential streamlined synthesis from the pre-functionalized this compound.

Conclusion: A Strategic Asset for Synthetic Chemists

This compound presents itself as a highly valuable and versatile building block for the synthesis of complex, biologically relevant molecules. Its unique combination of activating and functionalizable groups offers a strategic advantage over simpler, less-activated pyridone scaffolds. The electron-withdrawing nitro group not only enhances the reactivity of the pyridone ring towards nucleophilic substitution and cycloaddition but also serves as a versatile handle for further chemical transformations. The hydroxyl group provides a convenient point for conversion to other functionalities, such as a chloro group, further expanding its synthetic utility.

For researchers and drug development professionals, the incorporation of this compound into their synthetic strategies can lead to more efficient and innovative routes to novel chemical entities. Its ability to serve as a precursor to key intermediates like 4-chloro-6-methyl-3-nitro-2-pyridone and pyridylthiazole derivatives underscores its potential to accelerate the discovery of new therapeutics. As the demand for novel and diverse molecular architectures continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

A Comparative Guide to Structural Analogs of 4-Hydroxy-6-methyl-3-nitro-2-pyridone: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxy-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The title compound, 4-hydroxy-6-methyl-3-nitro-2-pyridone, presents a unique combination of functionalities: a chelating hydroxy-pyridone core, a reactive nitro group, and a methyl substituent that can influence both steric and electronic properties.[4] This guide provides a comparative analysis of its structural analogs, exploring how modifications to this core structure impact their physicochemical properties and biological activities. We will delve into the synthesis of these compounds and present experimental data, where available, to inform the design of novel molecules for applications in drug discovery and agrochemicals.

The nitro group, with its strong electron-withdrawing nature, significantly influences the chemical reactivity and biological interactions of the pyridone ring.[5][6] It can activate the scaffold for nucleophilic attack and participate in addition-elimination reactions.[5] This guide will explore analogs where the 6-methyl group is varied, the 3-nitro group is replaced, and the pyridone nitrogen is substituted, providing a framework for understanding the structure-activity relationships (SAR) within this chemical class.

Structural Analogs and Their Synthesis

The synthesis of this compound and its analogs typically starts from accessible precursors like dehydroacetic acid.[7] The general synthetic approach allows for the introduction of diversity at various positions of the pyridone ring.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 4-hydroxy-6-methyl-2-pyridone, a key intermediate, and its subsequent derivatization.

G cluster_0 Synthesis of 4-Hydroxy-6-methyl-2-pyridone Intermediate cluster_1 Derivatization Pathways Dehydroacetic Acid Dehydroacetic Acid 4-Hydroxy-6-methyl-2H-pyran-2-one 4-Hydroxy-6-methyl-2H-pyran-2-one Dehydroacetic Acid->4-Hydroxy-6-methyl-2H-pyran-2-one H2SO4, 130°C 4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy-6-methyl-2H-pyran-2-one->4-Hydroxy-6-methylpyridin-2(1H)-one NH4OH Nitration Nitration 4-Hydroxy-6-methylpyridin-2(1H)-one->Nitration HNO3/H2SO4 Condensation Condensation 4-Hydroxy-6-methylpyridin-2(1H)-one->Condensation Aldehydes, Piperidine This compound This compound Nitration->this compound Bis(pyridyl)methanes & other derivatives Bis(pyridyl)methanes & other derivatives Condensation->Bis(pyridyl)methanes & other derivatives N-Alkylation N-Alkylation N-Substituted Analogs N-Substituted Analogs N-Alkylation->N-Substituted Analogs This compound->N-Alkylation Alkyl halides, Base G Catechol Substrate Catechol Substrate COMT Enzyme COMT Enzyme Catechol Substrate->COMT Enzyme Binds to active site Methylated Product Methylated Product COMT Enzyme->Methylated Product Catalyzes methyl transfer SAH SAH COMT Enzyme->SAH SAM (Methyl Donor) SAM (Methyl Donor) SAM (Methyl Donor)->COMT Enzyme Co-factor binding Hydroxypyridone Inhibitor Hydroxypyridone Inhibitor Hydroxypyridone Inhibitor->COMT Enzyme Competitive inhibition

References

A Researcher's Guide to Purity Assessment of Synthesized 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor. For novel molecules like 4-Hydroxy-6-methyl-3-nitro-2-pyridone, a pyridone derivative with potential applications in pharmaceuticals, this assessment is not merely a quality control checkpoint but a critical step that underpins the reliability of all subsequent biological and toxicological evaluations.[1] This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols.

The importance of high purity in active pharmaceutical ingredients (APIs) cannot be overstated. Impurities, even in trace amounts, can lead to erroneous biological data, unexpected toxicity, and significant delays in the drug development pipeline.[2] This guide will explore a multi-pronged analytical approach, as no single technique can definitively establish purity. We will delve into the principles and practical applications of chromatography, spectroscopy, and thermal analysis to construct a comprehensive purity profile.

Comparative Analysis of Purity Assessment Techniques

A robust purity assessment strategy for this compound involves the synergistic use of multiple analytical methods. Each technique offers a unique perspective on the sample's composition, and their collective data provides a high degree of confidence in the final purity value.

Analytical Technique Principle of Detection Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Quantitative purity, presence of impurities, retention time.High resolution, sensitivity, and quantification accuracy.[3]Requires a reference standard for absolute quantification.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, impurity identification.[4]High sensitivity, structural elucidation of impurities.[3]May not be suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Magnetic properties of atomic nuclei.Structural confirmation, identification and quantification of impurities.[4]Provides detailed structural information, can be quantitative.[5]Lower sensitivity compared to MS, complex spectra for mixtures.
Melting Point Analysis Temperature at which a solid transitions to a liquid.Indication of purity; pure compounds have a sharp melting point.Simple, rapid, and inexpensive.[5][6]Not suitable for amorphous solids or compounds that decompose.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment.

Experimental Protocols for Purity Determination

To ensure the trustworthiness of our findings, each protocol is designed as a self-validating system, incorporating system suitability tests and control measures.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A reversed-phase method is typically employed for polar compounds like this compound.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent hplc_system Equilibrate HPLC system prep_sample->hplc_system prep_mobile Prepare mobile phases A and B prep_mobile->hplc_system inject_sample Inject sample hplc_system->inject_sample run_gradient Run gradient elution inject_sample->run_gradient detect UV Detection run_gradient->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (%) integrate->calculate LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_ms Data Analysis lc_separation Separate components via HPLC ionization Ionize eluting components lc_separation->ionization mass_analysis Analyze ions by m/z ionization->mass_analysis detection_ms Detect ions mass_analysis->detection_ms mass_spectrum Generate mass spectrum detection_ms->mass_spectrum identify_peaks Identify molecular and fragment ions mass_spectrum->identify_peaks

References

A Researcher's Guide to Cross-Reactivity Studies of Antibodies Against 4-Hydroxy-6-methyl-3-nitro-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the development of immunoassays for novel small molecules, ensuring the specificity of the generated antibodies is paramount. This guide provides a comprehensive, in-depth technical overview of the critical cross-reactivity studies required for antibodies developed against 4-Hydroxy-6-methyl-3-nitro-2-pyridone derivatives. As these are novel haptens, this document will navigate you from the initial stages of immunogen design to the meticulous execution and interpretation of cross-reactivity assays. Our focus is to equip you with the rationale behind experimental choices and to provide robust, self-validating protocols.

The Foundational Step: Immunogen Design and Synthesis

Small molecules like this compound are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein, a process known as haptenization. The design of this hapten-carrier conjugate is a critical determinant of antibody specificity.

Hapten Derivatization

The this compound molecule needs to be functionalized with a reactive group to enable conjugation to a carrier protein. A common strategy is to introduce a spacer arm with a terminal carboxylic acid or amine group. This spacer minimizes steric hindrance from the carrier protein, allowing the immune system to generate antibodies against the unique structural features of the pyridone derivative.

Carrier Protein Conjugation

Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[1][2] KLH is generally more immunogenic and is often the preferred choice for the initial immunization. The conjugation chemistry will depend on the functional group introduced on the hapten. For instance, a carboxylated hapten can be coupled to the primary amines on the carrier protein using carbodiimide chemistry (e.g., EDC/NHS).[1]

Protocol for Hapten-Carrier Protein Conjugation (EDC/NHS Chemistry):

  • Dissolve the Hapten: Dissolve the carboxylated this compound derivative in a suitable organic solvent like DMSO or DMF.[3]

  • Activate the Hapten: Add a molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the hapten solution and incubate for 1 hour at room temperature to form an NHS-ester.

  • Prepare the Carrier Protein: Dissolve the carrier protein (e.g., KLH or BSA) in a conjugation buffer (e.g., PBS, pH 7.2-7.4).

  • Conjugation Reaction: Add the activated hapten solution dropwise to the carrier protein solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted hapten and byproducts by dialysis or gel filtration.

  • Characterization: Confirm the conjugation and estimate the hapten-to-carrier protein ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[4]

Antibody Production and Screening

Once the immunogen is prepared, it can be used to immunize animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies) following standard immunization protocols. The resulting antisera or hybridoma supernatants need to be screened for the presence of antibodies that recognize the this compound derivative. A common screening method is an indirect ELISA, where the hapten is conjugated to a different carrier protein (e.g., Ovalbumin - OVA) for coating the microplate. This helps to identify antibodies specific to the hapten rather than the carrier protein.[2]

The Core of Specificity: Cross-Reactivity Assessment

Cross-reactivity is the phenomenon where an antibody raised against one specific antigen binds to a different, structurally similar molecule.[5] A thorough cross-reactivity assessment is crucial to validate the specificity of the developed antibody and to understand its potential for off-target binding in an assay.

Designing the Cross-Reactivity Panel

The selection of compounds for the cross-reactivity panel is a critical step. The panel should include molecules that are structurally related to the target analyte, this compound. This includes:

  • Precursors and Metabolites: If known, include any synthetic precursors or potential metabolites of the target molecule.

  • Structural Analogs: Include compounds with minor structural modifications, such as changes in substituent groups (e.g., replacing the nitro group with an amino or chloro group), alterations in the position of functional groups, or modifications to the pyridone ring.

  • Unrelated Compounds: Include a few structurally unrelated compounds to demonstrate the absence of non-specific binding.

Competitive ELISA: The Workhorse of Cross-Reactivity Studies

Competitive ELISA is the most common and robust method for quantifying antibody cross-reactivity.[6][7] In this format, the free analyte (the cross-reactant or the target analyte) in the sample competes with a fixed amount of labeled or coated antigen for binding to a limited amount of antibody. The signal generated is inversely proportional to the concentration of the free analyte in the sample.[8]

Detailed Protocol for Competitive ELISA:

  • Coating: Coat the wells of a 96-well microplate with a conjugate of the this compound derivative and a carrier protein (e.g., BSA-pyridone derivative) at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[9]

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the target analyte (standard curve) and each of the potential cross-reactants in assay buffer. In a separate plate or tubes, pre-incubate these solutions with a constant, limiting concentration of the primary antibody for 30-60 minutes.

  • Incubation: Add 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation:

  • Standard Curve Generation: Plot the absorbance values against the logarithm of the concentration for the target analyte to generate a standard curve.

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for the target analyte and for each potential cross-reactant from their respective dose-response curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[6]

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the following formula:[6]

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Table 1: Example of Cross-Reactivity Data for an Anti-Pyridone Derivative Antibody

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound Target 10 100%
4-Hydroxy-6-methyl-2-pyridoneAnalog 110001%
3-Amino-4-hydroxy-6-methyl-2-pyridoneAnalog 25002%
4-Hydroxy-3-nitro-2-pyridoneAnalog 35020%
Unrelated Compound X->10,000<0.1%

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_PlatePrep Plate Preparation cluster_Competition Competitive Binding cluster_Detection Detection Coat Coat Plate with Hapten-BSA Conjugate Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 PreIncubate Pre-incubate Antibody with Sample/Standard AddToPlate Add Mixture to Plate PreIncubate->AddToPlate Incubate1 Incubate AddToPlate->Incubate1 Wash3 Wash Incubate1->Wash3 AddSecondary Add HRP-Secondary Ab Wash3->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash4 Wash Incubate2->Wash4 AddSubstrate Add TMB Substrate Wash4->AddSubstrate Stop Stop Reaction AddSubstrate->Stop Read Read Absorbance Stop->Read Antibody_Hapten cluster_Specific Specific Binding cluster_CrossReactive Cross-Reactivity cluster_NoBinding No Binding Antibody1 Antibody Hapten1 Target Hapten (Pyridone Derivative) Antibody1->Hapten1 High Affinity Antibody2 Antibody Analog Structural Analog Antibody2->Analog Lower Affinity Antibody3 Antibody Unrelated Unrelated Molecule Antibody3->Unrelated No Interaction

References

A Comparative Guide to the Applications of Substituted Nitropyridones: From Medicinal Chemistry to Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitropyridones, a class of heterocyclic compounds, have garnered significant attention in recent years owing to their versatile chemical properties and wide-ranging applications. The presence of the electron-withdrawing nitro group on the pyridone scaffold profoundly influences the molecule's electronic and steric properties, leading to a diverse array of biological activities and unique photophysical characteristics. This guide provides an in-depth, comparative analysis of the applications of substituted nitropyridones, with a focus on their utility in medicinal chemistry and emerging roles in materials science. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental data that underpins their performance, offering a valuable resource for researchers, scientists, and drug development professionals.

The Allure of the Nitropyridone Scaffold: A Structural Overview

Pyridones are six-membered nitrogen-containing heterocycles that exist in two isomeric forms: 2-pyridones and 4-pyridones. The introduction of a nitro (-NO₂) group onto this core structure dramatically alters its reactivity and biological profile. The strong electron-withdrawing nature of the nitro group makes the pyridone ring susceptible to nucleophilic attack, a property that is extensively exploited in the synthesis of a diverse library of derivatives.[1] Furthermore, the nitro group can participate in various biological interactions, including hydrogen bonding and charge-transfer complexes, which are crucial for its therapeutic effects.

The position of the nitro group and other substituents on the pyridone ring dictates the molecule's overall shape, polarity, and reactivity, giving rise to a wide spectrum of biological activities. This guide will explore how subtle modifications to this privileged scaffold can lead to significant differences in performance across various applications.

Anticancer Applications: A Comparative Look at Cytotoxic Potency

Substituted nitropyridones have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.

Comparative in vitro Anticancer Activity of Substituted Nitropyridones

The following table summarizes the cytotoxic activity of various substituted nitropyridone derivatives against different human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Derivative (8e, 3-CF₃)MCF-7 (Breast)0.11 (72h)[2]
Pyridine-Urea Derivative (8n, 3-Cl)MCF-7 (Breast)0.80 (72h)[2]
Imidazo[1,2-a]pyridine DerivativeMGC-803 (Gastric)-[2]
Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (10, m-CF₃)HCT-116 (Colon)23.41[3]
Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (20, m-F)HCT-116 (Colon)22.95[3]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h)NCI-60 Panel (Mean)1.57 (GI50)[4]

Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution on the Phenyl Ring: For pyridine-urea derivatives, electron-withdrawing groups like trifluoromethyl (-CF₃) and chloro (-Cl) at the meta-position of the distal phenyl ring significantly enhance anticancer activity against MCF-7 breast cancer cells.[2]

  • Halogenation of Imidazo[1,2-a]pyridines: The introduction of a halogen atom at the R1 position of the phenyl ring in imidazo[1,2-a]pyridine derivatives leads to a marked increase in antiproliferative activity against gastric cancer cells.[2]

  • The Role of the Nitro Group: The presence of a nitro group is a common feature in many cytotoxic indole derivatives, contributing significantly to their anticancer properties.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitropyridone derivatives and incubate for an additional 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6][7]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Nitropyridone Derivatives A->B 24h Incubation C Add MTT Reagent B->C 48/72h Incubation D Incubate to Form Formazan C->D 4h Incubation E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F

Caption: A schematic representation of the MTT assay workflow for evaluating the cytotoxicity of substituted nitropyridones.

Antibacterial and Antiviral Frontiers: Combating Infectious Diseases

Substituted nitropyridones have also demonstrated significant potential as antimicrobial and antiviral agents. Their ability to interfere with essential microbial and viral processes makes them attractive candidates for the development of new therapeutics to combat infectious diseases.

Comparative Antibacterial Activity of Substituted Nitropyridones

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. The following table presents the MIC values of various nitropyridone derivatives against different bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Pyridoxazinone Derivative (R=n-Bu)Candida albicans62.5[8]
Pyridoxazinone Derivative (R=n-Bu)Enterococcus faecalis7.8[8]
Pyridoxazinone Derivative (R=n-Bu)Staphylococcus aureus31.2[8]
Nitro or Amino Substituted Pyridyl Ligand (L2, amino)K. pneumoniae0.16 (mM)[2]
Nitro or Amino Substituted Pyridyl Ligand (L3, amino)K. pneumoniae0.16 (mM)[2]

Key SAR Insights for Antibacterial Activity:

  • Alkyl Chain Length: In a series of pyridoxazinone derivatives, a butyl (n-Bu) substituent was associated with potent activity against both fungi (Candida species) and Gram-positive bacteria (E. faecalis and S. aureus).[8]

  • Amino vs. Nitro Substitution: Amino-substituted pyridyl ligands demonstrated superior activity against K. pneumoniae compared to their nitro-substituted counterparts.[2]

Experimental Protocol: Zone of Inhibition Assay

The zone of inhibition assay is a widely used method to qualitatively assess the antimicrobial activity of a compound.

Step-by-Step Methodology:

  • Inoculation: A suspension of the test bacterium is uniformly spread over the surface of an agar plate.

  • Disk Application: A sterile paper disk impregnated with a known concentration of the substituted nitropyridone is placed on the agar surface.

  • Incubation: The plate is incubated under conditions suitable for bacterial growth.

  • Zone Measurement: If the compound possesses antibacterial activity, a clear zone of no growth will appear around the disk. The diameter of this zone is measured to determine the extent of inhibition.[9][10]

Zone_of_Inhibition_Workflow cluster_workflow Zone of Inhibition Assay Workflow A Inoculate Agar Plate with Bacteria B Place Nitropyridone-Impregnated Disk A->B C Incubate Plate B->C D Measure Zone of Inhibition C->D

Caption: The workflow for the zone of inhibition assay to screen for antibacterial activity.

Antiviral Potential of Substituted Nitropyridones

Several nitropyridine derivatives have been investigated for their antiviral activities. For instance, novel acyclic phosphonate nucleotide analogs incorporating azolopyridine fragments, synthesized from 2-chloro-3-nitropyridine, have been tested for their antiviral properties.[6] The 50% inhibitory concentration (IC50) is a common metric to evaluate antiviral efficacy, representing the concentration of a drug that is required for 50% inhibition of the virus in vitro.[11] The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50, is a crucial parameter for assessing the therapeutic potential of an antiviral compound, with higher SI values indicating greater selectivity for the virus over host cells.[11]

Emerging Applications in Materials Science: A Glimpse into the Future

Beyond their biomedical applications, substituted nitropyridones are gaining recognition for their unique photophysical properties, making them promising candidates for the development of novel functional materials. The presence of both electron-donating and electron-withdrawing groups within the same molecule can lead to intramolecular charge transfer (ICT) phenomena, resulting in interesting fluorescence and non-linear optical (NLO) properties.

Photophysical Properties and Potential Applications
  • Fluorescent Probes: The electron-deficient nature of the 3,5-dinitropyridine moiety makes it an excellent electron sink, enabling its use in novel fluorescent probes for the detection of biothiols.[8]

  • Organic Dyes: Pyridine-based dyes are utilized in the textile industry for dyeing synthetic fibers.[12] The specific substitution pattern on the nitropyridone core can be tuned to achieve desired colors and photostability.

  • Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some pyridine-carbazole acrylonitrile derivatives suggest their potential application as emissive materials in OLEDs.[6]

Compound/Derivative ClassKey Photophysical PropertyPotential ApplicationReference
3,5-Dinitropyridine DerivativesElectron AcceptorFluorescent Probes[8]
Pyridine-Carbazole AcrylonitrilesSolid-State EmissionOLEDs[6]
Pyridine-based DyesColor and PhotostabilityTextile Dyes[12]

Synthesis of Substituted Nitropyridones: A Practical Approach

The synthesis of substituted nitropyridones often involves multi-step reaction sequences. A common strategy is the nitration of a pyridine N-oxide precursor, followed by functionalization of the pyridine ring.

Detailed Synthesis Protocol: 2-Methyl-3-nitropyridines

This protocol describes the synthesis of 2-methyl-3-nitropyridines from the corresponding 2-chloro-3-nitropyridines.

Step-by-Step Methodology:

  • Malonate Addition: React the starting 2-chloro-3-nitropyridine with diethyl malonate in the presence of a base.

  • Hydrolysis and Decarboxylation: Subject the resulting intermediate to acidic hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Methyl-3-nitropyridine Start 2-Chloro-3-nitropyridine Intermediate Diethyl (3-nitro-pyridin-2-yl)malonate Start->Intermediate + Diethyl malonate, Base Product 2-Methyl-3-nitropyridine Intermediate->Product Acidic Hydrolysis & Decarboxylation

Caption: A general synthetic route for the preparation of 2-methyl-3-nitropyridine derivatives.

Conclusion and Future Perspectives

Substituted nitropyridones represent a versatile and highly valuable class of compounds with a broad spectrum of applications. Their continued exploration in medicinal chemistry is expected to yield novel drug candidates with improved efficacy and selectivity against cancer and infectious diseases. Furthermore, a deeper understanding of their structure-property relationships in the context of materials science will undoubtedly pave the way for the development of innovative functional materials with tailored optical and electronic properties. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers, fostering further investigation and innovation in this exciting field.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compound 4-Hydroxy-6-methyl-3-nitro-2-pyridone is a valuable piperidone derivative used in the synthesis of various heterocyclic compounds.[1][2] However, its chemical nature—possessing both a nitrated aromatic system and pyridone functionality—necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure the integrity of research, and minimize environmental impact.

Part 1: Hazard Characterization and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation strategy.

This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation of dust particles. The nitro- group, in particular, is a common feature in compounds that are toxic and environmentally persistent.[3]

GHS Hazard Profile Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the compound's known hazards.[4]

Hazard Class GHS Code Hazard Statement Primary Route of Exposure Source(s)
Skin Corrosion/IrritationH315Causes skin irritationDermal[1][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritationOcular[1][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation[1][4]

Expert Insight: The "Why" Behind the Hazard

The irritant properties of this compound are typical for functionalized pyridone structures. The presence of the nitro- group can enhance its reactivity and biological interaction, leading to irritation upon contact with skin, eyes, and mucous membranes. Furthermore, as a combustible solid, fine dust can form explosive mixtures with air, necessitating careful handling to avoid generating airborne particles.[1][6]

Part 2: Pre-Disposal Operations: Decontamination & Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with the meticulous decontamination of all items that have come into contact with the chemical and the rigorous segregation of the resulting waste streams.

Protocol 1: Decontamination of Labware and Surfaces

This protocol ensures that residual chemical is safely managed and does not contaminate non-hazardous waste streams or pose a risk during routine cleaning.

Materials:

  • Appropriate solvent (e.g., Acetone, Ethanol)

  • Two wash basins

  • Designated hazardous waste container for solvent rinsate

  • Appropriate PPE (Nitrile gloves, safety glasses with side shields, lab coat)

Procedure:

  • Initial Rinse: In a fume hood, rinse the contaminated glassware, spatulas, or other equipment with a small amount of the chosen solvent. This initial rinse will contain the highest concentration of the compound.

  • Collect Rinsate: Decant the solvent from this initial rinse directly into a clearly labeled hazardous waste container designated for "Halogenated" or "Non-Halogenated" solvent waste, depending on your facility's waste streams and the solvent used. Crucially, this rinsate is now hazardous waste.

  • Secondary Rinse: Perform a second rinse with fresh solvent to remove any remaining traces of the compound. This rinsate should also be collected in the same hazardous waste container.

  • Final Wash: The labware can now be washed with soap and water as per standard laboratory procedure.

  • Surface Decontamination: For work surfaces, wipe the area with a towel wetted with the chosen solvent, followed by a standard cleaning agent. The used towel must be disposed of as solid hazardous waste.

Waste Segregation: A Critical Safety Checkpoint

Improper segregation is a leading cause of laboratory accidents.[7] this compound and its associated waste must be kept separate from incompatible chemicals to prevent dangerous reactions.

Key Incompatibilities:

  • Strong Oxidizing Agents: The nitro- functional group can react exothermically and potentially violently with strong oxidizers.[6]

  • Acids (Mineral, Oxidizing): Mixing with strong or oxidizing acids can lead to vigorous, unpredictable reactions, including the generation of heat and toxic gases.[7][8]

  • Acid Chlorides: Avoid mixing with acid chlorides.

The following decision workflow provides a logical pathway for correctly segregating waste related to this compound.

WasteSegregation cluster_containers Segregate into Correct Waste Container start Waste Generated Containing This compound solid Unused/Expired Solid Compound start->solid ppe Contaminated PPE (Gloves, Weigh Boats, Wipes) start->ppe liquid Solvent or Aqueous Rinsate start->liquid container_solid Solid Hazardous Waste (Labeled: Pyridone Waste) solid->container_solid ppe->container_solid container_solvent Liquid Hazardous Waste (e.g., Non-Halogenated Solvent) liquid->container_solvent Organic Solvent container_aqueous Aqueous Hazardous Waste (Heavy Metal Free) liquid->container_aqueous Aqueous Solution

Caption: Waste Segregation Workflow for this compound.

Part 3: Official Disposal Protocol

Disposal of this chemical must be handled through your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal company. Under no circumstances should this chemical or its rinsates be disposed of down the drain.[3]

Step-by-Step Disposal Procedure
  • Waste Classification: This compound is classified as a hazardous chemical waste. It may fall under regulations for toxic organic compounds or other specific state and local codes. Always refer to your institution's chemical hygiene plan.[9]

  • Packaging:

    • Solid Waste: Collect pure, unused compound and contaminated solids (e.g., gloves, weigh paper, contaminated wipes) in a designated, leak-proof container, typically made of high-density polyethylene (HDPE).

    • Liquid Waste: Collect solvent rinsates in a separate, appropriate solvent waste container. Ensure the container material is compatible with the solvent used.

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label must include:

      • The full chemical name: "Waste this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Irritant," "Toxic") and corresponding GHS pictograms.[4]

      • The accumulation start date.

      • The laboratory or generator's name and contact information.

  • Storage:

    • Keep waste containers tightly sealed when not in use.[10]

    • Store in a designated Satellite Accumulation Area (SAA) that is secure and away from general lab traffic.

    • Ensure the storage location is segregated from incompatible materials, particularly strong oxidizing agents and acids.[6][8]

  • Final Disposal:

    • Arrange for pickup through your institution's EHS office. They will coordinate with a certified hazardous waste contractor for final disposal, which is typically high-temperature incineration at a permitted facility.

    • Follow the P501 Precautionary Statement: Dispose of contents/container to an approved waste disposal plant.

Part 4: Emergency Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and contamination.

For Small Spills (Solid Powder):

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Ensure there is no risk of fire or airborne dust cloud. If so, evacuate and call emergency services.

  • PPE: Don, at a minimum, a lab coat, nitrile gloves, and safety goggles. An N95 dust mask is also recommended to prevent inhalation.[1]

  • Contain: Gently cover the spill with an absorbent material from a chemical spill kit to prevent the powder from becoming airborne.

  • Clean: Carefully sweep the absorbed material into a dustpan. Avoid creating dust. Place the material into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[9]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

References

Personal protective equipment for handling 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS No. 4966-90-9). The procedures outlined below are designed to ensure personnel safety and regulatory compliance by integrating established best practices for handling nitro- and pyridone-containing compounds. Our objective is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety information.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. This compound, with the molecular formula C₆H₆N₂O₄, presents several hazards that must be managed through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[1][2]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder.[2]

The presence of the nitro group (-NO₂) suggests that, like other nitro compounds, it should be evaluated for thermal stability and potential reactivity, especially under conditions of heat or pressure. Tri- and di-nitro compounds, for example, can become shock-sensitive if they dry out.[3] A designated work area should be established for handling this powdered substance.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the hazards identified. For this compound, the following ensemble is required to prevent exposure via inhalation, skin, or eye contact.[6][7]

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[8] A full-face shield is required over goggles when there is a significant risk of splashing.[9][10]Protects against airborne powder and splashes of solutions containing the compound, which is a known serious eye irritant.[2] Standard safety glasses are insufficient.[10]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[11][12]Provides a barrier against skin contact, which can cause irritation.[2] Gloves must be inspected before each use, and proper removal techniques must be employed to avoid contaminating skin.[9] Contaminated gloves must be disposed of as hazardous waste.[9]
Body Protection A buttoned lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be used.[9][10]Protects skin and personal clothing from contamination. Contaminated clothing should be removed immediately and decontaminated before reuse.[6]
Respiratory Protection A NIOSH-approved respirator is required if working outside a certified chemical fume hood, if ventilation is inadequate, or if dust is generated.[9] For powders, a particulate respirator (e.g., N95) is the minimum.Prevents inhalation of the powder, which may cause respiratory tract irritation.[2] All handling of the solid should ideally occur within a fume hood or ventilated enclosure to minimize airborne particles.[4][9]

This tiered approach to PPE is a cornerstone of the OSHA hierarchy of controls, where PPE is used in conjunction with engineering and administrative controls to ensure worker safety.[13][14]

Operational Workflow: A Step-by-Step Guide from Receipt to Disposal

Adherence to a strict, procedural workflow is critical for minimizing exposure and preventing contamination.

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label the container with the date received and the date it is first opened.[3] This is crucial for tracking the age of potentially reactive chemicals.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9][12][15]

  • The storage location should be clearly marked with appropriate hazard warnings and kept locked to restrict access.[6][9]

This phase presents the highest risk of generating airborne dust. All operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[4][11]

  • Prepare the Work Area: Cover the work surface with absorbent bench paper.[4][5]

  • Don Full PPE: This includes chemical splash goggles, nitrile gloves, and a lab coat.

  • Transfer the Powder: Use a scoop or spatula to transfer the powder; avoid pouring directly from the bottle to minimize dust generation.[4] Transferring small amounts incrementally is safer.[4]

  • Use Anti-Static Tools: If static electricity causes the powder to cling to surfaces, use an anti-static gun or ionizing bar.[4][5]

  • Container Management: Keep the primary container closed as much as possible during the process.[4]

  • Dissolution: If making a solution, add the powder to the solvent slowly. Working over disposable bench covers can contain any spills that may occur.[4]

  • Work Area: Following any procedure, decontaminate the work area. A wet cleaning method or a HEPA vacuum is preferred for cleaning up residual powder.[4][5]

  • Equipment: Clean all spatulas, weigh boats, and glassware that came into contact with the chemical.

  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside out. Wash hands thoroughly with soap and water after removing gloves.[9][10]

Spill and Waste Management: A Plan for the Inevitable

All waste containing this compound must be treated as hazardous waste.[9]

  • Minor Spill (Solid): Evacuate the immediate area. Wearing full PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[9] Carefully collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[9]

  • Minor Spill (Liquid): Use an appropriate absorbent material to contain the spill. Collect and place it in a sealed container for disposal.

  • Segregation and Collection: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9] Liquid waste should be collected in a compatible, sealed container.

  • Labeling: Ensure all waste containers are properly labeled with "Hazardous Waste" and list the chemical constituents.

  • Disposal: All chemical waste must be disposed of through your institution's designated hazardous waste management program.[16][17] Never discharge hazardous chemicals down the drain.[16][17] For acutely toxic materials (P-listed waste), accumulation limits are typically very low (e.g., one quart).[17]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and safety procedures for handling this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Operational Workflow cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Start: Obtain Compound risk_assessment 1. Conduct Risk Assessment (Irritant: Skin, Eye, Respiratory) start->risk_assessment ppe_selection 2. Select Required PPE (Goggles, Gloves, Lab Coat, Respirator) risk_assessment->ppe_selection don_ppe 3. Don Full PPE ppe_selection->don_ppe weigh_powder 4. Weigh Powder in Fume Hood / Ventilated Enclosure don_ppe->weigh_powder handle_solution 5. Handle Solutions in Ventilated Area weigh_powder->handle_solution spill Spill Occurs weigh_powder->spill Potential Event decontaminate 6. Decontaminate Work Area & Equipment handle_solution->decontaminate handle_solution->spill dispose_waste 7. Segregate & Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE & Wash Hands dispose_waste->doff_ppe waste_end End of Process doff_ppe->waste_end spill_response Follow Spill Protocol: - Evacuate - Don PPE - Contain & Collect spill->spill_response Yes spill_response->decontaminate

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.